molecular formula C19H32O7 B1666792 BnO-PEG6-OH CAS No. 24342-68-5

BnO-PEG6-OH

Numéro de catalogue: B1666792
Numéro CAS: 24342-68-5
Poids moléculaire: 372.5 g/mol
Clé InChI: VVBQKDDPSXBMMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl-PEG7-alcohol is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBQKDDPSXBMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457434
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-68-5
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Solubility of BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (BnO-PEG6-OH). As a heterobifunctional linker, this compound plays a critical role in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding its fundamental characteristics is paramount for its effective application in research and drug development.

Core Chemical and Physical Properties

This compound is a derivative of polyethylene (B3416737) glycol (PEG), a class of polymers well-regarded for their hydrophilicity, biocompatibility, and low immunogenicity. The presence of a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other allows for sequential and controlled conjugation to different molecules of interest.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Chemical Name 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol-
Synonyms Hexaethylene glycol monobenzyl ether[1]
CAS Number 24342-68-5[1]
Molecular Formula C19H32O7[1]
Molecular Weight 372.45 g/mol [1]
Physical State Liquid at room temperature[2]

Table 2: Physical Properties of this compound

PropertyValueNotes
Density ~1.1 g/mL (Predicted)Experimental determination is recommended for precise applications.
Boiling Point No data availableHigh molecular weight alcohols often have high boiling points and may decompose before boiling at atmospheric pressure.[3][4][5]
Melting Point Not applicable (Liquid at room temperature)-

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. As a PEG derivative, it is expected to exhibit good solubility in a range of polar solvents.

Table 3: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (Estimated)
Water Soluble>100 mg/mL
Ethanol SolubleMiscible
Dimethyl Sulfoxide (DMSO) SolubleMiscible
N,N-Dimethylformamide (DMF) SolubleMiscible
Dichloromethane (DCM) SolubleMiscible
Hexanes Insoluble<1 mg/mL

Experimental Protocols

This section details the methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Density (for Viscous Liquids)

This protocol is adapted for viscous liquids and employs a gas pycnometer for accurate volume determination.[8]

Materials:

  • This compound sample

  • Gas pycnometer (e.g., helium pycnometer)

  • Analytical balance

  • Spatula

  • Sample cell of appropriate volume

Procedure:

  • Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

  • Sample Preparation:

    • Measure the mass of the empty sample cell using an analytical balance and record the value.

    • Carefully add a known mass of the this compound sample into the sample cell. Record the total mass.

    • Calculate the mass of the sample by subtracting the mass of the empty cell.

  • Measurement:

    • Place the sample cell containing the this compound into the analysis chamber of the gas pycnometer.

    • Seal the chamber and initiate the analysis sequence as per the instrument's operating procedure. The instrument will purge the chamber with helium gas and then measure the volume of the sample by applying Boyle's Law.

    • Perform multiple measurement cycles to ensure reproducibility.

  • Calculation:

    • The density (ρ) is calculated using the formula: ρ = mass / volume

    • Report the average density and standard deviation from the replicate measurements.

Determination of Solubility (Qualitative and Quantitative)

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.[9][10][11]

Materials:

  • This compound sample

  • A range of solvents (e.g., water, ethanol, DMSO, DMF)

  • Small vials or test tubes with closures

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure for Qualitative Solubility:

  • Add approximately 1 mL of the selected solvent to a vial.

  • To this, add a small, accurately weighed amount of this compound (e.g., 10 mg).

  • Cap the vial and vortex thoroughly for 2-3 minutes.

  • Visually inspect the solution for any undissolved material. If the solution is clear, the substance is considered soluble at that concentration.

Procedure for Quantitative Solubility (to the nearest mg/mL):

  • Accurately weigh a specific amount of this compound (e.g., 100 mg) into a vial.

  • Add the chosen solvent in small, measured increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex until the solute is fully dissolved.

  • Continue adding the solvent until the this compound is completely dissolved, resulting in a clear solution.

  • Record the total volume of solvent added.

  • The solubility is expressed as the mass of the solute per the final volume of the solvent (e.g., in mg/mL).

Applications in Bioconjugation: Synthesis Workflows

This compound is a versatile linker used in the construction of both Antibody-Drug Conjugates (ADCs) and PROTACs. The following diagrams illustrate the generalized workflows for these applications.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_activation Linker-Payload Activation cluster_antibody_mod Antibody Modification cluster_conjugation Conjugation and Purification BnO_PEG6_OH This compound Activate_OH Activate Hydroxyl (e.g., with p-nitrophenyl chloroformate) BnO_PEG6_OH->Activate_OH Activated_Linker Activated Linker Activate_OH->Activated_Linker Linker_Payload Linker-Payload Conjugate Activated_Linker->Linker_Payload Couple to Payload Payload Cytotoxic Payload Payload->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody (mAb) Reduce_mAb Reduce Disulfide Bonds (e.g., with TCEP) Antibody->Reduce_mAb Reduced_mAb Reduced mAb (with free thiols) Reduce_mAb->Reduced_mAb Reduced_mAb->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Final_ADC Final ADC Product Purification->Final_ADC

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_first_coupling First Coupling Reaction cluster_deprotection Deprotection cluster_second_coupling Second Coupling Reaction cluster_purification Purification BnO_PEG6_OH This compound Activate_OH Activate Hydroxyl (e.g., Tosylation) BnO_PEG6_OH->Activate_OH Activated_Linker Activated Linker Activate_OH->Activated_Linker Linker_E3 Linker-E3 Ligase Conjugate Activated_Linker->Linker_E3 Couple to E3 Ligand E3_Ligand E3 Ligase Ligand E3_Ligand->Linker_E3 Deprotection Deprotect Benzyl Group (e.g., Hydrogenolysis) Linker_E3->Deprotection Deprotected_Linker_E3 Deprotected Linker-E3 Conjugate Deprotection->Deprotected_Linker_E3 Final_PROTAC Final PROTAC Molecule Deprotected_Linker_E3->Final_PROTAC Couple to POI Ligand POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: Generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.

References

An In-depth Technical Guide to the Synthesis of BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (BnO-PEG6-OH), a valuable bifunctional linker molecule frequently employed in the fields of bioconjugation, drug delivery, and materials science. This document details the core synthetic pathways, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a hexaethylene glycol (PEG6) derivative featuring a terminal benzyl (B1604629) ether and a free hydroxyl group. This heterobifunctional structure allows for the sequential or orthogonal conjugation of different molecules. The benzyl group provides a stable, protected terminus that can be deprotected under specific conditions if required, while the hydroxyl group offers a reactive site for further functionalization. Its PEG chain imparts hydrophilicity, biocompatibility, and flexibility to the molecules it links.

Core Synthesis Pathway: Williamson Ether Synthesis

The primary and most direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a metal alkoxide with a primary alkyl halide. In this specific synthesis, hexaethylene glycol is partially deprotonated to form a mono-alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

A critical challenge in this synthesis is achieving selective monobenzylation of the symmetrical hexaethylene glycol diol to minimize the formation of the dibenzylated byproduct. Control over stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-ether.

Reaction Scheme

The overall reaction can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants and Conditions cluster_products Reaction Mixture HEG Hexaethylene Glycol (HO-(CH2CH2O)6-H) BnO_PEG6_OH This compound HEG->BnO_PEG6_OH 1. Deprotonation 2. Nucleophilic Attack Base Base (e.g., NaH) Base->BnO_PEG6_OH Solvent Solvent (e.g., THF, DMF) Solvent->BnO_PEG6_OH BnX Benzyl Halide (e.g., BnBr, BnCl) BnX->BnO_PEG6_OH DiBn_PEG6 Dibenzylated Byproduct BnO_PEG6_OH->DiBn_PEG6 Further Reaction Workup Aqueous Workup & Extraction BnO_PEG6_OH->Workup DiBn_PEG6->Workup Purification Chromatography Workup->Purification Purification->BnO_PEG6_OH Isolated Product

Caption: General Williamson Ether Synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental procedure for the selective monobenzylation of hexaethylene glycol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Hexaethylene GlycolC12H26O7282.33>98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%
Benzyl BromideC7H7Br171.03>99%
Anhydrous Tetrahydrofuran (THF)C4H8O72.11>99.9%
Dichloromethane (B109758) (DCM)CH2Cl284.93ACS Grade
Ethyl Acetate (B1210297) (EtOAc)C4H8O288.11ACS Grade
Hexane (B92381)C6H1486.18ACS Grade
Saturated Ammonium (B1175870) Chloride SolutionNH4Cl(aq)--
Brine (Saturated Sodium Chloride Solution)NaCl(aq)--
Anhydrous Sodium SulfateNa2SO4142.04ACS Grade
Silica (B1680970) GelSiO2-60 Å, 230-400 mesh
Synthesis Procedure
  • Preparation: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of hexaethylene glycol (10.0 g, 35.4 mmol) in 150 mL of anhydrous THF.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 0.85 g, 21.2 mmol, 0.6 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour.

  • Benzylation: Benzyl bromide (3.63 g, 2.5 mL, 21.2 mmol, 0.6 eq) is added dropwise to the suspension at 0 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.

  • Quenching: The reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.

Purification

The crude product, a mixture of unreacted hexaethylene glycol, the desired monobenzylated product (this compound), and the dibenzylated byproduct, is purified by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate in hexane and gradually increasing to 100% ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the desired product.

  • Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to afford the product as a colorless to pale yellow oil.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Reactant Ratios
Hexaethylene Glycol1.0 eq
Sodium Hydride0.6 eq
Benzyl Bromide0.6 eq
Reaction Conditions
SolventAnhydrous THF
Deprotonation Temperature0 °C
Benzylation Temperature0 °C to Room Temperature
Reaction Time16 hours
Product Yield and Purity
Typical Yield of this compound40-50%
Purity (post-chromatography)>95%

Note: The yield is highly dependent on the precise control of stoichiometry and reaction conditions to favor mono-substitution. Using a sub-stoichiometric amount of base and benzylating agent is crucial.

Alternative Synthesis Strategies

While direct benzylation is common, other strategies can be employed to achieve monosubstitution.

Statistical Benzylation followed by Separation

This approach uses a slight excess of the diol relative to the benzylating agent and relies on the statistical distribution of products. The resulting mixture of unreacted diol, mono-ether, and di-ether is then carefully separated by chromatography.

Use of Protecting Groups

A more controlled but lengthy approach involves protecting one of the hydroxyl groups of hexaethylene glycol with a suitable protecting group (e.g., a silyl (B83357) ether), benzylating the remaining hydroxyl group, and then deprotecting the first hydroxyl group. This method ensures high selectivity for the mono-substituted product.

Protecting_Group_Strategy HEG Hexaethylene Glycol Step1 1. Protect one -OH (e.g., TBDMSCl, Imidazole) HEG->Step1 Protected_PEG Mono-protected PEG Step1->Protected_PEG Step2 2. Benzylation (NaH, BnBr) Protected_PEG->Step2 Bn_Protected_PEG Benzylated Mono-protected PEG Step2->Bn_Protected_PEG Step3 3. Deprotection (e.g., TBAF) Bn_Protected_PEG->Step3 BnO_PEG6_OH This compound Step3->BnO_PEG6_OH

Caption: Protecting group strategy for selective monobenzylation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the benzyl group and the free hydroxyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It should be handled under an inert atmosphere and away from water and protic solvents.

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and requirements.

Technical Guide: BnO-PEG6-OH for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-O-Benzyl-hexaethylene glycol (BnO-PEG6-OH), a discrete polyethylene (B3416737) glycol (dPEG®) linker, for researchers, scientists, and drug development professionals. It covers the physicochemical properties, applications in bioconjugation, and detailed experimental workflows, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a high-purity, heterobifunctional linker molecule. It consists of a chain of six ethylene (B1197577) glycol units, providing a defined-length spacer. One terminus is protected by a benzyl (B1604629) (Bn) ether, while the other end possesses a reactive hydroxyl (-OH) group. This structure makes it a valuable tool in bioconjugation, particularly in the construction of complex biomolecules like ADCs where precise control over linker length and composition is crucial. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
CAS Number 24342-68-5[1][2][][][5]
Molecular Weight 372.45 g/mol [1]
Molecular Formula C₁₉H₃₂O₇[1][2][]
Synonym Hexaethylene glycol monobenzyl ether[]
Purity Typically ≥95%
Appearance Colorless oil
Storage Store at -20°C for long-term stability.[1]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a non-cleavable linker in the synthesis of ADCs. In this context, it acts as a spacer connecting a monoclonal antibody to a cytotoxic drug payload. The benzyl-protected end can be deprotected to reveal a hydroxyl group, which can then be activated for conjugation, while the other hydroxyl end is used for attachment to the drug or antibody.

Logical Workflow for ADC Synthesis

The synthesis of an ADC using a PEG linker like this compound typically follows a multi-step process. This involves the activation of the linker, conjugation to the payload, and subsequent conjugation to the antibody. The following diagram illustrates this logical workflow.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_payload_conjugation Payload Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Analysis Linker This compound Activated_Linker Activated Linker Linker->Activated_Linker Activation Linker_Payload Linker-Payload Construct Activated_Linker->Linker_Payload Payload Cytotoxic Drug Payload->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Antibody Monoclonal Antibody Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC)

Caption: Logical workflow for ADC synthesis using a PEG linker.

Experimental Protocols

The following are generalized protocols for the use of a hydroxyl-terminated PEG linker in ADC synthesis. Specific reaction conditions may need to be optimized for your particular antibody and payload.

Activation of the Hydroxyl Group of this compound

To make the terminal hydroxyl group of this compound reactive towards amines on an antibody or payload, it must first be activated. A common method is to convert it into a more reactive species, such as a tosylate, which can then be displaced by a nucleophile.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of a solution of tosyl chloride in DCM.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting BnO-PEG6-OTs by silica gel column chromatography.

Conjugation to an Amine-Containing Payload

This protocol describes the conjugation of the activated linker to a payload that has a primary amine.

Materials:

  • BnO-PEG6-OTs (activated linker)

  • Amine-containing cytotoxic drug

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • HPLC for purification

Procedure:

  • Dissolve the amine-containing payload and BnO-PEG6-OTs in the chosen solvent.

  • Add DIPEA to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, purify the resulting linker-payload conjugate by preparative HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Deprotection and Conjugation to Antibody

The benzyl protecting group is removed, and the now free hydroxyl group is activated for reaction with the antibody.

Materials:

  • BnO-PEG6-Payload conjugate

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Methanol or another suitable solvent

  • Reagents for hydroxyl activation (e.g., disuccinimidyl carbonate for forming an NHS ester)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Deprotection: Dissolve the BnO-PEG6-Payload conjugate in methanol. Add the Pd/C catalyst. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate to obtain the deprotected HO-PEG6-Payload.

  • Activation: Activate the newly exposed hydroxyl group. For example, to create an NHS ester, the hydroxyl can first be oxidized to a carboxylic acid, followed by reaction with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like EDC.

  • Conjugation to Antibody: Add the activated linker-payload to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for several hours.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and antibody using size-exclusion chromatography.

  • Characterisation: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound is a synthetic linker and does not directly participate in biological signaling pathways. Its role is to create a stable linkage within an ADC. The ADC as a whole, however, is designed to interact with specific cellular pathways to induce cell death in targeted cancer cells.

General Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to the release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

This guide provides a foundational understanding of this compound and its application in the development of ADCs. For specific applications, further optimization of the described protocols will be necessary. Always consult relevant safety data sheets before handling any chemical reagents.

References

Spectroscopic Data and Experimental Protocols for BnO-PEG6-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Benzyl-PEG6-alcohol (BnO-PEG6-OH), a valuable bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document compiles available data for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with generalized experimental protocols relevant to its analysis.

Core Spectroscopic Data

This compound, with the chemical formula C19H32O7 and a molecular weight of 372.45 g/mol , possesses a distinct spectroscopic signature that is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.35m5H, Aromatic protons (C₆H₅)
~4.57s2H, Benzyl protons (C₆H₅CH ₂)
~3.70 - 3.55m24H, PEG backbone protons (-OCH ₂CH ₂O-) and terminal -CH ₂OH
~2.75t1H, Hydroxyl proton (-OH )

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~138.5Quaternary aromatic carbon (C₆H₅)
~128.4Aromatic carbons (C₆H₅)
~127.7Aromatic carbons (C₆H₅)
~73.2Benzyl carbon (C₆H₅C H₂)
~72.5PEG backbone carbons (-OC H₂C H₂O-)
~70.5PEG backbone carbons (-OC H₂C H₂O-)
~70.2PEG backbone carbons (-OC H₂C H₂O-)
~69.8PEG backbone carbons (-OC H₂C H₂O-)
~61.6Terminal PEG carbon (-C H₂OH)
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Common ionization techniques for PEGylated molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₃₂O₇
Exact Mass372.21 g/mol
Common Adducts (m/z)[M+H]⁺: 373.22, [M+Na]⁺: 395.20, [M+K]⁺: 411.17

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of PEG-containing compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The use of DMSO-d₆ can be advantageous for observing the hydroxyl proton, which appears as a distinct peak around 4.56 ppm and is less affected by water content in the sample.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-150 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺, [M+K]⁺).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight and potential adducts (e.g., m/z 100-1000).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic adducts. The high-resolution data allows for the confirmation of the elemental composition.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Benzyl Bromide, Hexaethylene Glycol) reaction Williamson Ether Synthesis start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of this compound.

The Strategic Application of BnO-PEG6-OH in Advanced Biochemical Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern biochemistry and drug development, the precise and stable linkage of molecules is paramount. BnO-PEG6-OH, a hexaethylene glycol monobenzyl ether, has emerged as a critical tool for researchers and scientists, primarily serving as a non-cleavable hydrophilic spacer in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support drug development professionals in harnessing its full potential.

Core Properties and Applications

This compound is characterized by a six-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity to the parent molecule, a terminal hydroxyl group for further chemical modification, and a benzyl (B1604629) ether protecting group. Its chemical formula is C₁₉H₃₂O₇, with a molecular weight of approximately 372.45 g/mol .

The primary applications of this compound in biochemistry are:

  • Antibody-Drug Conjugate (ADC) Linker: As a fundamental component of the linker in ADCs, this compound connects a monoclonal antibody to a cytotoxic payload.[1][2] Its PEGylated nature enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[3][4] The non-cleavable design ensures that the payload remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome, offering a stable and predictable drug release mechanism.[1][2]

  • PROTAC Linker: In the architecture of PROTACs, this compound serves as a flexible linker connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][5] The length and flexibility of the PEG6 chain are crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[6][7] The hydrophilicity of the linker can also improve the overall physicochemical properties of the PROTAC molecule.[4]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound. While specific performance metrics are highly dependent on the specific ADC or PROTAC construct, this data provides a baseline for its characteristics.

PropertyValueReference
Molecular Formula C₁₉H₃₂O₇[8]
Molecular Weight 372.45 g/mol [8]
Appearance Colorless to pale yellow liquid[8]
Storage Conditions -20°C[8]

The in vivo efficacy of ADCs is a critical measure of the linker's performance. The following table presents data from a comparative study of non-cleavable ADCs, including one with a PEG6 linker, in a BxPC3 xenograft model.

ConjugateIn Vivo Efficacy (Tumor Growth Inhibition)Reference
C16 Site I-PEG6-C2-MMAD (Stable)High[9]
C16 Site A-PEG6-C2-MMAD (Unstable)Reduced[9]
C16 Site A-PEG6-C2-Aur3377 (Stable)High[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in conjugation strategies.

Protocol 1: Activation of this compound for Amine-Reactive Conjugation

This protocol describes the conversion of the terminal hydroxyl group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, a common strategy for subsequent conjugation to amine-containing molecules such as payloads or antibodies.[10]

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • Oxidation to Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Jones reagent dropwise with vigorous stirring until a color change from orange/red to green is observed and persists.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with isopropanol (B130326) and filter the mixture.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • Purify the resulting BnO-PEG6-COOH by column chromatography.[10]

  • Activation to NHS Ester:

    • Dissolve the purified BnO-PEG6-COOH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

    • Monitor the formation of the NHS ester by LC-MS.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting BnO-PEG6-NHS ester can be used immediately for conjugation.[10]

Protocol 2: General Procedure for Antibody-Drug Conjugation using an NHS Ester Linker

This protocol outlines the conjugation of a payload-linker construct, activated as an NHS ester, to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • BnO-PEG6-Payload-NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

    • Prepare a fresh stock solution of the BnO-PEG6-Payload-NHS ester in DMSO or DMF.[11]

  • Conjugation Reaction:

    • Add a calculated molar excess of the NHS ester solution to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to stop the conjugation by reacting with any unreacted NHS esters.[13]

  • Purification:

    • Purify the resulting ADC from unconjugated payload-linker and other reaction components using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.[14][15]

Visualizing Workflows and Pathways

To further elucidate the role of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC with this compound Linker Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell (Target Antigen Expression) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation ADC Degradation Lysosome->Degradation 4. Lysosomal Degradation Payload Released Cytotoxic Payload Degradation->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate utilizing a this compound linker.

PROTAC_Mechanism_of_Action PROTAC PROTAC (with this compound Linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-Ubiquitination of POI TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC employing a this compound linker.

Experimental_Workflow_ADC_Synthesis cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_purification_characterization Purification & Characterization BnO_PEG6_OH This compound Activation Activation (e.g., Tosylation or NHS Ester Formation) BnO_PEG6_OH->Activation LinkerPayload Linker-Payload Conjugate Activation->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload Conjugation Conjugation Reaction LinkerPayload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation ADC_crude Crude ADC Conjugation->ADC_crude Purification Purification (e.g., SEC) ADC_crude->Purification ADC_pure Purified ADC Purification->ADC_pure Characterization Characterization (DAR, Purity, etc.) ADC_pure->Characterization

Caption: Experimental workflow for the synthesis and characterization of an ADC using a this compound derived linker.

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation, offering a balance of hydrophilicity, defined length, and chemical functionality. Its application as a non-cleavable linker in both ADCs and PROTACs underscores its importance in the development of next-generation targeted therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. As the fields of ADCs and targeted protein degradation continue to evolve, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in the creation of safer and more effective therapies.

References

The Strategic Role of BnO-PEG6-OH as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of a specific PEG linker, BnO-PEG6-OH (1-(Benzyloxy)-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane) , and its role in the development of potent and effective PROTACs.

Core Concepts of this compound in PROTAC Design

This compound is a six-unit PEG linker functionalized with a hydroxyl (-OH) group at one terminus and a benzyloxy (BnO-) group at the other. This bifunctional nature is instrumental in the modular synthesis of PROTACs, allowing for the sequential and directional conjugation of the POI and E3 ligase ligands.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C19H32O7N/A
Molecular Weight 372.45 g/mol N/A
Appearance Liquid[1]
Predicted Density 1.097 g/cm³[2]
Predicted Boiling Point 473.6 °CN/A
Predicted pKa 14.36N/A

The benzyloxy group provides a stable protecting group for one of the hydroxyl termini of the hexaethylene glycol chain, allowing for selective functionalization of the free hydroxyl group. This is a crucial feature in the multi-step synthesis of a heterobifunctional PROTAC. The PEG chain itself imparts hydrophilicity, which can help to mitigate the often poor solubility of complex PROTAC molecules.[3]

The Role of the Linker in PROTAC-Mediated Protein Degradation

The linker plays a pivotal role in the formation of a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the PEG linker are critical parameters that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in reduced efficacy due to excessive flexibility and a lower effective concentration.

The general mechanism of PROTAC-mediated protein degradation is depicted in the following diagram:

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with PEG6 Linkers

PROTACTargetE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Compound 9 BTKCRBN18~6>95[5]
MT-540 BTKCRBN12PotentHigh[5]
MT-541 BTKCRBN12PotentHigh[5]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC synthesized using the this compound linker.

Protocol 1: Synthesis of a PROTAC with this compound Linker

This protocol describes a representative synthetic route for a PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using pomalidomide (B1683931) as the CRBN ligand.

PROTAC_Synthesis cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to POI Ligand cluster_step3 Step 3: Deprotection of Benzyl Group cluster_step4 Step 4: Conjugation to E3 Ligase Ligand BnO_PEG6_OH This compound Mesylate BnO-PEG6-OMs BnO_PEG6_OH->Mesylate MsCl, Et3N, DCM POI_Linker POI-Linker-OBn Mesylate->POI_Linker POI-NH2, DIPEA, DMF POI_Linker_OH POI-Linker-OH POI_Linker->POI_Linker_OH H2, Pd/C, MeOH Final_PROTAC Final PROTAC POI_Linker_OH->Final_PROTAC Pomalidomide, Mitsunobu Reaction (DIAD, PPh3, THF) Pomalidomide Pomalidomide Pomalidomide->Final_PROTAC

Figure 2: A representative synthetic workflow for a PROTAC using this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Amine-functionalized POI ligand (POI-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Pomalidomide

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

Procedure:

  • Activation of this compound: Dissolve this compound (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C and add MsCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated intermediate (BnO-PEG6-OMs).

  • Conjugation to POI Ligand: Dissolve the BnO-PEG6-OMs intermediate (1.0 eq) and the amine-containing POI ligand (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the reaction at 60 °C overnight. Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the POI-Linker-OBn conjugate.

  • Deprotection of Benzyl Group: Dissolve the POI-Linker-OBn conjugate in MeOH and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected intermediate (POI-Linker-OH).

  • Conjugation to E3 Ligase Ligand: Dissolve the POI-Linker-OH intermediate (1.0 eq), pomalidomide (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture and purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[6][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST and apply the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start cell_culture Cell Seeding & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western Blot analysis.
Protocol 3: Cell Viability Assay (MTT/MTS)

This assay assesses the effect of the PROTAC on cell viability.[8][9][10][11]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathways

PROTACs developed with the this compound linker can be designed to target a wide array of proteins implicated in various signaling pathways. Two prominent examples are the degradation of BRD4 and BTK.

BRD4 Degradation: BRD4 is a member of the BET family of proteins and a key regulator of oncogenes such as c-MYC.[7] Degradation of BRD4 by a PROTAC leads to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling PROTAC BRD4-PROTAC BRD4 BRD4 PROTAC->BRD4 Induces Degradation cMYC c-MYC Gene BRD4->cMYC Promotes Transcription degradation Degradation BRD4->degradation cMYC_protein c-MYC Protein cMYC->cMYC_protein Translation cell_cycle Cell Cycle Progression cMYC_protein->cell_cycle Drives apoptosis Apoptosis cell_cycle->apoptosis Arrest Leads to degradation->cMYC Transcription Downregulated

Figure 4: Signaling pathway affected by BRD4 degradation.

BTK Degradation: Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[12] PROTAC-mediated degradation of BTK can overcome resistance to traditional BTK inhibitors.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its bifunctional nature, with a protected benzyloxy group and a free hydroxyl group, facilitates a modular and controlled synthetic approach. The six-unit PEG chain offers a balance of flexibility and hydrophilicity, which can be optimized to promote the formation of a productive ternary complex and improve the overall physicochemical properties of the PROTAC. While further research is needed to fully elucidate the specific advantages of the benzyloxy group and to generate a broader dataset of PROTACs utilizing this particular linker, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation targeted protein degraders. The continued exploration of linkerology, including the nuanced effects of different PEG linker modifications, will undoubtedly accelerate the development of novel and effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Application of BnO-PEG6-OH in Surface Chemistry Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for drug development, medical device engineering, and fundamental biological research. The ability to control the interfacial properties of a material dictates its interactions with biological systems, influencing everything from protein adsorption and cell adhesion to immune response and biocompatibility. Poly(ethylene glycol) (PEG) has emerged as a gold-standard molecule for surface modification, primarily due to its ability to create bio-inert or "non-fouling" surfaces. This guide focuses on a specific, short-chain PEG derivative, BnO-PEG6-OH (Hexaethylene glycol monobenzyl ether), and its potential applications in surface chemistry modification.

While primarily documented as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the structural characteristics of this compound—a six-unit PEG chain with a terminal hydroxyl group and a benzyl (B1604629) ether protecting group—make it a candidate for creating well-defined, functionalized surfaces.[1][2][3] This guide will provide a comprehensive overview of the principles, experimental protocols, and expected outcomes of using this compound and similar short-chain PEGs for surface modification, drawing upon established methodologies for analogous compounds.

Core Principles of PEGylation for Surface Modification

The efficacy of PEG in preventing non-specific protein adsorption and cell adhesion stems from its unique physicochemical properties.[4] When grafted onto a surface, the hydrophilic PEG chains form a hydrated layer that creates a steric barrier, physically repelling proteins and other biomolecules.[5][6] This "stealth" effect is crucial for improving the biocompatibility of materials and is influenced by factors such as the length and grafting density of the PEG chains.[6][7]

Short-chain PEGs, such as the 6-unit chain in this compound, are of particular interest for applications where precise control over the surface architecture is required. While longer PEG chains can provide a more robust barrier, shorter chains can be used to create densely packed monolayers that still effectively reduce biofouling.[7]

Quantitative Data on Surface Properties of PEG-Modified Surfaces

The success of surface modification with PEG is often quantified by measuring changes in surface wettability (contact angle) and the reduction in protein adsorption. The following tables summarize representative data from studies on surfaces modified with short-chain PEGs, which can serve as a benchmark for expected outcomes when using this compound.

Table 1: Water Contact Angle Measurements on Various Surfaces Before and After PEGylation

Surface MaterialModification MethodWater Contact Angle (Unmodified)Water Contact Angle (PEG-Modified)Reference
PDMSOxygen Plasma + PEG Coating~110°~23°[8]
Polyurethane (PU)Hexamethylene diisocyanate (HMDI) grafting~85°~50-60° (PEG MW dependent)[9][10]
GlassSilanization and PEG grafting<10°~40-50°[11]
PEG (flat surface)N/A61°N/A[12][13]

Lower contact angles generally indicate a more hydrophilic surface, which is an expected outcome of successful PEGylation.[14]

Table 2: Reduction in Protein Adsorption on PEG-Modified Surfaces

Surface MaterialPEG TypeProteinAdsorption ReductionReference
Niobium PentoxidePLL-g-PEGFibrinogen>90%[5][6]
GlassSilanated mPEGFibrinogen>95%[11]
Polymer FilmNHS-activated PEGSerum Proteins~97%[15]
Titanium DioxidePLL-g-PEGFibrinogen & AlbuminDensity Dependent[16]

The reduction in protein adsorption is a key indicator of a successful "non-fouling" surface modification.[17][18]

Experimental Protocols for Surface Modification with this compound

Protocol 1: Grafting of this compound onto a Silica-Based Surface (e.g., Glass, Silicon Wafer)

This protocol utilizes a silanization step to introduce amine groups on the surface, which are then reacted with an isocyanate-activated this compound.

Materials:

  • Silica-based substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Hexamethylene diisocyanate (HMDI)

  • Triethylamine (TEA)

  • This compound

  • Anhydrous solvents (e.g., toluene, ethanol)

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

Methodology:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the silica (B1680970) substrate by sonicating in acetone, followed by ethanol (B145695), and then deionized water (15 minutes each).

    • Dry the substrate with a stream of nitrogen or argon gas.

    • Immerse the cleaned substrate in Piranha solution for 30 minutes to create a high density of surface hydroxyl (-OH) groups. (Warning: Piranha solution is extremely dangerous and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate extensively with deionized water and dry under a stream of inert gas.

  • Surface Amination:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated substrate in the APTES solution for 2 hours at room temperature under an inert atmosphere.

    • Rinse the substrate with anhydrous toluene and then ethanol to remove excess APTES.

    • Cure the substrate in an oven at 110°C for 1 hour to form a stable amine-terminated surface.

  • Activation of this compound (to be performed in parallel with step 2):

    • In a separate reaction vessel under an inert atmosphere, dissolve this compound in anhydrous toluene.

    • Add a molar excess of HMDI and a catalytic amount of TEA.

    • Stir the reaction at 50°C for 1 hour to form isocyanate-terminated BnO-PEG6-NCO.

  • Grafting of BnO-PEG6-NCO to the Aminated Surface:

    • Immerse the aminated substrate in the solution containing isocyanate-terminated BnO-PEG6-NCO.

    • Allow the reaction to proceed for 24 hours at 40°C under an inert atmosphere.

    • After the reaction, remove the substrate and rinse thoroughly with anhydrous toluene and then ethanol to remove any non-covalently bound PEG.

    • Dry the this compound modified substrate with a stream of inert gas.

G cluster_0 Substrate Preparation cluster_1 Surface Amination cluster_2 PEG Activation cluster_3 Grafting Clean Clean Substrate (Acetone, Ethanol, DI Water) Dry1 Dry with N2/Ar Clean->Dry1 Piranha Piranha Etch (Hydroxylation) Dry1->Piranha Rinse1 Rinse with DI Water Piranha->Rinse1 Dry2 Dry with N2/Ar Rinse1->Dry2 APTES Immerse in APTES (Anhydrous Toluene) Dry2->APTES Rinse2 Rinse (Toluene, Ethanol) APTES->Rinse2 Cure Cure in Oven Rinse2->Cure Immerse Immerse Aminated Substrate in Activated PEG Solution Cure->Immerse Dissolve Dissolve this compound in Toluene React React with HMDI/TEA Dissolve->React React->Immerse Rinse3 Rinse (Toluene, Ethanol) Immerse->Rinse3 Dry3 Dry with N2/Ar Rinse3->Dry3

Caption: Workflow for grafting this compound onto a silica-based surface.

Influence of PEGylated Surfaces on Cellular Signaling Pathways

Surfaces modified with PEG are generally considered "bio-inert," meaning they resist protein adsorption and subsequent cell adhesion. However, this "inertness" itself can have a profound impact on cellular signaling. Many cell types require adhesion to an extracellular matrix (ECM) to survive, proliferate, and differentiate. This adhesion is primarily mediated by integrin receptors on the cell surface binding to ECM proteins.[20]

By preventing the adsorption of ECM proteins like fibronectin and vitronectin, a PEGylated surface effectively removes the ligands necessary for integrin-mediated adhesion and signaling.[16] This can lead to a variety of cellular responses, including:

  • Inhibition of cell spreading and proliferation: Without proper adhesion, cells are unable to form the focal adhesions necessary for cytoskeletal organization and growth signaling.[21]

  • Induction of apoptosis (anoikis): For anchorage-dependent cells, the lack of adhesion signaling can trigger programmed cell death.

  • Modulation of immune cell activation: PEGylation can mask cell surface antigens, preventing recognition and activation of T cells, and can reduce inflammatory responses by minimizing protein adsorption that instigates coagulation and complement activation.[22][23]

The following diagram illustrates a simplified representation of how a PEGylated surface can inhibit integrin-mediated signaling.

G cluster_0 Unmodified Surface cluster_1 PEG-Modified Surface Unmodified Unmodified Surface ECM ECM Protein Adsorption Unmodified->ECM Integrin Integrin Binding ECM->Integrin FAK FAK Activation Integrin->FAK Signaling Downstream Signaling (e.g., ERK, Akt) FAK->Signaling Response Cell Adhesion, Spreading, Proliferation Signaling->Response PEG_Surface This compound Modified Surface No_ECM Inhibition of ECM Adsorption PEG_Surface->No_ECM No_Integrin No Integrin Binding No_ECM->No_Integrin No_FAK No FAK Activation No_Integrin->No_FAK No_Signaling Inhibition of Downstream Signaling No_FAK->No_Signaling No_Response Inhibition of Cell Adhesion and Spreading No_Signaling->No_Response

Caption: Generalized signaling pathway modulation by a PEGylated surface.

Conclusion

This compound, while primarily known as a bioconjugation linker, holds potential for applications in surface chemistry modification. By adapting established protocols for similar hydroxyl-terminated and protected PEGs, researchers can create well-defined, functionalized surfaces. The resulting PEGylated surfaces are expected to exhibit reduced protein adsorption and cell adhesion, thereby providing a powerful tool for controlling bio-interfacial interactions. This guide provides a foundational framework for professionals in drug development and materials science to explore the use of this compound in creating advanced biomaterials with tailored surface properties. Further experimental validation is necessary to fully elucidate the specific characteristics and advantages of surfaces modified with this particular short-chain PEG derivative.

References

An In-Depth Technical Guide to Nanoparticle Functionalization with BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of BnO-PEG6-OH as a heterobifunctional linker for the surface functionalization of nanoparticles. It covers the chemical properties of this compound, detailed experimental protocols for its activation and conjugation to various nanoparticle platforms, and methods for the characterization of the resulting PEGylated nanoparticles. This document is intended to serve as a core resource for researchers in nanomedicine, drug delivery, and materials science.

Introduction to this compound and Nanoparticle PEGylation

Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in the field of nanomedicine for the surface modification of nanoparticles. "PEGylation," the process of attaching PEG chains to a surface, imparts several beneficial properties to nanoparticles, including increased hydrophilicity, prolonged systemic circulation time, and reduced non-specific protein adsorption, which can otherwise lead to rapid clearance by the mononuclear phagocyte system.

This compound is a heterobifunctional PEG linker consisting of a six-unit ethylene (B1197577) glycol chain with a benzyl (B1604629) ether (BnO) group at one terminus and a hydroxyl (-OH) group at the other. The benzyl ether group is generally stable and serves as a protective group, while the terminal hydroxyl group offers a site for chemical modification and subsequent conjugation to nanoparticle surfaces. This linker is particularly noted for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle functionalization.

PropertyValueReference
Molecular Formula C19H32O7[2]
Molar Mass 372.45 g/mol [2]
Appearance Liquid[3]
Boiling Point 473.6 ± 40.0 °C (Predicted)[2]
Density 1.097 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.36 ± 0.10 (Predicted)[2]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Core Functionalization Strategies and Experimental Protocols

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most nanoparticle surfaces. Therefore, an activation step is required to convert the hydroxyl group into a more reactive functional group. This section details two primary strategies for the activation of this compound and subsequent nanoparticle conjugation: Tosylation followed by Amination and Oxidation to a Carboxylic Acid .

Strategy 1: Activation via Tosylation and Subsequent Amination

This strategy involves a two-step process to convert the terminal hydroxyl group into a primary amine. The resulting amine-terminated PEG linker can then be readily conjugated to nanoparticles functionalized with carboxyl groups via EDC/NHS chemistry.

This protocol is adapted from general procedures for the tosylation of PEG-OH.[4][5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Nitrogen or Argon gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution. If using, add a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, BnO-PEG6-OTs.

The tosyl group is an excellent leaving group that can be readily displaced by an amine. This protocol is based on established methods for the amination of tosylated PEGs.[4]

Materials:

Procedure:

  • Dissolve the BnO-PEG6-OTs in a concentrated aqueous solution of ammonium hydroxide. DMF can be used as a co-solvent to improve solubility if needed.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess ammonia (B1221849) and solvent under reduced pressure.

  • The resulting BnO-PEG6-NH2 can be purified by column chromatography.

The resulting amine-functionalized linker can be conjugated to nanoparticles with surface carboxyl groups (e.g., carboxylated gold nanoparticles, liposomes containing carboxylated lipids, or carboxyl-functionalized quantum dots) using carbodiimide (B86325) chemistry.[6]

Materials:

  • Carboxylated nanoparticles

  • BnO-PEG6-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS buffer, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)

  • Purification method (e.g., centrifugation, dialysis, or size exclusion chromatography)

Procedure:

  • Disperse the carboxylated nanoparticles in the activation buffer.

  • Add EDC (10-fold molar excess over carboxyl groups) and NHS (5-fold molar excess) to the nanoparticle dispersion and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and NHS by centrifugation and resuspend the activated nanoparticles in the conjugation buffer.

  • Immediately add a solution of BnO-PEG6-NH2 (10-50 fold molar excess) to the activated nanoparticle dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Purify the functionalized nanoparticles from excess reagents and byproducts using an appropriate purification method.

Strategy 2: Oxidation of the Hydroxyl Group to a Carboxylic Acid

This approach directly converts the terminal hydroxyl group of this compound into a carboxylic acid. The resulting carboxyl-terminated linker can then be conjugated to nanoparticles with surface amine groups.

This protocol is a general method for the oxidation of primary alcohols to carboxylic acids.[7]

Materials:

  • This compound

  • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agents (e.g., TEMPO/bleach).

  • Acetone (B3395972)

  • Standard glassware for oxidation reactions

Procedure:

  • Dissolve this compound in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution until the orange color persists.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding isopropanol.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG6-COOH.

The resulting carboxyl-functionalized linker can be conjugated to nanoparticles with surface amine groups (e.g., amine-functionalized silica (B1680970) nanoparticles or quantum dots) using EDC/NHS chemistry, similar to the protocol in section 3.1.3, but with the roles of the functional groups reversed.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful conjugation of this compound and to assess the properties of the functionalized nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for a 6-Unit PEGReference
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease of 5-10 nm depending on nanoparticle core size and PEG density[8][9]
Zeta Potential Analysis Surface ChargeShift towards neutral; for negatively charged nanoparticles, the zeta potential will become less negative[10][11]
Transmission Electron Microscopy (TEM) Core Size and MorphologyNo significant change in the core nanoparticle size or shape
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsAppearance of characteristic PEG ether bond peaks (~1100 cm⁻¹) and peaks corresponding to the newly introduced functional group (e.g., amide bond)
Thermogravimetric Analysis (TGA) PEG Grafting DensityWeight loss corresponding to the decomposition of the organic PEG layer, allowing for quantification of surface coverage[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure of LinkerConfirmation of the chemical structure of the functionalized PEG linker after modification

Visualization of Workflows and Concepts

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the functionalization of nanoparticles with this compound.

experimental_workflow_amination cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle This compound This compound Tosylation Tosylation This compound->Tosylation TsCl, TEA BnO-PEG6-OTs BnO-PEG6-OTs Tosylation->BnO-PEG6-OTs Amination Amination BnO-PEG6-OTs->Amination NH4OH BnO-PEG6-NH2 BnO-PEG6-NH2 Amination->BnO-PEG6-NH2 Conjugation Conjugation BnO-PEG6-NH2->Conjugation Carboxylated_NP Carboxylated Nanoparticle EDC_NHS_Activation EDC/NHS Activation Carboxylated_NP->EDC_NHS_Activation Activated_NP Activated Nanoparticle EDC_NHS_Activation->Activated_NP Activated_NP->Conjugation Functionalized_NP BnO-PEG6-Functionalized Nanoparticle

Caption: Workflow for nanoparticle functionalization via tosylation and amination of this compound.

experimental_workflow_oxidation cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle This compound This compound Oxidation Oxidation This compound->Oxidation Jones Reagent BnO-PEG6-COOH BnO-PEG6-COOH Oxidation->BnO-PEG6-COOH EDC_NHS_Activation EDC/NHS Activation BnO-PEG6-COOH->EDC_NHS_Activation Aminated_NP Aminated Nanoparticle Conjugation Conjugation Aminated_NP->Conjugation EDC_NHS_Activation->Conjugation Functionalized_NP BnO-PEG6-Functionalized Nanoparticle

Caption: Workflow for nanoparticle functionalization via oxidation of this compound.

Conceptual Diagram: The "Stealth" Effect of PEGylation

The primary rationale for PEGylating nanoparticles is to create a "stealth" effect, which reduces non-specific interactions with biological components.

stealth_effect cluster_unfunctionalized Unfunctionalized Nanoparticle cluster_functionalized PEGylated Nanoparticle Unfunctionalized_NP Nanoparticle Opsonins Opsonins (Plasma Proteins) Unfunctionalized_NP->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Recognition Phagocytosis Phagocytosis & Rapid Clearance Macrophage->Phagocytosis Functionalized_NP PEGylated Nanoparticle Reduced_Opsonization Reduced Opsonization Functionalized_NP->Reduced_Opsonization Steric Hindrance Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation

References

Methodological & Application

Application Notes and Protocols: Conjugation of BnO-PEG6-OH to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent conjugation of BnO-PEG6-OH, a benzyl-protected hexa-ethylene glycol linker, to a target peptide. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2] Benefits include enhanced solubility, increased in vivo half-life, and reduced immunogenicity.[1] This protocol outlines a two-stage process involving the activation of the terminal hydroxyl group of this compound and its subsequent coupling to a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue. Methodologies for purification and characterization of the resulting PEGylated peptide are also detailed.

Introduction to Peptide PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides is a proven method to enhance their biopharmaceutical properties. The hydrophilic and flexible nature of the PEG polymer chain increases the hydrodynamic volume of the peptide, which can shield it from proteolytic degradation and reduce renal clearance rates.[1] Furthermore, the PEG moiety can mask epitopes on the peptide, thereby decreasing its immunogenicity.[1]

This compound is a discrete PEG linker (dPEG®), meaning it has a specific, defined length and molecular weight, which ensures the production of a homogeneous conjugate, simplifying downstream analysis and ensuring batch-to-batch consistency. The benzyl (B1604629) (BnO) group serves as a protecting group for one end of the PEG chain, allowing for selective functionalization of the terminal hydroxyl group for peptide conjugation.

This protocol will focus on a common and robust method for peptide PEGylation: the activation of the this compound terminal hydroxyl to a carboxylic acid, followed by a carbodiimide-mediated coupling to a primary amine on the peptide.

Chemical Reaction Pathway

The conjugation process involves two main chemical steps:

  • Oxidation: The terminal hydroxyl group (-OH) of this compound is oxidized to a carboxylic acid (-COOH) using a suitable oxidizing agent, such as Jones reagent or a TEMPO-based system.

  • Amide Bond Formation: The newly formed carboxylic acid is then activated, typically using a combination of a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester intermediate. The NHS-activated PEG linker then readily reacts with a primary amine on the peptide (e.g., the N-terminus or a lysine side chain) to form a stable amide bond.

G cluster_activation Activation of this compound cluster_coupling Peptide Conjugation BnO_PEG_OH This compound Oxidation Oxidation (e.g., Jones Reagent) BnO_PEG_OH->Oxidation BnO_PEG_COOH BnO-PEG6-COOH Oxidation->BnO_PEG_COOH EDC_NHS EDC / NHS BnO_PEG_COOH->EDC_NHS BnO_PEG_NHS BnO-PEG6-NHS Ester (Activated Intermediate) EDC_NHS->BnO_PEG_NHS Coupling Amide Bond Formation (pH 7.0-8.0) BnO_PEG_NHS->Coupling Peptide Peptide-NH2 (N-terminus or Lysine) Peptide->Coupling Pegylated_Peptide BnO-PEG6-Peptide Conjugate Coupling->Pegylated_Peptide

Caption: Chemical pathway for the conjugation of this compound to a peptide.

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide with at least one primary amine

  • Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/BAIB

  • Acetone (B3395972), Anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Solvents for purification (e.g., Acetonitrile, Water with 0.1% TFA)

  • Solid Phase Extraction (SPE) cartridges (for desalting)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Step 1: Oxidation of this compound to BnO-PEG6-COOH
  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by TLC. The reaction is typically complete when the orange/red color of the Jones reagent persists.

  • Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude BnO-PEG6-COOH.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Confirm the structure and purity of the product by NMR and MS analysis.

Step 2: EDC/NHS Activation of BnO-PEG6-COOH
  • Dissolve the purified BnO-PEG6-COOH (1.5 equivalents) in anhydrous DMF or DCM.

  • Add NHS (1.5 equivalents) to the solution.

  • Add EDC-HCl (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). This solution containing the activated BnO-PEG6-NHS ester is typically used immediately in the next step.

Step 3: Conjugation to the Peptide
  • Dissolve the target peptide (1 equivalent) in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. The concentration of the peptide should typically be in the range of 1-10 mg/mL.

  • Add the freshly prepared solution of activated BnO-PEG6-NHS ester to the peptide solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.

  • Monitor the progress of the reaction by RP-HPLC or LC-MS to observe the formation of the PEGylated peptide and the consumption of the native peptide.

Step 4: Quenching and Purification
  • Once the reaction has reached the desired level of completion, quench any unreacted NHS-activated PEG by adding an excess of a small molecule primary amine, such as Tris or glycine (B1666218) (final concentration ~50 mM). Let it stir for 30 minutes.

  • Purify the PEGylated peptide from the reaction mixture using RP-HPLC. A C18 column is commonly used with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Collect fractions corresponding to the PEGylated peptide peak.

  • Confirm the identity and purity of the collected fractions by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A Oxidize this compound to BnO-PEG6-COOH B Activate BnO-PEG6-COOH with EDC/NHS A->B D Mix Activated PEG and Peptide Solution B->D C Dissolve Peptide in PBS (pH 7.4) C->D E Incubate (2-4h at RT or overnight at 4°C) D->E F Monitor by LC-MS E->F G Quench Reaction (e.g., Tris buffer) F->G H Purify by RP-HPLC G->H I Analyze Fractions by Mass Spectrometry H->I J Lyophilize Pure Product I->J

Caption: Overall workflow for the conjugation of this compound to a peptide.

Data Presentation: Expected Results

The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes expected outcomes under varied conditions. Purity is typically assessed by the peak area percentage in an RP-HPLC chromatogram. The yield is calculated based on the starting amount of the limiting reagent (peptide).

Experiment ID Molar Ratio (PEG:Peptide) Reaction Time (hours) pH Crude Conversion (%) Isolated Yield (%) Final Purity (RP-HPLC, %)
PEG-Exp-011.5 : 127.4~75~60>95
PEG-Exp-023 : 127.4~90~75>95
PEG-Exp-035 : 127.4>95~80>95
PEG-Exp-043 : 147.4>95~82>95
PEG-Exp-053 : 128.0~95~80>95
PEG-Exp-063 : 126.5~50~40>95

Note: Data presented are representative and may vary based on the specific peptide sequence and reaction conditions.

Troubleshooting

  • Low Conjugation Efficiency:

    • Cause: Inefficient activation of the PEG linker.

    • Solution: Ensure all reagents for the activation step (EDC, NHS) are fresh and anhydrous solvents are used. Confirm the formation of the carboxylic acid intermediate before proceeding.

    • Cause: Suboptimal reaction pH.

    • Solution: The coupling of NHS esters to amines is most efficient at a pH between 7.0 and 8.0. Ensure the buffer capacity is sufficient to maintain the pH.

    • Cause: Competing hydrolysis of the NHS ester.

    • Solution: Use the activated PEG-NHS ester immediately after preparation. Increase the concentration of the peptide if possible.

  • Multiple PEGylation Products:

    • Cause: The peptide has multiple reactive amine groups (e.g., several lysine residues).

    • Solution: If site-specific PEGylation is required, consider protecting lysine residues or using a different conjugation chemistry that targets a unique functional group on the peptide (e.g., maleimide (B117702) chemistry for a cysteine residue).

  • Difficulty in Purification:

    • Cause: Similar retention times of the PEGylated peptide and unreacted peptide or excess PEG reagent.

    • Solution: Optimize the RP-HPLC gradient to improve resolution. A shallower gradient around the elution time of the species of interest can be effective. Alternatively, consider a secondary purification step using a different chromatographic method, such as ion-exchange (IEX) or size-exclusion chromatography (SEC).

References

Step-by-Step Guide for BnO-PEG6-OH Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of BnO-PEG6-OH, a versatile heterobifunctional linker commonly employed in bioconjugation and drug delivery applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This guide will cover the activation of the terminal hydroxyl group, subsequent conversion to various functional moieties, and the deprotection of the benzyl (B1604629) ether.

Introduction to this compound

This compound, or hexaethylene glycol monobenzyl ether, is a polyethylene (B3416737) glycol (PEG) derivative featuring a benzyl (BnO) protecting group at one terminus and a reactive hydroxyl (-OH) group at the other. This structure allows for the selective modification of the hydroxyl group while the other end remains protected. The benzyl group can be subsequently removed under specific conditions to liberate a second hydroxyl group for further conjugation. Its PEG chain enhances solubility and provides a flexible spacer arm in bioconjugates.

General Workflow for Functionalization

The functionalization of this compound typically follows a two-stage process: activation of the hydroxyl group, followed by nucleophilic substitution to introduce the desired functionality. A final deprotection step can be performed if the benzyl-protected end is required for subsequent reactions.

Functionalization Workflow A This compound B Activation of -OH group A->B (e.g., TsCl, MsCl) C BnO-PEG6-LG (LG = Leaving Group, e.g., OTs, OMs) B->C D Nucleophilic Substitution C->D (e.g., NaN3, NH3) E BnO-PEG6-Nu (Nu = Nucleophile, e.g., N3, NH2, COOH) D->E F Deprotection of BnO group E->F (e.g., H2, Pd/C) G HO-PEG6-Nu F->G

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

Activation of the Hydroxyl Group

Activation of the terminal hydroxyl group is a critical first step to facilitate subsequent nucleophilic substitution reactions. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate (OTs) or a mesylate (OMs).

3.1.1. Protocol: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate, a good leaving group for subsequent reactions.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add toluene-p-sulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield BnO-PEG6-OTs.

3.1.2. Protocol: Mesylation of this compound

This protocol outlines the conversion of the hydroxyl group to a mesylate, another excellent leaving group.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Follow the same initial setup as the tosylation protocol, dissolving this compound (1 eq.) in anhydrous DCM under an inert atmosphere and cooling to 0 °C.

  • Add triethylamine (1.5 eq.) and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up the reaction as described in the tosylation protocol (steps 7-9).

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford BnO-PEG6-OMs.

ReactionReagent Stoichiometry (vs. This compound)Typical SolventReaction TimeTypical Yield
Tosylation TsCl (1.2 eq.), TEA (1.5 eq.)DCM12-16 hours85-95%
Mesylation MsCl (1.2 eq.), TEA (1.5 eq.)DCM2-4 hours90-98%

Table 1: Summary of quantitative data for the activation of this compound.

Conversion to Functional Derivatives

Once the hydroxyl group is activated, the resulting BnO-PEG6-LG (LG = OTs or OMs) can be readily converted to a variety of functional derivatives via nucleophilic substitution.

3.2.1. Protocol: Synthesis of BnO-PEG6-N₃ (Azide)

This protocol is for the synthesis of an azide-terminated PEG linker, which is useful for "click chemistry" reactions.

Materials:

  • BnO-PEG6-OTs or BnO-PEG6-OMs

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve BnO-PEG6-OTs or BnO-PEG6-OMs (1 eq.) in anhydrous DMF.

  • Add sodium azide (3-5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add deionized water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain BnO-PEG6-N₃. Further purification by column chromatography may be necessary.

3.2.2. Protocol: Synthesis of BnO-PEG6-NH₂ (Amine)

This protocol describes the conversion to a terminal amine, which is reactive towards activated esters, isocyanates, and other electrophiles.

Method A: From Azide

  • Dissolve the crude or purified BnO-PEG6-N₃ (1 eq.) in methanol (B129727) or THF.

  • Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield BnO-PEG6-NH₂.

Method B: Gabriel Synthesis

  • Dissolve BnO-PEG6-OTs or BnO-PEG6-OMs (1 eq.) and potassium phthalimide (B116566) (1.5 eq.) in anhydrous DMF.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol (B145695) and add hydrazine (B178648) hydrate (B1144303) (4-5 eq.).

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide (B32825) precipitate.

  • Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., DCM).

  • Dry the organic layer and concentrate to obtain BnO-PEG6-NH₂.

3.2.3. Protocol: Synthesis of BnO-PEG6-COOH (Carboxylic Acid)

This protocol details the synthesis of a carboxylic acid-terminated PEG linker, which can be activated for coupling with amines.

  • Dissolve this compound (1 eq.) in acetone.

  • Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise at 0 °C until the orange color persists.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction with isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in water and extract with an organic solvent.

  • Dry and concentrate the organic layer to yield BnO-PEG6-COOH.

FunctionalizationStarting MaterialKey ReagentsTypical Yield
Azide Synthesis BnO-PEG6-OTs/OMsNaN₃>90%
Amine (from Azide) BnO-PEG6-N₃H₂, Pd/C>95%
Amine (Gabriel) BnO-PEG6-OTs/OMsPotassium phthalimide, Hydrazine70-85%
Carboxylic Acid This compoundJones Reagent (CrO₃/H₂SO₄)60-80%

Table 2: Summary of quantitative data for the conversion of this compound to functional derivatives.

Deprotection of the Benzyl Group

The benzyl ether can be cleaved to reveal a terminal hydroxyl group, allowing for further conjugation at this end.

Protocol: Hydrogenolysis of the Benzyl Group

This is the most common and cleanest method for benzyl ether deprotection.

Materials:

  • BnO-PEG6-X (where X is the functional group)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected PEG derivative (1 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product, HO-PEG6-X.

Deprotection A BnO-PEG6-X B Hydrogenolysis A->B H2, Pd/C Methanol C HO-PEG6-X B->C

Caption: Deprotection of the benzyl group via hydrogenolysis.

Characterization

The successful synthesis of functionalized this compound derivatives should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the new functional group and the disappearance of signals from the precursor.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the introduced functional groups (e.g., azide stretch at ~2100 cm⁻¹, carbonyl stretch of a carboxylic acid at ~1700 cm⁻¹).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Sodium azide is highly toxic and can form explosive metal azides. Use with caution and dispose of it properly.

  • Hydrogen gas is flammable. Ensure proper grounding and avoid ignition sources during hydrogenation.

  • Jones reagent is highly corrosive and a strong oxidant. Handle with extreme care.

This guide provides a comprehensive overview and detailed protocols for the functionalization of this compound. Researchers should optimize the reaction conditions based on their specific substrates and desired outcomes.

Application Notes and Protocols for BnO-PEG6-OH in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BnO-PEG6-OH as a hydrophilic, non-cleavable linker in solid-phase synthesis. The primary applications highlighted are in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols for key experimental steps are provided to guide researchers in utilizing this versatile linker.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a benzyl-protected oxygen at one terminus and a hydroxyl group at the other. The six ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1][2][3] Its non-cleavable nature ensures the stability of the synthesized molecule until lysosomal degradation of the antibody in the case of ADCs.[4] This linker is a valuable tool for researchers developing targeted therapeutics.

Key Applications

Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the synthesis of ADCs.[3] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The PEG component of the linker can enhance the solubility and stability of the ADC.[5]

Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, this compound functions as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[2][6] The length and flexibility of the PEG chain are critical for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][7] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 342.4 g/mol
Formula C₁₈H₃₀O₈
Appearance Colorless to pale yellow oil
Solubility Soluble in DMF, DMSO, CH₂Cl₂

Note: This data is representative and may vary slightly between suppliers.

Table 2: Representative Yields in Solid-Phase Synthesis using PEG Linkers
Synthesis StepMoietyResinCoupling ReagentsYield (%)Purity (%)
Linker AttachmentThis compoundWang ResinDIC, DMAP>90-
Peptide Elongation (per cycle)Fmoc-Amino AcidPEG-ResinHBTU, DIPEA98-99.5>95
PROTAC Final CleavageJQ1-PEG-PomalidomideBAL ResinTFA/TIPS/H₂O4-6>95

Note: Yields and purities are illustrative and can be influenced by the specific sequence, reagents, and reaction conditions. Data is compiled from general solid-phase synthesis protocols and may not be specific to this compound.[8][9][10]

Experimental Protocols

Protocol 1: Attachment of this compound to Wang Resin

This protocol describes the initial step of immobilizing the this compound linker onto a solid support. Wang resin is a common choice for solid-phase synthesis, allowing for cleavage of the final product with a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1 eq) in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.

  • Drain the DCM.

  • Dissolve this compound (3 eq) in anhydrous DCM.

  • Add DIC (3 eq) and DMAP (0.1 eq) to the this compound solution.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM (1:1:8 v/v/v) for 1 hour.

  • Wash the resin as in step 7.

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound Linker

This protocol outlines a general workflow for synthesizing a PROTAC on a solid support functionalized with this compound. This example assumes the attachment of a warhead (POI ligand) followed by the E3 ligase ligand.

Materials:

  • This compound functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid (if applicable as part of the linker extension or warhead)

  • Warhead (POI ligand) with a carboxylic acid handle

  • E3 ligase ligand with a suitable functional group for coupling

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., DIPEA, Hunig's base)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF for Fmoc removal)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous DMF, DCM

Procedure:

  • Deprotection of the Linker (if necessary): If the this compound was further modified with a protecting group (e.g., Fmoc), remove it using the appropriate deprotection conditions (e.g., 20% piperidine in DMF for Fmoc).

  • Coupling of the Warhead (POI Ligand):

    • Dissolve the warhead (with a carboxylic acid) (2 eq), a coupling reagent (e.g., HBTU, 1.95 eq), and a base (e.g., DIPEA, 4 eq) in anhydrous DMF.

    • Add the activated warhead solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Removal of the Benzyl (B1604629) Protecting Group:

    • Treat the resin with a suitable deprotection agent to remove the benzyl group from the PEG linker (e.g., catalytic hydrogenation). This step will depend on the overall synthetic strategy and compatibility with other functional groups.

  • Coupling of the E3 Ligase Ligand:

    • Activate the E3 ligase ligand (with a carboxylic acid) (2 eq) using a coupling reagent and base as in step 2.

    • Add the activated E3 ligase ligand solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage from the Solid Support:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_0 Solid-Phase Synthesis Workflow for a PROTAC using this compound start Start: Swollen Resin linker_attachment 1. Attach this compound Linker start->linker_attachment deprotection1 2. Deprotection (if needed) linker_attachment->deprotection1 warhead_coupling 3. Couple Warhead (POI Ligand) deprotection1->warhead_coupling deprotection2 4. Remove Benzyl Protecting Group warhead_coupling->deprotection2 e3_coupling 5. Couple E3 Ligase Ligand deprotection2->e3_coupling cleavage 6. Cleave from Resin e3_coupling->cleavage purification 7. Purify PROTAC cleavage->purification end_node Final Product: Purified PROTAC purification->end_node

Caption: General workflow for solid-phase synthesis of a PROTAC.

G cluster_1 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Modifying Gold Nanoparticles with BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BnO-PEG6-OH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for the surface modification of gold nanoparticles (AuNPs). The benzyl (B1604629) ether (BnO) group serves as a protecting group for the terminal hydroxyl function, allowing for a multi-step functionalization strategy. This approach is particularly valuable in drug delivery, diagnostics, and other biomedical applications where precise control over the nanoparticle surface chemistry is crucial.

Introduction to this compound in Gold Nanoparticle Functionalization

Gold nanoparticles possess unique optical and electronic properties that make them ideal for a range of biomedical applications. However, bare AuNPs are often unstable in biological media and can exhibit cytotoxicity. Surface modification with biocompatible polymers like polyethylene glycol (PEG) is a widely adopted strategy to enhance their stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.

This compound is a short-chain PEG linker that offers a distinct advantage in the controlled assembly of multifunctional nanoparticles. The molecule features a terminal hydroxyl group protected by a benzyl ether. The other end of the PEG chain can be functionalized with a thiol group to enable robust anchoring to the gold surface. Following the attachment of the BnO-PEG6-thiol linker to the AuNPs, the benzyl ether can be selectively cleaved to expose the hydroxyl group. This newly available functional group can then be used for the conjugation of targeting ligands, therapeutic agents, or imaging probes. This sequential functionalization approach allows for the creation of sophisticated and highly specific nanoparticle-based systems for targeted drug delivery and diagnostics.

Data Presentation: Physicochemical Properties of PEGylated Gold Nanoparticles

The following table summarizes typical physicochemical properties of gold nanoparticles before and after modification with short-chain PEG linkers, based on literature data. These values serve as a general reference for the expected changes upon successful functionalization.

ParameterCitrate-Capped AuNPs (pre-modification)PEG-Functionalized AuNPs (post-modification)Characterization Technique
Core Diameter (nm) 10 - 2010 - 20Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 15 - 3025 - 50Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50-5 to -20Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax, nm) 518 - 525520 - 530UV-Vis Spectroscopy
Stability in High Salt (e.g., 1M NaCl) Aggregation observedStableVisual Inspection / UV-Vis Spectroscopy
Organic Content (% by weight) Low30% - 40%Thermogravimetric Analysis (TGA)

Experimental Protocols

This section provides detailed protocols for the synthesis of thiol-terminated BnO-PEG6, its attachment to gold nanoparticles, and the subsequent deprotection and functionalization of the terminal hydroxyl group.

Protocol 1: Synthesis of Thiol-Terminated BnO-PEG6 (BnO-PEG6-SH)

This protocol describes a general method for the synthesis of a thiol-terminated PEG linker with a protected hydroxyl group, analogous to this compound.

Materials:

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C in an ice bath.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylated product (BnO-PEG6-OTs).

    • Purify the product by silica gel column chromatography.

  • Thioacetylation of BnO-PEG6-OTs:

    • Dissolve the purified BnO-PEG6-OTs (1 equivalent) in methanol.

    • Add potassium thioacetate (3 equivalents) to the solution.

    • Reflux the mixture overnight under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the thioacetylated product (BnO-PEG6-SAc).

  • Hydrolysis to BnO-PEG6-SH:

    • Dissolve the BnO-PEG6-SAc in methanol under a nitrogen atmosphere.

    • Add a solution of 1 M NaOH and stir at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with 1 M HCl.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate to obtain the final product, BnO-PEG6-SH.

Protocol 2: Modification of Gold Nanoparticles with BnO-PEG6-SH

This protocol details the ligand exchange reaction to functionalize citrate-capped AuNPs with the synthesized BnO-PEG6-SH.

Materials:

  • Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution

  • BnO-PEG6-SH

  • Ethanol

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of AuNPs: Synthesize citrate-capped AuNPs using a standard citrate (B86180) reduction method (e.g., Turkevich method). Characterize the AuNPs for size and concentration using UV-Vis spectroscopy and TEM.

  • Ligand Exchange:

    • To the aqueous solution of citrate-capped AuNPs, add a solution of BnO-PEG6-SH in ethanol. The molar ratio of BnO-PEG6-SH to AuNPs should be optimized, but a starting point is a large excess of the thiol linker.

    • Gently stir the mixture at room temperature for 24 hours to allow for the ligand exchange to occur.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm AuNPs).

    • Carefully remove the supernatant containing excess unbound linker.

    • Resuspend the pellet in a fresh solution (e.g., PBS or deionized water).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linkers.

  • Characterization:

    • Characterize the purified BnO-PEG6-AuNPs using UV-Vis spectroscopy, DLS, and TEM to confirm successful functionalization and assess their stability.

Protocol 3: Deprotection of the Benzyl Ether Group

This protocol describes the cleavage of the benzyl ether protecting group to expose the terminal hydroxyl functionality on the surface of the AuNPs.

Materials:

  • BnO-PEG6-AuNPs

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Methanol or another suitable solvent

Procedure:

  • Hydrogenolysis:

    • Disperse the BnO-PEG6-AuNPs in methanol.

    • Add a catalytic amount of Pd/C to the dispersion.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of the benzyl group signature using techniques like NMR (on the cleaved product after removing the AuNPs) or FTIR. The reaction time can vary from a few hours to overnight.

  • Purification:

    • Once the reaction is complete, carefully filter the mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

    • Centrifuge the filtrate to pellet the deprotected HO-PEG6-AuNPs.

    • Wash the nanoparticles with fresh solvent to remove any residual reagents and byproducts.

    • Resuspend the purified HO-PEG6-AuNPs in the desired buffer for further use.

Protocol 4: Conjugation of a Molecule to the Terminal Hydroxyl Group

This protocol outlines a general procedure for conjugating a carboxyl-containing molecule to the newly exposed hydroxyl group on the AuNP surface via an esterification reaction.

Materials:

  • HO-PEG6-AuNPs

  • Carboxyl-containing molecule (e.g., a drug, targeting ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in anhydrous DCM or DMF.

    • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Conjugation to AuNPs:

    • Add the suspension of HO-PEG6-AuNPs to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Centrifuge the reaction mixture to pellet the conjugated AuNPs.

    • Wash the nanoparticles extensively with the reaction solvent and then with a suitable buffer (e.g., PBS) to remove unreacted molecules and coupling reagents.

  • Characterization:

    • Confirm the successful conjugation using techniques such as FTIR, UV-Vis spectroscopy, and by analyzing the change in the hydrodynamic size and zeta potential using DLS.

Visualizations

experimental_workflow cluster_synthesis Synthesis of BnO-PEG6-SH cluster_functionalization AuNP Functionalization & Deprotection cluster_conjugation Conjugation of Bioactive Molecule BnO_PEG6_OH This compound Tosylation Tosylation (TsCl, Pyridine) BnO_PEG6_OH->Tosylation Thioacetylation Thioacetylation (KSAc) Tosylation->Thioacetylation Hydrolysis Hydrolysis (NaOH) Thioacetylation->Hydrolysis BnO_PEG6_SH BnO-PEG6-SH Hydrolysis->BnO_PEG6_SH Ligand_Exchange Ligand Exchange BnO_PEG6_SH->Ligand_Exchange AuNP Citrate-Capped AuNP AuNP->Ligand_Exchange BnO_PEG6_AuNP BnO-PEG6-AuNP Ligand_Exchange->BnO_PEG6_AuNP Deprotection Deprotection (H2, Pd/C) BnO_PEG6_AuNP->Deprotection HO_PEG6_AuNP HO-PEG6-AuNP Deprotection->HO_PEG6_AuNP Conjugation Conjugation HO_PEG6_AuNP->Conjugation Bioactive_Molecule Carboxyl-containing Bioactive Molecule Activation Activation (DCC, DMAP) Bioactive_Molecule->Activation Activation->Conjugation Final_Product Functionalized AuNP Conjugation->Final_Product

Caption: Workflow for AuNP modification with this compound.

logical_relationship AuNP Gold Nanoparticle Core Thiol_Linker Thiol Group (-SH) AuNP->Thiol_Linker Au-S Bond Final_Conjugate Multifunctional Nanoparticle AuNP->Final_Conjugate PEG_Chain PEG6 Spacer -(OCH2CH2)6- Thiol_Linker->PEG_Chain Protected_Group Protected Hydroxyl (-OBn) PEG_Chain->Protected_Group Deprotection Deprotection Protected_Group->Deprotection Functional_Group Terminal Hydroxyl (-OH) Deprotection->Functional_Group Bioactive_Molecule Bioactive Molecule (Drug, Ligand, etc.) Functional_Group->Bioactive_Molecule Covalent Conjugation Bioactive_Molecule->Final_Conjugate

Application Notes and Protocols: Tosylation of BnO-PEG6-OH with Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the tosylation of Benzyl-O-PEG6-OH (BnO-PEG6-OH) using p-toluenesulfonyl chloride (TsCl). This reaction is a critical step in the synthesis of various PEGylated compounds, where the hydroxyl group is converted into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions. This protocol is essential for researchers involved in the development of antibody-drug conjugates (ADCs), drug delivery systems, and other bioconjugation applications where PEG linkers are employed.[1]

Introduction

Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The functionalization of these linkers is crucial for their conjugation to biomolecules. The tosylation of a terminal hydroxyl group on a PEG chain is a common strategy to activate it for further chemical modification. This document outlines the reaction conditions, a detailed experimental protocol, and purification methods for the synthesis of BnO-PEG6-OTs from this compound.

Reaction Principle

The reaction involves the conversion of the primary alcohol in this compound to a tosylate ester using tosyl chloride in the presence of a base. The base, typically pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3][4] The reaction is generally carried out at a low temperature to control the reaction rate and minimize side reactions.[2][5]

It is important to note that in some cases, particularly with benzyl (B1604629) alcohols, the treatment with tosyl chloride can lead to the formation of a chloride as a byproduct instead of the desired tosylate.[6][7][8] Careful control of the reaction conditions is therefore necessary to favor the formation of the tosylate.

Data Summary

The following table summarizes the typical quantitative data for the tosylation of a PEG-alcohol. The values are based on general procedures for alcohol tosylation and may require optimization for the specific substrate, this compound.

ParameterValueNotes
Reactants
This compound1.0 eqStarting material
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5 eqTosylating agent[2][6]
Base (Pyridine or Triethylamine)1.5 - 3.0 eqAcid scavenger[2][9]
Solvent (Dichloromethane or Chloroform)10 VolRelative to the alcohol[2]
Reaction Conditions
Temperature0 °C to room temperatureInitial cooling is crucial[2][5]
Reaction Time4 - 24 hoursMonitored by TLC[2][10]
Work-up & Purification
Quenching solutionWater or dilute HClTo remove excess base[2][9]
Extraction solventDichloromethane or Ethyl Acetate
Washing solutionsWater, NaHCO3 (sat.), BrineTo remove impurities[2][6]
Purification MethodColumn ChromatographySilica (B1680970) gel with Ethyl Acetate/Hexane gradient[11]
Expected Outcome
Yield70-90%Varies depending on scale and purity
AppearanceColorless to pale yellow oil

Experimental Protocol

This protocol details the procedure for the tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl Acetate and Hexane (HPLC grade)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

    • Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Reagents:

    • To the cooled solution, add pyridine or triethylamine (1.5 eq) dropwise.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 4 hours.[2]

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours).[11]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The product spot should have a higher Rf value than the starting alcohol.[11]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water (2 x 10 volumes)

      • Saturated aqueous NaHCO3 solution (2 x 10 volumes)

      • Brine (1 x 10 volumes)

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 20% Ethyl Acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, BnO-PEG6-OTs.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol for the tosylation of this compound.

experimental_workflow A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0 °C A->B Ice Bath C 3. Add Pyridine/TEA B->C D 4. Add Tosyl Chloride C->D E 5. Stir at 0 °C (4h) then RT (overnight) D->E F 6. Monitor by TLC E->F Reaction Progress G 7. Quench and Extract F->G Reaction Complete H 8. Wash with H2O, NaHCO3, Brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K BnO-PEG6-OTs (Pure Product) J->K

References

Application Notes and Protocols for the Chromatographic Purification of BnO-PEG6-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG6-OH, or 1-(benzyloxy)-3,6,9,12,15,18-hexaoxahenicosan-21-ol, is a monobenzyl-protected hexaethylene glycol derivative. It serves as a crucial bifunctional linker in the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The defined length of the six-unit polyethylene (B3416737) glycol (PEG) chain imparts favorable pharmacokinetic properties, such as increased solubility and extended circulation half-life, to the final conjugate.

Given its role in constructing precisely engineered therapeutic agents, the purity of this compound is of paramount importance. Impurities arising from its synthesis, such as the starting materials or byproducts like dibenzylated PEG, can lead to undesired side reactions and heterogeneity in the final product, compromising its efficacy and safety. This document provides detailed protocols for the purification of this compound using both normal-phase (flash chromatography) and reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity suitable for downstream applications in bioconjugation and drug development.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound is commonly achieved via the Williamson ether synthesis, which involves the reaction of benzyl (B1604629) bromide with an excess of hexaethylene glycol in the presence of a base. This synthetic route can lead to several impurities that need to be removed during purification:

  • Unreacted Hexaethylene Glycol: Due to its high polarity, it is typically well-separated from the product.

  • Unreacted Benzyl Bromide: A non-polar starting material.

  • 1,21-bis(benzyloxy)-3,6,9,12,15,18-hexaoxahenicosane (Dibenzylated PEG): A significant, less polar byproduct formed from the reaction of benzyl bromide at both ends of the hexaethylene glycol chain.

  • Other Oligomers: Commercial hexaethylene glycol may contain small amounts of other PEG oligomers (e.g., PEG5, PEG7), leading to the formation of corresponding benzylated impurities.

Purification Strategies

Two primary chromatographic techniques are recommended for the purification of this compound: normal-phase flash chromatography for initial, large-scale purification, and reverse-phase HPLC for final polishing to achieve high purity.

Normal-Phase Flash Chromatography

This technique is ideal for the initial purification of multi-gram quantities of crude this compound. It effectively separates the desired product from the less polar dibenzylated byproduct and the more polar unreacted hexaethylene glycol.

Experimental Protocol:

  • Column Selection: Choose a silica (B1680970) gel column with a suitable capacity for the amount of crude material.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM) or the initial mobile phase.

  • Mobile Phase Selection: A gradient of methanol (B129727) (MeOH) in DCM or ethyl acetate (B1210297) (EtOAc) is commonly used. A shallow gradient is often effective for separating PEGylated compounds.

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM or a low percentage of the more polar solvent).

    • Load the sample onto the column.

    • Begin the elution with a linear gradient.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (if applicable, as the benzyl group provides a chromophore) or by thin-layer chromatography (TLC) analysis of the eluted fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Table 1: Representative Data for Normal-Phase Flash Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0-10% B over 30 minutes
Flow Rate 50 mL/min (for a medium-sized column)
Detection UV at 254 nm and/or TLC
Typical Retention Profile Dibenzylated byproduct elutes first, followed by this compound. Unreacted hexaethylene glycol is strongly retained.
Expected Purity >95%
Expected Recovery 70-85%
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for obtaining highly pure this compound (>98%), which is often required for pharmaceutical applications. This technique separates compounds based on their hydrophobicity.

Experimental Protocol:

  • Column Selection: A C18 stationary phase is a good starting point for the separation of PEGylated molecules.

  • Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in the initial mobile phase.

  • Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile (B52724) (ACN) with 0.1% TFA.

  • Elution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Processing: Pool the pure fractions and remove the organic solvent. Lyophilize the aqueous solution to obtain the purified product as a colorless oil.

Table 2: Representative Data for Preparative RP-HPLC Purification

ParameterValue
Stationary Phase C18 Silica (5 µm, 100 Å)
Column Dimensions 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Typical Retention Time 15-20 minutes
Expected Purity >98%
Expected Recovery >90% (from the HPLC step)

Visualized Workflows and Pathways

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound, from the crude reaction mixture to the final high-purity product.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound (with impurities) Flash_Chromatography Normal-Phase Flash Chromatography Crude->Flash_Chromatography Initial Separation Partially_Pure Partially Purified This compound (>95%) Flash_Chromatography->Partially_Pure Elution & Pooling RP_HPLC Reverse-Phase HPLC Partially_Pure->RP_HPLC Final Polishing High_Purity High-Purity This compound (>98%) RP_HPLC->High_Purity Fraction Collection & Lyophilization ADC_Synthesis_Pathway cluster_components Key Components cluster_conjugation Conjugation Process Antibody Antibody Final_ADC Antibody-Drug Conjugate (ADC) Antibody->Final_ADC Conjugation Linker Purified This compound Derivative Activated_Linker Activated Linker Linker->Activated_Linker Activation Drug Cytotoxic Drug Conjugation_Step1 Linker-Drug Conjugate Drug->Conjugation_Step1 Activated_Linker->Conjugation_Step1 Reaction Conjugation_Step1->Final_ADC

Application Notes and Protocols for BnO-PEG6-OH in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. Polyethylene (B3416737) glycol (PEG) linkers are widely used in ADC development due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2] BnO-PEG6-OH is a discrete PEG (dPEG®) linker with a six-unit ethylene (B1197577) glycol chain, a benzyl (B1604629) ether protecting group at one terminus, and a hydroxyl group at the other.[3][4] As a non-cleavable linker, it forms a stable covalent bond between the antibody and the payload, relying on the degradation of the antibody within the target cell to release the cytotoxic agent.[5][6][7] This application note provides detailed protocols for the synthesis of an ADC using the this compound linker, including its activation, conjugation to a cytotoxic drug, and subsequent coupling to an antibody.

Key Features of this compound:

  • Non-cleavable Linker: Provides high plasma stability, minimizing premature drug release and off-target toxicity.[5][6]

  • Hydrophilic PEG Spacer: The six-unit PEG chain enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and improve pharmacokinetic properties.[1][2][8]

  • Defined Length: As a discrete PEG linker, this compound has a precise molecular weight, ensuring homogeneity in the final ADC product.[3]

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the synthesis of an antibody-drug conjugate using this compound. The overall workflow involves:

  • Activation of the this compound linker: The terminal hydroxyl group is activated to facilitate conjugation with the cytotoxic drug.

  • Conjugation of the activated linker to a cytotoxic drug: The activated linker is reacted with a cytotoxic agent to form a linker-payload intermediate.

  • Deprotection of the linker-payload (if necessary): The benzyl ether protecting group is removed to reveal a functional group for antibody conjugation.

  • Activation of the deprotected linker-payload: The newly revealed functional group is activated for reaction with the antibody.

  • Conjugation of the linker-payload to the antibody: The activated linker-payload is conjugated to the antibody, typically through lysine (B10760008) residues.

  • Purification and Characterization of the ADC: The final ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR).

G cluster_0 Linker-Payload Synthesis cluster_1 ADC Synthesis and Purification cluster_2 ADC Characterization BnO_PEG6_OH This compound Activated_Linker Activated BnO-PEG6-Linker Cytotoxic_Drug Cytotoxic Drug Linker_Payload BnO-PEG6-Linker-Payload Deprotected_Linker_Payload HO-PEG6-Linker-Payload Activated_Linker_Payload Activated HO-PEG6-Linker-Payload Antibody Monoclonal Antibody ADC_Crude Crude ADC Purified_ADC Purified ADC DAR_Analysis DAR Analysis (HIC) MS_Analysis Mass Spectrometry

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate. The tosyl group is a good leaving group, facilitating subsequent nucleophilic substitution by a functional group on the cytotoxic drug.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield BnO-PEG6-OTs.

Parameter Value
Reactants This compound, p-Toluenesulfonyl chloride, Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Silica Gel Column Chromatography

Table 1: Reaction parameters for the tosylation of this compound.

Protocol 2: Conjugation of Activated Linker to a Cytotoxic Drug

This protocol details the conjugation of the activated linker (BnO-PEG6-OTs) to a cytotoxic drug containing a nucleophilic functional group, such as a primary amine. This example uses a generic amine-containing drug.

Materials:

  • BnO-PEG6-OTs

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2 equivalents) to the solution.

  • Add a solution of BnO-PEG6-OTs (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the BnO-PEG6-linker-drug conjugate.

Parameter Value
Reactants BnO-PEG6-OTs, Amine-containing cytotoxic drug, DIPEA
Solvent Anhydrous Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 24-48 hours
Purification Reverse-phase HPLC

Table 2: Reaction parameters for the conjugation of the activated linker to a cytotoxic drug.

Protocol 3: Deprotection and Activation of the Linker-Payload

This protocol describes the removal of the benzyl (Bn) protecting group to reveal a terminal hydroxyl group, followed by activation of this group to an NHS ester for antibody conjugation.

A. Deprotection of the Benzyl Group:

Materials:

  • BnO-PEG6-linker-drug conjugate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the BnO-PEG6-linker-drug conjugate in methanol.

  • Add 10% Pd/C catalyst (catalytic amount).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG6-linker-drug.

B. Activation to an NHS Ester:

Materials:

  • HO-PEG6-linker-drug

  • Anhydrous DMF

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270)

Procedure:

  • Dissolve the HO-PEG6-linker-drug (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and pyridine (2 equivalents).

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • The resulting solution containing the activated NHS ester of the linker-payload can be used directly in the next conjugation step.

Parameter Value
Deprotection Reactants H2, 10% Pd/C
Deprotection Solvent Methanol
Activation Reactants N,N'-Disuccinimidyl carbonate, Pyridine
Activation Solvent Anhydrous DMF

Table 3: Reaction parameters for deprotection and activation of the linker-payload.

Protocol 4: Conjugation of Activated Linker-Payload to Antibody

This protocol describes the conjugation of the NHS-activated linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated NHS ester of the linker-payload in DMF

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Add the desired molar excess of the activated linker-payload solution (typically 5-10 equivalents) to the antibody solution with gentle mixing. The final concentration of the organic solvent (e.g., DMF) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding a quenching solution to a final concentration of 50 mM.

  • Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography column equilibrated with a suitable formulation buffer (e.g., PBS).[][10]

  • Collect the fractions containing the purified ADC.

  • Determine the protein concentration and store the ADC appropriately.

Parameter Value
Reactants Monoclonal antibody, Activated linker-payload
Buffer Borate buffer, pH 8.5
Molar Excess of Linker-Payload 5-10 equivalents
Reaction Time 1-2 hours
Purification Method Size Exclusion Chromatography (SEC)

Table 4: Reaction parameters for antibody conjugation.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.[1][4][11]

G

Protocol 5: DAR Determination by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, as the hydrophobicity increases with the number of conjugated drug-linker moieties.

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Parameter Value
Technique Hydrophobic Interaction Chromatography (HIC)
Column e.g., TSKgel Butyl-NPR
Mobile Phase A High salt buffer
Mobile Phase B Low salt buffer
Detection UV at 280 nm

Table 5: Parameters for DAR determination by HIC-HPLC.

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to confirm the identity and integrity of the ADC and to determine the molecular weight of the different drug-loaded species.[3][12]

Protocol 6: Intact Mass Analysis by LC-MS

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase column suitable for large proteins

Procedure:

  • Desalt the ADC sample using a suitable method.

  • Inject the sample into the LC-MS system.

  • Separate the different ADC species using a reverse-phase gradient.

  • Acquire the mass spectra of the eluting species.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated antibody and the different drug-loaded species.

  • The mass difference between the ADC species and the unconjugated antibody can be used to confirm the successful conjugation of the linker-payload.

Signaling Pathways

The mechanism of action of an ADC generally involves binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload. For ADCs with non-cleavable linkers like this compound, the entire ADC is trafficked to the lysosome, where the antibody is degraded by proteases, releasing the drug-linker-amino acid complex, which then exerts its cytotoxic effect.

G ADC_Binding ADC binds to target antigen on cell surface Internalization Receptor-mediated endocytosis ADC_Binding->Internalization Endosome ADC in endosome Internalization->Endosome Lysosome ADC trafficked to lysosome Endosome->Lysosome Degradation Antibody degradation by lysosomal proteases Lysosome->Degradation Payload_Release Release of drug-linker-amino acid complex Degradation->Payload_Release Cytotoxicity Cytotoxic effect (e.g., apoptosis) Payload_Release->Cytotoxicity

Conclusion

The this compound linker offers a valuable tool for the development of stable and effective antibody-drug conjugates. Its non-cleavable nature ensures high stability in circulation, while the hydrophilic PEG spacer can improve the overall physicochemical properties of the ADC. The detailed protocols provided in this application note offer a comprehensive guide for researchers and scientists to synthesize and characterize ADCs using this promising linker technology. Careful optimization of each step is crucial to achieve the desired drug-to-antibody ratio and to produce a homogeneous and potent therapeutic agent.

References

Application Notes and Protocols for BnO-PEG6-OH in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for click chemistry reactions involving the non-cleavable BnO-PEG6-OH linker. This hydrophilic, six-unit polyethylene (B3416737) glycol (PEG) linker is instrumental in the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs), where it enhances solubility, stability, and pharmacokinetic properties.[1][] The following sections detail the necessary protocols for utilizing this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, complete with data presentation and workflow visualizations.

Overview of this compound in Bioconjugation

This compound serves as a critical component in the construction of ADCs, connecting a monoclonal antibody (mAb) to a cytotoxic payload.[3] The PEG component of the linker improves the overall properties of the resulting ADC, including increased solubility and a longer circulation half-life.[1][] The choice between CuAAC and SPAAC for conjugation depends on the specific requirements of the biomolecule and the experimental design, with SPAAC being preferred for applications involving living cells due to the cytotoxicity of the copper catalyst used in CuAAC.

Experimental Protocols

Prior to its use in a click chemistry reaction, the terminal hydroxyl group of this compound must be functionalized into either an azide (B81097) or an alkyne. This initial step is crucial for enabling the subsequent cycloaddition reaction.

Functionalization of this compound

Protocol for Azide Functionalization:

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add a slight excess of a mesylating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0°C.

  • Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure.

  • Dissolve the resulting mesylated intermediate in a polar aprotic solvent (e.g., dimethylformamide).

  • Add an excess of sodium azide and heat the mixture to 60-80°C.

  • Stir the reaction overnight.

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Purify the crude product (BnO-PEG6-N3) by column chromatography.

Protocol for Alkyne Functionalization:

  • Dissolve this compound in an appropriate solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) at 0°C to deprotonate the hydroxyl group.

  • After stirring for 30 minutes, add an excess of an alkyne-containing electrophile (e.g., propargyl bromide).

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the product and purify by column chromatography to obtain BnO-PEG6-alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is suitable for the conjugation of a BnO-PEG6-azide linker to an alkyne-modified biomolecule.

Materials:

  • BnO-PEG6-azide

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in PBS.

  • Prepare stock solutions of BnO-PEG6-azide, CuSO4, sodium ascorbate, and THPTA in appropriate solvents.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and BnO-PEG6-azide.

  • In a separate tube, premix the CuSO4 and THPTA solutions.

  • Add the CuSO4/THPTA mixture to the biomolecule/azide solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This copper-free click chemistry method is ideal for bioconjugation in living systems or with sensitive biomolecules. This protocol describes the reaction between a BnO-PEG6-azide and a biomolecule modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • BnO-PEG6-azide

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • PBS, pH 7.4

Procedure:

  • Dissolve the strained alkyne-modified biomolecule in PBS.

  • Add the BnO-PEG6-azide to the solution of the modified biomolecule.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the progress of the conjugation.

  • Purify the conjugate to remove any unreacted starting materials.

Quantitative Data

While specific quantitative data for reactions involving this compound are not extensively available in the public domain, the following tables provide representative data for similar PEG6 linkers in click chemistry reactions to guide experimental design. Researchers should optimize these parameters for their specific constructs.

Table 1: Representative Reaction Parameters for CuAAC with PEG6 Linkers

ParameterValueReference
Biomolecule Concentration 1 - 10 mg/mL[4]
Linker Concentration 1.5 - 5 equivalents[4]
CuSO4 Concentration 50 - 250 µM
Ligand (THPTA) to Copper Ratio 5:1[5]
Sodium Ascorbate Concentration 1 - 5 mM
Temperature Room Temperature[4]
Reaction Time 1 - 4 hours[4]
Typical Yield > 80%[6]

Table 2: Representative Reaction Parameters for SPAAC with PEG6 Linkers

ParameterValueReference
Biomolecule Concentration 1 - 5 mg/mL[7]
Linker Concentration 2 - 10 equivalents[7]
Temperature 4 - 37 °C[7]
Reaction Time 1 - 24 hours[7]
Typical Yield > 70%[8]

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a BnO-PEG6 linker and click chemistry.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) mod_mAb mAb with Click Handle mAb->mod_mAb payload Cytotoxic Payload mod_payload Payload with Click Handle payload->mod_payload linker This compound mod_linker BnO-PEG6-N3 or BnO-PEG6-Alkyne linker->mod_linker conjugation CuAAC or SPAAC mod_mAb->conjugation mod_payload->conjugation mod_linker->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (e.g., MS, DAR) purification->characterization ADC Antibody-Drug Conjugate (ADC) characterization->ADC HER2_Signaling_and_ADC_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K Dimerization & Activation RAS RAS/MAPK Pathway HER2->RAS Dimerization & Activation endosome Endosome HER2->endosome 2. Internalization ADC Anti-HER2 ADC ADC->HER2 1. Binding proliferation Cell Proliferation, Survival, Angiogenesis PI3K->proliferation RAS->proliferation lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Degradation apoptosis Apoptosis payload_release->apoptosis 5. Cytotoxicity

References

Activating the Hydroxyl Group of BnO-PEG6-OH: Application Notes and Protocols for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical activation of the terminal hydroxyl group of Benzyl-protected hexaethylene glycol (BnO-PEG6-OH). Activation of this hydroxyl moiety is a critical step for the subsequent conjugation of this versatile PEG linker to biomolecules, surfaces, or small molecule drugs. The protocols outlined herein describe common and effective methods for converting the inert hydroxyl group into a reactive functional group, enabling covalent bond formation with various nucleophiles. This guide includes methods for tosylation, mesylation, and subsequent conversions to amines, azides, and thiols, as well as direct activation for coupling to amines. Quantitative data on reaction yields are provided to aid in the selection of the most appropriate activation strategy.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug delivery, bioconjugation, and materials science to improve the solubility, stability, and pharmacokinetic properties of molecules. This compound is a discrete PEG linker with a benzyl (B1604629) protecting group on one terminus and a hydroxyl group on the other, making it a valuable building block for antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] The terminal hydroxyl group, however, is relatively unreactive and requires chemical activation to facilitate covalent attachment to other molecules. This process typically involves its conversion into a good leaving group or a more reactive functional moiety.

This guide details several common strategies for the activation of the hydroxyl group of this compound, providing researchers with a selection of robust methods to suit various downstream applications.

Overview of Activation Strategies

The primary strategies for activating the hydroxyl group of this compound involve its conversion into a sulfonate ester (tosylate or mesylate), which are excellent leaving groups for subsequent nucleophilic substitution reactions. Alternatively, the hydroxyl group can be directly activated to react with amines or oxidized to a carboxylic acid for conversion to an N-hydroxysuccinimide (NHS) ester.

A general workflow for the activation and subsequent functionalization is depicted below.

G cluster_0 Activation of Hydroxyl Group cluster_1 Functionalization This compound This compound Activated BnO-PEG6-X Activated BnO-PEG6-X This compound->Activated BnO-PEG6-X Activation Reagent Functionalized Product Functionalized Product Activated BnO-PEG6-X->Functionalized Product Nucleophile (e.g., Amine, Thiol, Azide)

Caption: General workflow for hydroxyl activation and functionalization.

Quantitative Data Summary

The following table summarizes the typical reaction yields for the described activation and functionalization methods. These yields are based on literature reports for similar short-chain PEG molecules and may require optimization for this compound.

Activation/Functionalization MethodReagentsTypical Yield (%)Reference
Mesylation Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA)>95[3]
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270)80-95[4]
Conversion to Azide (B81097) (from Mesylate) Sodium azide (NaN₃)~97[3]
Conversion to Amine (from Azide) Triphenylphosphine (B44618) (PPh₃) / H₂O~95[3]
Conversion to Thiol (from Tosylate) Sodium hydrosulfide (B80085) (NaSH)~84[4]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mesylation of this compound

This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group.

G Start Start Dissolve Dissolve this compound in dry DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TEA Add Triethylamine (TEA) Cool->Add_TEA Add_MsCl Add Methanesulfonyl Chloride (MsCl) dropwise Add_TEA->Add_MsCl React Stir at 0°C for 2h, then RT overnight Add_MsCl->React Workup Quench with water, extract with DCM, wash with brine React->Workup Dry Dry over Na₂SO₄, filter, and concentrate Workup->Dry Product BnO-PEG6-OMs Dry->Product

Caption: Workflow for the mesylation of this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product, BnO-PEG6-OMs.

Protocol 2: Tosylation of this compound

This protocol details the conversion of the hydroxyl group to a tosylate.

G Start Start Dissolve Dissolve this compound in dry Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TsCl Add p-Toluenesulfonyl Chloride (TsCl) in portions Cool->Add_TsCl React Stir at 0°C for 4h, then RT overnight Add_TsCl->React Workup Pour into ice-water, extract with DCM, wash with HCl and brine React->Workup Dry Dry over Na₂SO₄, filter, and concentrate Workup->Dry Product BnO-PEG6-OTs Dry->Product

Caption: Workflow for the tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with DCM (3x).

  • Combine the organic layers and wash with 1 M HCl to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, BnO-PEG6-OTs.

Protocol 3: Conversion of Activated PEG to Functional Groups

G Start BnO-PEG6-OMs Dissolve Dissolve BnO-PEG6-OMs in DMF Start->Dissolve Add_NaN3 Add Sodium Azide (NaN₃) Dissolve->Add_NaN3 React Stir at 80°C overnight Add_NaN3->React Workup Cool, dilute with water, extract with Ethyl Acetate (B1210297) React->Workup Wash Wash with water and brine Workup->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Product BnO-PEG6-N₃ Dry->Product

Caption: Workflow for the synthesis of BnO-PEG6-N₃.

Materials:

  • BnO-PEG6-OMs (from Protocol 4.1)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve BnO-PEG6-OMs (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG6-N₃.

Procedure:

  • Dissolve BnO-PEG6-N₃ (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (1.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain BnO-PEG6-NH₂.

Procedure:

  • Dissolve BnO-PEG6-OTs (1 equivalent) in ethanol.

  • Add a solution of sodium hydrosulfide (NaSH, 2 equivalents) in ethanol.

  • Stir the reaction at room temperature overnight.

  • Neutralize the reaction with a weak acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain BnO-PEG6-SH.

Protocol 4: Direct Activation of this compound for Amine Coupling using DSC

This protocol uses N,N'-Disuccinimidyl Carbonate (DSC) to activate the hydroxyl group, forming a succinimidyl carbonate intermediate that can directly react with primary amines.[5]

G cluster_0 Activation Step cluster_1 Coupling Step This compound This compound Activated_PEG BnO-PEG6-O-Succinimidyl Carbonate This compound->Activated_PEG Pyridine, Acetonitrile DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->Activated_PEG Conjugate BnO-PEG6-NH-R Activated_PEG->Conjugate Amine R-NH₂ Amine->Conjugate

Caption: Two-step, one-pot activation and coupling using DSC.

Materials:

  • This compound

  • N,N'-Disuccinimidyl Carbonate (DSC)

  • Anhydrous Acetonitrile

  • Anhydrous Pyridine

  • Amine-containing molecule (R-NH₂)

Procedure:

  • Dissolve this compound (1 equivalent) and DSC (1.5 equivalents) in anhydrous acetonitrile.

  • Add anhydrous pyridine (2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours to form the activated succinimidyl carbonate intermediate.

  • In the same pot, add the amine-containing molecule (R-NH₂, 1.2 equivalents).

  • Continue stirring at room temperature overnight.

  • The final product can be purified by column chromatography.

Conclusion

The protocols provided in this document offer a range of reliable methods for the activation of the terminal hydroxyl group of this compound. The choice of activation strategy will depend on the desired final functional group and the specific requirements of the downstream application. By following these detailed procedures, researchers can effectively functionalize this versatile PEG linker for use in a variety of bioconjugation and drug delivery systems.

References

Troubleshooting & Optimization

Troubleshooting low yield in BnO-PEG6-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of BnO-PEG6-OH.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this compound synthesis, which is typically a Williamson ether synthesis, can often be attributed to several factors. The most common issues include incomplete reaction, the formation of side products, and challenges during product purification. A primary side reaction is the formation of a bis-benzylated byproduct (BnO-PEG6-OBn), where both ends of the hexaethylene glycol molecule react with the benzylating agent. Additionally, the reaction may compete with the base-catalyzed elimination of the alkylating agent.[1]

Q2: I observe a large amount of unreacted hexaethylene glycol in my post-reaction analysis. What could be the issue?

A2: A significant amount of unreacted starting material, hexaethylene glycol, typically points to one of the following:

  • Insufficient Deprotonation: The reaction requires the formation of an alkoxide from hexaethylene glycol. If the base used (e.g., sodium hydride) is not strong enough, is old and has degraded, or was used in an insufficient molar ratio, the deprotonation will be incomplete.

  • Presence of Water: Any moisture in the reaction vessel or reagents will quench the strong base, preventing the deprotonation of the glycol. It is crucial to use anhydrous solvents and properly dried glassware.

  • Low Reaction Temperature: The reaction may require a certain activation energy. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within the allotted time.

Q3: My Mass Spectrometry (MS) analysis shows a significant peak corresponding to a higher molecular weight than my product. What is this byproduct?

A3: This higher molecular weight species is most likely the bis-benzylated product, BnO-PEG6-OBn. This occurs when a second molecule of the benzylating agent (e.g., benzyl (B1604629) bromide) reacts with the free hydroxyl group of your desired this compound product. This is a common competitive reaction in this synthesis.

Q4: How can I minimize the formation of the bis-benzylated byproduct (BnO-PEG6-OBn)?

A4: To favor the formation of the mono-substituted product (this compound), you should manipulate the reaction stoichiometry. Using a significant excess of hexaethylene glycol relative to the benzylating agent will statistically favor the mono-alkylation. A common strategy is to use 3 to 5 molar equivalents of the glycol. While this results in a lower conversion of the glycol, it significantly improves the selectivity for the desired mono-benzylated product.

Q5: What are the optimal base and solvent for this synthesis?

A5: For the Williamson ether synthesis of PEG derivatives, a strong, non-nucleophilic base and an anhydrous, aprotic solvent are recommended.

  • Base: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or dioxane are excellent solvent choices. They are aprotic and will not interfere with the reaction, and they effectively dissolve the reactants. Dioxane has been shown to be a good solvent for achieving high conversion of PEG alkoxides.[2]

Q6: I'm having difficulty separating the product from unreacted hexaethylene glycol and the bis-benzylated byproduct. What is the recommended purification method?

A6: Purification can be challenging due to the similar polarities of the desired product, starting material, and byproduct. Flash column chromatography on silica (B1680970) gel is the most effective method. A gradient elution system is typically required. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) to elute the non-polar bis-benzylated byproduct first. Then, gradually increase the polarity to elute the desired mono-benzylated product, and finally, the highly polar unreacted hexaethylene glycol will elute at very high polarity or can be washed from the column with an even more polar solvent system.

Data on Reaction Parameters

The following table summarizes how key reaction parameters can be adjusted to optimize the yield of this compound.

ParameterRecommended ConditionEffect on this compound YieldRationale
Stoichiometry 3-5 equivalents of Hexaethylene Glycol to 1 equivalent of Benzyl HalideIncreases Selectivity Statistically favors mono-alkylation over bis-alkylation, reducing the formation of the BnO-PEG6-OBn byproduct.
Base 1.1 - 1.2 equivalents of Sodium Hydride (NaH) per equivalent of Benzyl HalideMaximizes Reactant Conversion Ensures complete deprotonation of the reacting portion of the glycol to form the nucleophilic alkoxide.
Solvent Anhydrous Tetrahydrofuran (THF) or DioxaneImproves Yield Aprotic solvents do not compete in the reaction. Anhydrous conditions prevent quenching of the base.[2]
Temperature 0°C for deprotonation, then room temperature to 60°C for substitutionOptimizes Rate vs. Side Reactions Low temperature for the initial deprotonation controls the exothermic reaction with NaH. Gentle heating can then drive the SN2 substitution to completion without promoting elimination side reactions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of this compound.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Under an inert atmosphere, add anhydrous THF (10 mL) to a round-bottom flask equipped with a magnetic stir bar.

    • Add hexaethylene glycol (4 equivalents) to the flask.

  • Deprotonation:

    • Cool the solution to 0°C using an ice bath.

    • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the stirred solution.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Williamson Ether Synthesis:

    • Cool the resulting alkoxide solution back to 0°C.

    • Slowly add benzyl bromide (1 equivalent) dropwise via syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by slowly adding methanol (B129727) until gas evolution ceases.

    • Add saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer three times with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound product.

Visualizations

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry Glassware & Reagents B Add Hexaethylene Glycol & Anhydrous THF A->B C Deprotonation: Add NaH at 0°C B->C D Alkylation: Add Benzyl Bromide C->D E Heat to 50°C & Monitor by TLC D->E F Quench Reaction E->F G Aqueous Extraction F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_analysis Analysis of Crude Product cluster_outcomes Potential Issues & Solutions Start Low Yield of This compound CheckCrude Analyze Crude by TLC/MS Start->CheckCrude HighSM High % of Starting Material (Hexaethylene Glycol) CheckCrude->HighSM Mainly Starting Material HighBP High % of Byproduct (BnO-PEG6-OBn) CheckCrude->HighBP Significant High MW Peak Complex Complex Mixture/ Multiple Spots CheckCrude->Complex Multiple Products Sol_SM Solution: - Use fresh/stronger base - Ensure anhydrous conditions - Increase reaction time/temp HighSM->Sol_SM Sol_BP Solution: - Increase excess of  Hexaethylene Glycol (3-5 eq) HighBP->Sol_BP Sol_Complex Solution: - Check reagent purity - Re-evaluate reaction conditions (temp, base) Complex->Sol_Complex

Caption: Troubleshooting decision tree for low yield this compound synthesis.

References

Technical Support Center: Deprotection of BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the deprotection of the benzyl (B1604629) group from BnO-PEG6-OH to yield HO-PEG6-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the benzyl group from this compound?

A1: The primary methods for cleaving the benzyl ether in this compound fall into three main categories: reductive, oxidative, and acidic cleavage.

  • Catalytic Hydrogenolysis: This is the most widely used method and involves the use of a metal catalyst (typically palladium-based) and a hydrogen source to cleave the carbon-oxygen bond of the benzyl ether.[1][2]

  • Catalytic Transfer Hydrogenation: A variation of catalytic hydrogenolysis that uses a hydrogen donor molecule instead of hydrogen gas, offering a milder and often faster alternative.[1][3][4]

  • Oxidative Cleavage: This method employs oxidizing agents to remove the benzyl group and is a good alternative for substrates that are sensitive to reductive conditions.[5][6][7]

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally less common for PEG compounds due to the potential for acid-catalyzed degradation of the PEG chain.[5]

Q2: Which palladium catalyst is best for the hydrogenolysis of this compound?

A2: The choice of catalyst can significantly impact the reaction's success.

  • Palladium on Carbon (Pd/C): This is the most common and robust catalyst for benzyl ether deprotection.[1][8] A 5% or 10% loading is typically used.

  • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst): This catalyst is often more effective and can sometimes succeed where Pd/C fails. It is particularly useful for more stubborn deprotections.[8]

Q3: Can I selectively deprotect the benzyl group in the presence of other sensitive functional groups?

A3: Yes, selective deprotection is a key advantage of certain methods. Catalytic hydrogenolysis is generally compatible with many functional groups. However, it will also reduce moieties such as alkenes, alkynes, azides, and nitro groups.[2] Oxidative methods using agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be selective, but their compatibility with the PEG chain should be verified.[5][6][7]

Troubleshooting Guides

Issue 1: My hydrogenolysis reaction is slow or incomplete.

Possible Cause Troubleshooting Step
Catalyst Poisoning Impurities in the substrate or solvent, especially those containing sulfur, can poison the palladium catalyst.[2][4] Ensure high-purity starting materials and solvents. If poisoning is suspected, increasing the catalyst loading may help.
Poor Catalyst Quality The activity of Pd/C can vary between batches and diminish with age. Use a fresh, high-quality catalyst.
Insufficient Hydrogen Ensure a proper hydrogen atmosphere. For reactions at atmospheric pressure, use a hydrogen-filled balloon and ensure the system is properly sealed. For more difficult deprotections, increasing the hydrogen pressure may be necessary.
Improper Solvent The choice of solvent can affect the reaction rate.[4] Common solvents include methanol (B129727), ethanol, ethyl acetate, and tetrahydrofuran (B95107) (THF).[4] For PEG compounds, a solvent system that ensures good solubility of the starting material is crucial. A mixture of solvents may be beneficial.
Steric Hindrance While less of a concern for the terminal benzyl group on a PEG chain, significant steric bulk near the reaction site can slow the reaction. Increasing reaction time or temperature may be necessary.

Issue 2: I am observing side reactions or degradation of my product.

Possible Cause Troubleshooting Step
Over-reduction In the presence of other reducible functional groups, non-selective reduction can occur. Consider using a milder method like catalytic transfer hydrogenation or an alternative protective group strategy.
Acidic Conditions Traces of acid can sometimes facilitate side reactions. The addition of a non-nucleophilic base, like triethylamine, can sometimes be beneficial, although it can also inhibit the catalyst in some cases.
Prolonged Reaction Time Extended reaction times can sometimes lead to degradation. Monitor the reaction closely by a suitable technique (e.g., TLC, LC-MS) and stop the reaction once the starting material is consumed.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of benzyl ethers. Note that optimal conditions for this compound may require some experimentation.

Method Catalyst/Reagent Hydrogen Source/Co-reagent Solvent Temperature Typical Reaction Time Yield
Catalytic Hydrogenolysis 10% Pd/CH₂ (1 atm)Methanol or EthanolRoom Temperature2-16 hours>90%
Catalytic Transfer Hydrogenation 10% Pd/CFormic acid or Ammonium formateMethanol or EthanolRoom Temperature1-4 hours>90%
Oxidative Cleavage DDQ-Dichloromethane/WaterRoom Temperature1-8 hoursVariable
Acidic Cleavage BCl₃Pentamethylbenzene (cation scavenger)Dichloromethane0 °C to Room Temperature1-3 hoursVariable

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

  • Preparation: Dissolve this compound in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% of the substrate).

  • Inerting: Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this process three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas, typically from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG6-OH. Further purification can be performed by column chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Key Reagents cluster_end Product start This compound hydrogenolysis Catalytic Hydrogenolysis start->hydrogenolysis transfer_hydrogenation Catalytic Transfer Hydrogenation start->transfer_hydrogenation oxidative_cleavage Oxidative Cleavage start->oxidative_cleavage pdc_h2 Pd/C, H₂ hydrogenolysis->pdc_h2 pdc_donor Pd/C, H-donor (e.g., Formic Acid) transfer_hydrogenation->pdc_donor ddq DDQ oxidative_cleavage->ddq end HO-PEG6-OH pdc_h2->end pdc_donor->end ddq->end

Caption: Workflow of this compound deprotection methods.

Troubleshooting_Logic start Reaction Incomplete? catalyst_issue Check Catalyst: - Fresh? - Poisoned? start->catalyst_issue Yes side_reactions Side Reactions? start->side_reactions No conditions_issue Check Conditions: - H₂ pressure? - Solvent? catalyst_issue->conditions_issue If catalyst is ok failure Re-evaluate Strategy conditions_issue->failure If conditions are ok milder_method Consider Milder Method: - Transfer Hydrogenation side_reactions->milder_method Yes monitor_closely Monitor Reaction Closely side_reactions->monitor_closely No success Successful Deprotection milder_method->success monitor_closely->success

Caption: Troubleshooting logic for benzyl deprotection.

References

Technical Support Center: Optimizing BnO-PEG6-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG6-OH conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and achieve successful conjugation outcomes.

Introduction to this compound

This compound is a non-cleavable, 6-unit polyethylene (B3416737) glycol (PEG) linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs) and other bioconjugates.[1][2] It features a benzyl-protected ether at one terminus and a hydroxyl group at the other, offering a versatile platform for conjugation. To react this compound with a primary amine on a target molecule, such as an antibody or protein, the terminal hydroxyl group must first be activated to create an amine-reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound?

A1: this compound has a terminal hydroxyl (-OH) group that requires activation before it can be conjugated to another molecule. It does not come pre-activated with a reactive group like an N-hydroxysuccinimide (NHS) ester.

Q2: What is the most common method to activate the hydroxyl group of this compound for reaction with primary amines?

A2: The most common method is to convert the terminal hydroxyl group into a more reactive functional group, such as a p-nitrophenyl carbonate, an NHS ester, or a tosylate. Activation with disuccinimidyl carbonate (DSC) or N,N'-disuccinimidyl carbonate is a widely used method to create an amine-reactive NHS ester.

Q3: What are the optimal pH conditions for conjugating an activated BnO-PEG6-linker to a primary amine?

A3: For the conjugation of an NHS ester-activated PEG linker to a primary amine on a protein or antibody, a pH range of 7.2 to 8.5 is optimal. A slightly basic pH ensures that the primary amines are deprotonated and therefore more nucleophilic, while minimizing the hydrolysis of the activated ester.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the conjugation reaction can be monitored using several analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the protein upon conjugation. Size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugated product from the unreacted protein and PEG linker. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the final conjugate.

Q5: What are the best storage conditions for this compound and its activated forms?

A5: this compound should be stored at -20°C in a dry environment. Activated forms of the PEG linker, such as the NHS ester, are highly susceptible to hydrolysis and should be used immediately after preparation. If short-term storage is necessary, it should be under anhydrous conditions at -20°C or -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Incomplete activation of this compound.Ensure complete dryness of the reaction solvent (e.g., anhydrous DCM or DMF) and reagents during the activation step. Use a sufficient molar excess of the activating agent (e.g., DSC).
Hydrolysis of the activated PEG linker.Use the activated PEG linker immediately after preparation. Ensure that the reaction buffer for the conjugation step is free of moisture and at the correct pH.
Suboptimal pH of the conjugation buffer.Verify that the pH of the reaction buffer is between 7.2 and 8.5 for NHS ester-amine reactions.
Presence of primary amines in the buffer.Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer. Avoid using Tris or glycine (B1666218) buffers.
Insufficient molar excess of the activated PEG linker.Increase the molar excess of the activated PEG linker to the target molecule. A 10- to 50-fold molar excess is a good starting point.
Protein Precipitation during Conjugation High concentration of organic solvent from the activated PEG linker solution.Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture below 10%.
Protein instability at the reaction pH or temperature.Perform the conjugation at a lower temperature (e.g., 4°C for a longer duration) and ensure the protein is stable at the chosen pH.
Multiple or Broad Peaks in Characterization (e.g., SEC-HPLC) Heterogeneity of the conjugated product (varying number of PEG chains per molecule).Optimize the molar ratio of the activated PEG linker to the target molecule to control the degree of PEGylation.
Aggregation of the conjugated product.Include a purification step such as size-exclusion chromatography to remove aggregates. Optimize reaction and storage conditions to minimize aggregation.
Difficulty in Purifying the Conjugate Similar properties of the conjugate and unreacted starting materials.Utilize a purification method that separates based on size, such as size-exclusion chromatography or dialysis. Ion-exchange chromatography can also be effective if there is a change in the isoelectric point of the conjugate.

Experimental Protocols

Protocol 1: Activation of this compound to BnO-PEG6-NHS Ester

This protocol describes the activation of the terminal hydroxyl group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester using disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).

  • Add a 1.5 to 2-fold molar excess of DSC to the solution.

  • Add a 1.5 to 2-fold molar excess of TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting BnO-PEG6-NHS ester under vacuum. Use immediately for the conjugation reaction.

Protocol 2: Conjugation of BnO-PEG6-NHS Ester to a Protein

This protocol provides a general procedure for the conjugation of the activated BnO-PEG6-NHS ester to primary amines on a protein.

Materials:

  • BnO-PEG6-NHS ester (freshly prepared from Protocol 1)

  • Protein to be conjugated

  • Amine-free conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Prepare a stock solution of the freshly prepared BnO-PEG6-NHS ester in anhydrous DMSO or DMF.

  • Prepare a solution of the protein in the amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • Add the desired molar excess (e.g., 10 to 50-fold) of the BnO-PEG6-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10%.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove unreacted PEG linker and byproducts using size-exclusion chromatography, dialysis, or other suitable methods.

  • Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Activation

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Activating Agent Disuccinimidyl carbonate (DSC)
Molar Ratio (DSC:PEG) 1.5 - 2.0
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Molar Ratio (Base:PEG) 1.5 - 2.0
Temperature Room Temperature
Reaction Time 4 - 6 hours

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterRecommended Condition
Conjugation Buffer 100 mM Phosphate, 150 mM NaCl, pH 7.2-8.5
Protein Concentration 1 - 10 mg/mL
Molar Ratio (PEG:Protein) 10 - 50 fold excess
Reaction Temperature Room Temperature or 4°C
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)
Quenching Agent 1 M Tris-HCl, pH 8.0

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein dissolve_peg Dissolve this compound in Anhydrous Solvent add_reagents Add DSC and Base dissolve_peg->add_reagents react_activation Stir at Room Temperature (4-6 hours) add_reagents->react_activation concentrate Concentrate Reaction Mixture react_activation->concentrate precipitate Precipitate with Cold Ether concentrate->precipitate dry Dry Activated PEG Linker precipitate->dry prepare_protein Prepare Protein Solution in Amine-Free Buffer dry->prepare_protein Use Immediately add_peg Add Activated PEG Linker prepare_protein->add_peg react_conjugation Incubate (1-2h RT or Overnight 4°C) add_peg->react_conjugation quench Quench Reaction react_conjugation->quench purify Purify Conjugate quench->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for the two-step conjugation of this compound.

troubleshooting_logic start Low Conjugation Yield check_activation Was the PEG linker activation successful? start->check_activation check_hydrolysis Was the activated PEG linker hydrolyzed? check_activation->check_hydrolysis Yes solution_activation Optimize activation reaction: - Use anhydrous solvents - Check reagent purity check_activation->solution_activation No check_ph Is the conjugation buffer pH optimal (7.2-8.5)? check_hydrolysis->check_ph No solution_hydrolysis Use activated PEG linker immediately. Work under anhydrous conditions. check_hydrolysis->solution_hydrolysis Yes check_buffer_amines Does the buffer contain primary amines? check_ph->check_buffer_amines Yes solution_ph Adjust buffer pH to 7.2-8.5. check_ph->solution_ph No check_molar_ratio Is the molar ratio of PEG to protein sufficient? check_buffer_amines->check_molar_ratio No solution_buffer_amines Use an amine-free buffer (e.g., PBS). check_buffer_amines->solution_buffer_amines Yes solution_molar_ratio Increase molar excess of the PEG linker. check_molar_ratio->solution_molar_ratio No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: BnO-PEG6-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG6-OH synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of hexaethylene glycol monobenzyl ether (this compound).

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved via the Williamson ether synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound product. 1. Incomplete deprotonation of hexaethylene glycol: The base used may not be strong enough or used in insufficient quantity to generate the alkoxide nucleophile effectively. 2. Poor quality of reagents: Benzyl (B1604629) bromide may have degraded, or the solvent may not be sufficiently dry. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a strong base: Sodium hydride (NaH) is a common and effective choice. Ensure it is fresh and used in at least a stoichiometric amount relative to the hydroxyl group to be reacted. 2. Verify reagent quality: Use freshly distilled or purchased anhydrous solvents (e.g., THF, DMF). Check the purity of benzyl bromide. 3. Optimize temperature: While the reaction can often be run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.
Significant amount of di-substituted product (BnO-PEG6-OBn) is formed. Excessive deprotonation of hexaethylene glycol: Using a large excess of a strong base can lead to the deprotonation of both hydroxyl groups, resulting in the formation of the di-benzyl ether.1. Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base relative to the hydroxyl group you intend to react. 2. Slow addition of the electrophile: Add the benzyl bromide solution dropwise to the solution of the partially deprotonated hexaethylene glycol. This can help to favor the mono-substitution reaction. 3. Use a less reactive base: In some cases, a weaker base might provide better selectivity, although this may require longer reaction times or heating.
Presence of unreacted hexaethylene glycol in the final product. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the reaction conditions were not optimal.1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Re-evaluate reaction conditions: Consider increasing the temperature or using a slight excess of benzyl bromide. 3. Purification: Unreacted hexaethylene glycol can typically be removed by column chromatography.
Formation of shorter PEG chain impurities (e.g., BnO-PEG5-OH). Depolymerization of the PEG chain: Strong basic conditions, especially at elevated temperatures, can cause the degradation of the polyethylene (B3416737) glycol backbone.1. Avoid harsh conditions: Use the mildest effective base and the lowest possible temperature to achieve the desired reaction. 2. Minimize reaction time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is the di-substituted hexaethylene glycol, BnO-PEG6-OBn. This occurs when both hydroxyl groups of the starting material react with benzyl bromide. Careful control of the stoichiometry of the base and the electrophile is crucial to minimize its formation.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting material (hexaethylene glycol), the desired product (this compound), and the di-substituted side product (BnO-PEG6-OBn) will have different polarities and thus different Rf values. A suitable eluent system, for example, a mixture of ethyl acetate (B1210297) and hexane (B92381), can be used to separate these spots on a silica (B1680970) gel plate.

Q3: What is the best method to purify the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound from the di-substituted product and unreacted starting material. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

Q4: Can I use a base other than sodium hydride?

A4: Yes, other strong bases such as potassium hydride (KH) or potassium tert-butoxide can also be used. The choice of base may influence the reaction rate and selectivity. It is important to ensure that the chosen base is compatible with the solvent and other reagents.

Q5: Why is it important to use an anhydrous solvent?

A5: The use of an anhydrous (dry) solvent is critical because the strong bases used in the Williamson ether synthesis, such as sodium hydride, will react with any water present. This will consume the base, reducing the efficiency of the deprotonation of the hexaethylene glycol and lowering the overall yield of the desired product.

Data Presentation

While specific yields can vary depending on the exact reaction conditions and scale, the following table provides a representative distribution of products that might be observed in a typical synthesis of this compound before purification.

CompoundChemical FormulaMolecular Weight ( g/mol )Typical Molar Ratio in Crude Product (%)
This compound C19H32O7372.4660 - 75
BnO-PEG6-OBnC26H38O7462.5815 - 25
HO-PEG6-OHC12H26O7282.335 - 15
Shorter PEG fragmentsVariableVariable< 5

Experimental Protocols

Key Experiment: Synthesis of Hexaethylene Glycol Monobenzyl Ether (this compound)

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Hexaethylene glycol (HO-PEG6-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (1 equivalent) in anhydrous THF or DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.05 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1 equivalent) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired product from the di-substituted side product and unreacted starting material.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction for the synthesis of this compound and the formation of the primary side product, BnO-PEG6-OBn.

reaction_pathway A HO-(CH2CH2O)5-CH2CH2-OH Hexaethylene Glycol C HO-(CH2CH2O)5-CH2CH2-O- Na+ A->C + NaH - H2 G -Na+ O-(CH2CH2O)5-CH2CH2-O- Na+ A->G + 2 NaH - 2 H2 B NaH E BnO-(CH2CH2O)5-CH2CH2-OH (Desired Product) C->E + BnBr - NaBr D BnBr F NaH I BnO-(CH2CH2O)5-CH2CH2-OBn (Side Product) G->I + 2 BnBr - 2 NaBr H BnBr (excess) troubleshooting_flow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected by TLC/NMR? check_yield->check_purity No solution1 Check Base/Reagent Quality Increase Temperature/Time check_yield->solution1 Yes di_sub High Di-substituted Product? check_purity->di_sub Yes end Successful Synthesis check_purity->end No unreacted_sm Unreacted Starting Material? di_sub->unreacted_sm No solution2 Control Stoichiometry Slow Addition of BnBr di_sub->solution2 Yes other_impurities Other Impurities? unreacted_sm->other_impurities No solution3 Increase Reaction Time Optimize Stoichiometry unreacted_sm->solution3 Yes solution4 Use Milder Conditions Check for Depolymerization other_impurities->solution4 Yes solution1->start solution2->start solution3->start solution4->start

Technical Support Center: Improving the Stability of BnO-PEG6-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with BnO-PEG6-OH solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing six ethylene (B1197577) glycol units with a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. It is primarily used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[1] Once in solution, it is recommended to use it as soon as possible.[3] For short-term storage of solutions, aliquots can be stored at -80°C for up to one year.[1]

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF). For in vivo applications, a common formulation involves dissolving it first in DMSO, followed by dilution with PEG300, Tween 80, and finally an aqueous solution like saline or PBS.[1]

Q4: What are the primary pathways of degradation for this compound solutions?

A4: Like other PEG-containing molecules, this compound solutions are susceptible to two primary degradation pathways:

  • Oxidative Degradation: This is often the main cause of degradation, initiated by reactive oxygen species. It can lead to chain cleavage, and the formation of impurities such as aldehydes, formates, and carboxylic acids. This process is accelerated by exposure to light, heat, and the presence of transition metal ions.

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable, prolonged exposure to strong acidic or basic conditions can lead to hydrolysis.

Troubleshooting Guide

Issue 1: I am observing a decrease in the pH of my this compound solution over time.

  • Possible Cause: This is a common indicator of oxidative degradation. The oxidation of the terminal hydroxyl group or the PEG chain can lead to the formation of acidic byproducts like carboxylic acids.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all solvents are of high purity and are degassed to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Protect from Light: Store the solution in amber vials or protect it from light to prevent photo-oxidation.

    • Chelate Metal Ions: If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA.

    • Freshly Prepared Solutions: The best practice is to prepare the solution fresh before each experiment.[3]

Issue 2: My conjugation reaction with this compound is giving low yields or inconsistent results.

  • Possible Cause: The hydroxyl group of this compound may have degraded, or other reactive impurities may have formed in the solution, which can interfere with the conjugation chemistry.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of the this compound solution using an appropriate analytical method like HPLC-CAD or LC-MS.

    • Optimize Reaction Conditions: Ensure that the reaction buffer is free of contaminants and that the pH is optimal for your specific conjugation reaction.

    • Use a Fresh Stock: Discard the old solution and prepare a fresh one from solid material.

Issue 3: I see extra peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound solution.

  • Possible Cause: These additional peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry to identify the mass of the impurities. This can provide clues about the degradation pathway (e.g., oxidation, chain cleavage).

    • Implement Preventative Measures: Follow the steps outlined in "Issue 1" to minimize further degradation.

    • Purification: If a fresh solution cannot be prepared, consider purifying the existing solution using an appropriate chromatographic method, although this is often not practical for routine experiments.

Data Presentation

Table 1: Illustrative Stability of this compound (10 mg/mL in DMSO) under Various Storage Conditions

Storage ConditionTime PointPurity (%) by HPLCpH of SolutionAppearance
-80°C, Dark 1 month99.56.8Colorless, clear
3 months99.26.7Colorless, clear
6 months98.96.7Colorless, clear
-20°C, Dark 1 month98.86.5Colorless, clear
3 months97.56.2Colorless, clear
6 months95.15.9Faint yellow tint
4°C, Dark 1 week99.16.6Colorless, clear
1 month96.36.1Faint yellow tint
3 months91.05.5Yellowish
Room Temp, Light 24 hours98.26.4Colorless, clear
1 week92.55.8Yellowish
1 month<85<5.0Brownish

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate expected trends in this compound solution stability. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • High-purity DMSO

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a C18 column and a suitable detector (e.g., CAD, ELSD, or MS)

  • pH meter

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 72 hours.

  • Photostability: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or UPLC-MS method.

  • Monitor for the appearance of new peaks and the decrease in the area of the main this compound peak.

  • Characterize the major degradation products using mass spectrometry.

Visualizations

cluster_degradation Proposed Oxidative Degradation Pathway of this compound BnO_PEG6_OH This compound Intermediate Peroxide Intermediate BnO_PEG6_OH->Intermediate Oxidizing Agent (O2, Light, Metal Ions) Aldehyde Aldehyde Formation Intermediate->Aldehyde Chain_Cleavage Chain Cleavage Products (e.g., Formates) Intermediate->Chain_Cleavage Carboxylic_Acid Carboxylic Acid (Leads to pH drop) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Proposed oxidative degradation pathway for this compound.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prep->Stress Control Unstressed Control Prep->Control Analysis Analyze all Samples by Stability-Indicating HPLC/UPLC-MS Stress->Analysis Control->Analysis Data Compare Chromatograms: - Purity of Main Peak - Formation of Degradants Analysis->Data Characterize Characterize Major Degradants (MS, NMR) Data->Characterize Report Summarize Data and Propose Degradation Pathways Data->Report Characterize->Report

References

Technical Support Center: Purification of BnO-PEG6-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of BnO-PEG6-OH and related reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound product is streaking badly during silica (B1680970) gel column chromatography. What can I do?

A: Streaking is a common issue when purifying polar molecules like PEG derivatives on silica gel. It often results from strong interactions between the compound and the stationary phase. Here are several troubleshooting steps:

  • Optimize the Solvent System:

    • Increase Polarity Gradually: A mobile phase that is too polar can cause compounds to move too quickly with poor separation, while a non-polar eluent may not move the compound at all. A gradual increase in polarity is often key.

    • Add a Modifier: For a neutral compound like this compound, which can have slightly acidic residual starting materials or byproducts, adding a small amount of a modifier to the eluent can improve peak shape. Consider adding 0.1-1% of a neutral or slightly basic modifier like methanol (B129727) or triethylamine (B128534) to your solvent system.

    • Alternative Solvent Systems: If traditional ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/methanol systems are not effective, consider a chloroform/methanol system, which can provide better separation for some polar compounds.

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial, less polar eluent, it can precipitate at the top of the column, leading to streaking. To avoid this, use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Minimize Loading Volume: Dissolve your sample in the minimum amount of the initial mobile phase or a slightly more polar solvent to ensure a narrow starting band on the column.

  • Check for Compound Stability:

    • Although this compound is generally stable, some derivatives might be sensitive to the acidic nature of silica gel. If you suspect degradation, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine (1-3%).

Q2: I am having difficulty separating this compound from unreacted starting materials, such as hexaethylene glycol. What purification method is most effective?

A: Separating a mono-substituted PEG linker from the diol starting material can be challenging due to their similar polarities.

  • High-Resolution Chromatography:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating compounds with very similar properties. A reverse-phase C18 column with a water/acetonitrile (B52724) or water/methanol gradient is typically used. The higher resolution of HPLC can effectively separate the slightly more hydrophobic this compound from the more polar hexaethylene glycol.

    • Flash Chromatography with a Shallow Gradient: If using silica gel chromatography, a very slow and shallow gradient of the polar solvent is crucial to achieve separation.

Q3: What are the common impurities I should expect in a reaction to synthesize this compound, and how can I detect them?

A: The synthesis of this compound typically involves a Williamson ether synthesis, which can lead to specific impurities:

  • Unreacted Hexaethylene Glycol: The starting diol is a common impurity.

  • Dibenzylated Product (BnO-PEG6-OBn): Over-alkylation can result in the formation of the dibenzylated species.

  • Residual Benzyl (B1604629) Bromide/Chloride: The alkylating agent may be present if not fully reacted or quenched.

  • Solvent and Reagent Residues: Impurities from solvents and bases used in the reaction.

Detection Methods:

  • Thin-Layer Chromatography (TLC): A quick way to visualize the presence of major impurities. The dibenzylated product will be less polar (higher Rf) than the desired product, while the hexaethylene glycol will be more polar (lower Rf).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can resolve closely related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities by identifying their characteristic peaks.

Q4: My yield of purified this compound is very low after column chromatography. How can I improve it?

A: Low recovery can be due to several factors:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel might help.

  • Product Co-elution: Poor separation can lead to discarding fractions containing the product along with impurities. Re-optimizing the solvent system with TLC is essential before running the column.

  • Improper Fraction Collection: Collect smaller fractions and analyze them carefully by TLC or HPLC to avoid discarding fractions containing your product.

  • Alternative Purification: For small-scale purifications, preparative TLC or preparative HPLC might offer better recovery for highly polar compounds. A non-chromatographic method involving complexation with magnesium chloride has also been reported for purifying PEG-containing small molecules, which can result in high recovery.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of small PEG linkers using different methods. Please note that actual results may vary depending on the specific reaction conditions and scale.

Purification MethodTypical PurityTypical YieldResolutionThroughput
Silica Gel Column Chromatography >95%60-85%ModerateHigh
Preparative HPLC (RP-C18) >99%70-90%HighLow to Moderate
Complexation with MgCl₂ >98%>90%N/A (Precipitation)High

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of gram-scale quantities of this compound from a crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) of appropriate grade

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate or DCM and methanol.

    • The ideal solvent system should give the this compound product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.

  • Column Packing (Wet Packing Method):

    • Secure the column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of DCM.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin elution, collecting fractions in test tubes.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Product Isolation:

    • Combine the fractions containing the pure this compound product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and MS.

Protocol 2: High-Resolution Purification by Preparative RP-HPLC

This protocol is suitable for obtaining high-purity this compound, especially for separating it from closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column suitable for preparative scale

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

  • Collection vessels

Procedure:

  • System Equilibration:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a set flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Dissolve the this compound sample in a minimal amount of the initial mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Gradient Elution:

    • Inject the filtered sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

  • Fraction Collection:

    • Monitor the elution profile using the UV detector (this compound will have a UV absorbance due to the benzyl group).

    • Collect fractions corresponding to the peak of the desired product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.

    • Analyze the final product for purity by analytical HPLC.

Visualizations

Experimental Workflow: ADC Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker like this compound, followed by the necessary purification steps.

ADC_Synthesis_Purification_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification Cascade BnO_PEG_OH This compound Activated_Linker Activated Linker (e.g., with NHS-ester) BnO_PEG_OH->Activated_Linker Activation ADC_Crude Crude ADC Mixture Activated_Linker->ADC_Crude Conjugation Reaction Antibody Monoclonal Antibody (mAb) Antibody->ADC_Crude Drug Cytotoxic Drug Drug->ADC_Crude UF_DF Ultrafiltration/ Diafiltration (TFF) ADC_Crude->UF_DF Removal of small molecule impurities HIC Hydrophobic Interaction Chromatography (HIC) UF_DF->HIC Separation by DAR & removal of aggregates SEC Size Exclusion Chromatography (SEC) HIC->SEC Final Polishing Step (Buffer Exchange) Final_ADC Purified ADC SEC->Final_ADC Troubleshooting_Purification Start Start: Crude Product Purification Problem Problem Identified (e.g., Streaking, Poor Separation) Start->Problem TLC_Opt Optimize Solvent System via TLC Problem->TLC_Opt Is peak shape poor? Change_Stationary Change Stationary Phase (e.g., Alumina, RP-Silica) Problem->Change_Stationary Is separation still poor? Change_Loading Change Sample Loading Method (e.g., Dry Loading) TLC_Opt->Change_Loading Still issues? Success Successful Purification TLC_Opt->Success Resolved Change_Loading->Success Resolved Prep_HPLC Switch to Preparative HPLC Change_Stationary->Prep_HPLC Still unresolved Prep_HPLC->Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BnO-PEG6-OH (CAS No. 24342-68-5). Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: For optimal stability, this compound in its neat, liquid form should be stored at -20°C.[1][2] If the product is in a powdered form, storage at -20°C is recommended for up to 3 years.[2] Always keep the container tightly sealed in a dry and well-ventilated area.[3] Please refer to the product-specific information provided by the supplier, as some recommend storage at 2-8°C or room temperature.[4][5]

Q2: How should I store this compound once it is dissolved in a solvent?

A: Once dissolved, solutions of this compound should be stored at -80°C for up to one year.[2] It is not recommended to store solutions for extended periods, and they should be used as soon as possible after preparation.[1]

Q3: What are the appropriate personal protective equipment (PPE) and handling procedures for this compound?

A: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment such as safety goggles, gloves, and a lab coat to avoid contact with skin and eyes.[3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to prevent inhalation.[3]

Q4: In which solvents is this compound soluble?

A: this compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5]

Q5: What is the primary application of this compound?

A: this compound is a high-purity, non-cleavable 6-unit polyethylene (B3416737) glycol (PEG) linker. It is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2]

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound.

FormRecommended Storage TemperatureReported Shelf Life
Neat (Liquid/Powder)-20°CUp to 3 years (powder)[2]
In Solvent-80°CUp to 1 year[2]

Note: Always consult the certificate of analysis or product datasheet from your specific supplier for the most accurate storage information.

Experimental Workflow & Handling

Proper handling is crucial for maintaining the quality of this compound and ensuring reproducible experimental outcomes. The diagram below outlines the recommended workflow from receiving the product to preparing a stock solution.

G Figure 1. Recommended Handling Workflow for this compound cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Post-Use Receive Receive Product (Shipped on blue ice) Inspect Inspect for damage Receive->Inspect Store Store immediately at -20°C Inspect->Store Equilibrate Equilibrate vial to room temperature Store->Equilibrate Before use Prepare Prepare stock solution in appropriate solvent (e.g., DMSO, DMF) Equilibrate->Prepare Use Use solution immediately in experiment Prepare->Use Aliquot Aliquot any remaining solution Prepare->Aliquot Store_Sol Store aliquots at -80°C Aliquot->Store_Sol

Caption: Figure 1. Recommended Handling Workflow for this compound

Troubleshooting Guide

Encountering unexpected results can be a common part of research. This guide addresses potential issues you might face when using this compound.

Q: My reaction yield is lower than expected. What could be the cause?

A: Several factors could contribute to low reaction yields. Consider the following:

  • Reagent Quality: The primary cause could be the degradation of this compound due to improper storage. If the compound was exposed to moisture, high temperatures, or repeated freeze-thaw cycles, its reactivity may be compromised.

  • Solvent Purity: Ensure you are using anhydrous solvents, as the hydroxyl group of this compound can be sensitive and water can interfere with many conjugation reactions.

  • Reaction Conditions: Re-evaluate your reaction parameters, including stoichiometry, temperature, and reaction time, to ensure they are optimized for your specific system.

Q: I'm observing unexpected byproducts in my analysis (e.g., NMR, LC-MS). Why is this happening?

A: The presence of byproducts may indicate degradation of the PEG linker.

  • Oxidative Degradation: PEG chains can be susceptible to oxidation. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents or products are sensitive to air.

  • Hydrolysis: Although generally stable, PEG linkers can undergo hydrolysis under strong acidic or basic conditions.[6] Verify that the pH of your reaction and workup steps is within a suitable range.

The decision tree below can help diagnose issues related to unexpected experimental results.

G Figure 2. Troubleshooting Unexpected Experimental Results Start Unexpected Results (Low Yield / Impurities) Check_Storage Were storage conditions (-20°C or -80°C) consistently met? Start->Check_Storage Check_Handling Was anhydrous solvent used? Was it handled under inert atmosphere? Check_Storage->Check_Handling Yes Degradation Potential Reagent Degradation. Use a fresh vial of this compound. Check_Storage->Degradation No Check_Reaction Are reaction conditions (pH, temp, stoichiometry) optimized? Check_Handling->Check_Reaction Yes Contamination Potential solvent/air contamination. Use fresh anhydrous solvent and ensure inert atmosphere. Check_Handling->Contamination No Optimize Re-optimize reaction conditions. Check_Reaction->Optimize No Success Problem Resolved Check_Reaction->Success Yes Degradation->Check_Handling Contamination->Check_Reaction Optimize->Success

Caption: Figure 2. Troubleshooting Unexpected Experimental Results

References

Technical Support Center: Strategies for Scaling Up BnO-PEG6-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG6-OH, a non-cleavable polyethylene (B3416737) glycol (PEG) linker integral to the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving this compound, troubleshoot common experimental challenges, and offer detailed procedural insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or hexaethylene glycol monobenzyl ether, is a discrete PEG (dPEG®) linker molecule.[4] Its structure comprises a six-unit polyethylene glycol chain with a benzyl (B1604629) ether protecting group at one end and a hydroxyl group at the other. This heterobifunctional nature makes it a valuable tool in bioconjugation.

Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): As a linker to connect a monoclonal antibody to a cytotoxic payload. The PEG spacer enhances the solubility and stability of the ADC.[1]

  • PROTACs: To link a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[2][3]

  • Bioconjugation: To improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius and shielding them from proteolysis.

Q2: What are the critical parameters to consider when scaling up this compound conjugation reactions?

Scaling up PEGylation reactions requires careful optimization of several parameters to maintain reaction efficiency, product quality, and reproducibility. Key considerations include:

  • Molar Ratio of Reactants: The optimal molar ratio of this compound (or its activated form) to the biomolecule (e.g., antibody) is crucial and often needs to be determined empirically. An excess of the PEG linker can drive the reaction to completion but may also lead to multiple PEGylations on a single molecule if multiple reactive sites are available.

  • pH of the Reaction Buffer: The pH significantly influences the reactivity of the functional groups involved in the conjugation. For instance, reactions targeting primary amines (like lysine (B10760008) residues) are typically performed at a slightly alkaline pH (e.g., 7.5-8.5) to ensure the amine is deprotonated and nucleophilic.

  • Reaction Temperature and Time: These parameters are interdependent and affect the reaction rate. Higher temperatures can shorten the reaction time but may also risk denaturation of the protein or degradation of the linker. Optimization is necessary to find a balance that ensures complete conjugation without compromising the integrity of the biomolecule.

  • Concentration of Reactants: Higher concentrations of both the biomolecule and the PEG linker can increase the reaction rate. However, for biomolecules prone to aggregation, high concentrations can be problematic.

  • Mixing: In large-scale reactions, efficient mixing is critical to ensure homogeneity and consistent reaction kinetics throughout the reactor. Inadequate mixing can lead to localized high concentrations of reactants, potentially causing aggregation or unwanted side reactions.

Q3: How can I purify the final this compound conjugate at a larger scale?

Purification of PEGylated biomolecules is essential to remove unreacted PEG linker, unconjugated biomolecule, and any reaction byproducts. Common large-scale purification techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the biomolecule, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted components.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of the neutral this compound linker can alter the overall charge of the biomolecule, allowing for separation from the unconjugated species.

  • Hydrophobic Interaction Chromatography (HIC): The benzyl group and the PEG chain can alter the hydrophobicity of the biomolecule, which can be exploited for separation using HIC. This method is particularly useful for separating species with different drug-to-antibody ratios (DARs) in ADCs.[5]

  • Affinity Chromatography: If the biomolecule has a specific binding partner (e.g., Protein A for antibodies), this can be used as a capture step to separate the conjugate from unreacted PEG linker.

Troubleshooting Guides

This section addresses common issues encountered during the scaling up of this compound reactions in a question-and-answer format.

Issue 1: Low Conjugation Yield

  • Q: My final yield of the conjugated product is lower than expected after scaling up. What could be the cause?

    • A:

      • Suboptimal Molar Ratio: The optimal molar ratio determined at a small scale may not be directly transferable to a larger scale. Consider re-optimizing the ratio of activated this compound to your biomolecule.

      • Inefficient Mixing: Inadequate mixing in a larger reaction vessel can lead to incomplete reaction. Ensure your mixing system is appropriate for the scale of your reaction.

      • Incorrect pH: Verify the pH of your reaction buffer at the start and throughout the reaction, as pH drifts can affect reactivity.

      • Hydrolysis of Activated Linker: If you are using an activated form of this compound (e.g., an NHS ester), it can be susceptible to hydrolysis. Ensure your reaction buffers are free of nucleophiles other than your target biomolecule and that the reaction is performed promptly after linker activation.

Issue 2: Product Aggregation

  • Q: I am observing significant aggregation of my protein after conjugation with this compound. How can I mitigate this?

    • A:

      • High Protein Concentration: High concentrations can promote intermolecular interactions and aggregation. Try performing the conjugation at a lower protein concentration.

      • Hydrophobicity of the Payload (for ADCs): If you are synthesizing an ADC with a hydrophobic drug, the resulting conjugate may be prone to aggregation. The PEG linker is designed to increase hydrophilicity, but at high drug-to-antibody ratios (DARs), aggregation can still occur.[6]

      • Inappropriate Buffer Conditions: The buffer composition, including ionic strength and the presence of excipients, can influence protein stability. Screen different buffer formulations to find one that minimizes aggregation.

      • Stirring/Mixing Rate: Aggressive mixing can induce shear stress and lead to protein denaturation and aggregation. Use gentle, yet effective, mixing methods.

Issue 3: Heterogeneity of the Final Product

  • Q: My final product shows a high degree of heterogeneity, with multiple PEGylated species. How can I achieve a more homogeneous product?

    • A:

      • Multiple Reactive Sites: If your biomolecule has multiple potential conjugation sites (e.g., several lysine residues), you will likely obtain a mixture of products with varying numbers of PEG chains attached. To achieve a more homogeneous product, consider site-specific conjugation strategies. This may involve engineering a unique reactive site (e.g., a cysteine residue) into your protein.

      • Reaction Stoichiometry Control: Carefully controlling the molar ratio of the activated PEG linker to the biomolecule can help to favor mono-PEGylation over multi-PEGylation.

      • Purification Optimization: Employ high-resolution purification techniques like ion-exchange or hydrophobic interaction chromatography to separate the different PEGylated species.

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions for this compound Conjugation to an Antibody
ParameterCondition 1Condition 2Condition 3Condition 4
Molar Ratio (BnO-PEG6-NHS : Ab) 5:110:115:120:1
pH 7.58.08.08.5
Temperature (°C) 442525
Reaction Time (hours) 121222
Average DAR 1.83.53.24.1
% Monomer (by SEC) 98%95%96%92%
Yield (%) 85%82%78%75%

Note: This data is illustrative and serves as an example for optimizing conjugation reactions. Actual results will vary depending on the specific antibody and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to an Antibody

This protocol describes a general method for activating the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the primary amines of a monoclonal antibody.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Borate Buffer (pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

Part A: Activation of this compound to BnO-PEG6-NHS

  • Dissolution: Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DCM.

  • Base Addition: Add a 2-fold molar excess of pyridine or TEA to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic layer with 0.1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the BnO-PEG6-NHS ester.

Part B: Conjugation of BnO-PEG6-NHS to the Antibody

  • Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., Borate Buffer, pH 8.5) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Addition: Dissolve the BnO-PEG6-NHS ester in a small amount of anhydrous DMSO and add it to the antibody solution at a desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture at 4°C for 12 hours or at room temperature for 2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM to react with any unreacted NHS ester.

  • Purification: Purify the resulting ADC using an appropriate chromatography method (e.g., SEC) to remove unreacted linker and unconjugated antibody.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC, SEC, and mass spectrometry.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_synthesis This compound Activation cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis This compound This compound Activated Linker BnO-PEG6-NHS This compound->Activated Linker Activation Activation Reagents DSC, Base Activation Reagents->Activated Linker Conjugation Conjugation Activated Linker->Conjugation Antibody Antibody Antibody->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification SEC / IEX / HIC Crude ADC->Purification Purified ADC Purified ADC Purification->Purified ADC Analysis DAR, Purity, Aggregation Purified ADC->Analysis Troubleshooting_Low_Yield Start Low Conjugation Yield Q1 Is the molar ratio of reactants optimized? Start->Q1 Sol1 Re-optimize molar ratio (e.g., increase linker excess) Q1->Sol1 A1_No Q2 Is mixing efficient at the larger scale? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Improve mixing strategy (e.g., different impeller, baffle) Q2->Sol2 A2_No Q3 Is the reaction pH stable? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Monitor and adjust pH during the reaction Q3->Sol3 A3_No Q4 Is the activated linker stable? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Use freshly activated linker; ensure anhydrous conditions Q4->Sol4 A4_No End Yield Improved Q4->End A4_Yes A4_Yes Yes A4_No No Sol4->End

References

Troubleshooting incomplete reactions with BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG6-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) ether (BnO) protecting group at one terminus and a reactive hydroxyl (-OH) group at the other, connected by a six-unit PEG chain. Its primary applications are in bioconjugation and the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the conjugate.[1][2]

Q2: The hydroxyl group of my this compound is not reacting. What are the possible causes?

The terminal hydroxyl group of PEG is relatively unreactive and typically requires activation for efficient coupling to other molecules.[3] If you are observing an incomplete or failed reaction, consider the following:

  • Insufficient Activation: The most common reason for incomplete reactions is the inefficient activation of the terminal hydroxyl group.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent can significantly impact the reaction outcome.

  • Presence of Moisture: Water in the reaction mixture can quench activating reagents and lead to the hydrolysis of activated intermediates.

  • Steric Hindrance: The molecule you are trying to couple to the PEG linker may be sterically hindered, impeding the reaction.

Q3: What are the most common methods to activate the hydroxyl group of this compound?

To enhance its reactivity, the terminal hydroxyl group of this compound is typically converted into a better leaving group. Common activation strategies include:

  • Tosylation or Mesylation: Conversion to a tosylate (-OTs) or mesylate (-OMs) is a widely used method to create a good leaving group for subsequent nucleophilic substitution reactions.[4][5]

  • Conversion to a Halide: The hydroxyl group can be converted to a halide (e.g., -Br, -Cl) using reagents like thionyl chloride or phosphorus tribromide.[4]

  • Activation for Ester or Carbonate Formation: Reagents like p-nitrophenyl chloroformate can activate the hydroxyl group for coupling with amines to form carbamates.

Q4: What are the common side products I should be aware of when working with this compound?

Depending on the reaction conditions, several side products can form:

  • PEG Dimerization: Under acidic conditions or at elevated temperatures, intermolecular dehydration can occur, leading to the formation of a PEG-ether-PEG dimer. This will present as a higher molecular weight impurity.

  • Di-substituted Product (if starting with a diol): If you are working with a PEG diol instead of the monofunctional this compound, you may get a mixture of mono- and di-substituted products.

  • Hydrolysis of Activated PEG: Activated PEGs (e.g., PEG-tosylate, PEG-NHS ester) can hydrolyze back to the PEG-OH form in the presence of water.

Q5: How can I monitor the progress of my reaction with this compound?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for monitoring the reaction and assessing the purity of the final product.[][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for quantitative analysis of the conversion of the terminal hydroxyl group by observing the shift of the adjacent methylene (B1212753) protons.[5][9]

  • Size-Exclusion Chromatography (SEC): Useful for detecting changes in molecular weight, such as the formation of PEG dimers or conjugation to a larger molecule.[][10]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the product and identify any side products.[4]

Troubleshooting Guide for Incomplete Reactions

This guide will help you diagnose and resolve common issues leading to incomplete reactions with this compound.

Problem 1: Low or No Conversion of the Starting Material (this compound)
Potential Cause Troubleshooting Steps
Inactive Reagents - Ensure that all reagents, especially activating agents and bases, are fresh and have been stored under the recommended conditions. - Use anhydrous solvents, as moisture can deactivate many reagents.
Suboptimal Reaction Temperature - Some activation reactions, like tosylation, may require cooling (e.g., 0 °C) during the addition of reagents to control reactivity and minimize side reactions. - Other reactions may require heating to proceed at a reasonable rate. Consult the specific protocol for the optimal temperature range.
Insufficient Reaction Time - Monitor the reaction progress using TLC or HPLC at regular intervals to determine if the reaction has reached completion. - If the reaction has stalled, consider extending the reaction time.
Incorrect Stoichiometry - Ensure that the molar ratios of the reactants are correct. For activation reactions, an excess of the activating agent and base is often used.[5]
Poor Solubility of Reactants - Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Formation of PEG-Ether Dimer - Avoid strongly acidic conditions and high temperatures during the reaction and work-up. - Use milder activating agents if possible.
Side Reactions with the Benzyl Ether Group - While generally stable, the benzyl ether group can be cleaved under harsh acidic or reductive conditions. Ensure that the reaction conditions are compatible with the benzyl protecting group.
Incomplete Activation Leading to a Mixture - If the activation step is incomplete, the subsequent reaction will yield a mixture of the desired product and unreacted starting material. Optimize the activation step as described in Problem 1.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Optimize the HPLC gradient to improve the separation between the product and the starting material. Using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.[7] - Consider flash column chromatography with a suitable solvent system.
Removal of Excess Reagents - If the product is a solid, precipitation in a non-solvent (e.g., cold diethyl ether) can be an effective purification step. - Aqueous work-up can be used to remove water-soluble reagents and byproducts.
Product is not Precipitating - Ensure that the precipitation solvent is a true non-solvent for your product. - Try adding the concentrated product solution dropwise to a large volume of the cold non-solvent with vigorous stirring.

Experimental Protocols & Quantitative Data

Activation of the Terminal Hydroxyl Group: Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a suitable base, such as triethylamine (B128534) (TEA) (1.5 - 2 equivalents) or pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by column chromatography or precipitation from cold diethyl ether.

Quantitative Data for PEG Tosylation:

PEG DerivativeBaseSolventYieldReference
mPEG-OHNaOHMechanochemical>95%[9]
HO-PEG-OHAg2O/KIToluene71-76% (mono-tosylation)[11]
mPEG350-OHEt3NCH2Cl299%[5]
Conversion of Activated PEG to PEG-Amine

This protocol outlines the conversion of a tosylated PEG to a PEG-azide, followed by reduction to a PEG-amine.

Reaction Scheme:

Experimental Protocol (Two-Step):

  • Azide (B81097) Formation:

    • Dissolve the BnO-PEG6-OTs (1 equivalent) in a suitable solvent like ethanol (B145695) or DMF.

    • Add sodium azide (NaN3) (1.5 - 5 equivalents).

    • Heat the reaction mixture (e.g., 60-80 °C) and stir for 12-24 hours.[4]

    • Monitor the reaction by TLC or HPLC.

    • After completion, remove the solvent under reduced pressure, dissolve the residue in DCM, and wash with water to remove excess sodium azide.

    • Dry the organic layer and concentrate to obtain the PEG-azide.

  • Reduction to Amine:

    • Dissolve the BnO-PEG6-N3 in a suitable solvent (e.g., methanol, THF).

    • Add a reducing agent such as triphenylphosphine (B44618) (PPh3) followed by water (Staudinger reduction), or perform hydrogenation with a catalyst like Pd/C.[4]

    • Stir the reaction at room temperature or with gentle heating until the azide is fully consumed (monitored by IR or NMR spectroscopy).

    • Purify the resulting PEG-amine by appropriate methods, such as precipitation or chromatography.

Quantitative Data for PEG-Amine Synthesis:

Starting MaterialMethodYieldEnd-group ConversionReference
Hydroxyl-terminated PEGMesylation -> Azidation -> Zn reduction82-99%>99%[4]
Hydroxyl-terminated PEGMitsunobu -> Hydrazine75-88%>98%[4]
Tosylated PEGReaction with NaSH84%N/A[12]

Visualizations

Experimental Workflow for this compound Activation and Coupling

experimental_workflow start Start with This compound activation Activation of -OH group (e.g., Tosylation) start->activation purification1 Purification of Activated PEG activation->purification1 coupling Coupling with Nucleophile (e.g., R-NH2) purification1->coupling purification2 Final Product Purification coupling->purification2 product BnO-PEG6-Linker-R purification2->product

Caption: A typical experimental workflow for the activation of this compound and subsequent coupling.

Troubleshooting Logic for Incomplete Reactions

troubleshooting_logic start Incomplete Reaction? check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents Yes check_conditions Are reaction time and temperature optimal? check_reagents->check_conditions Yes no_issue Consult further documentation check_reagents->no_issue No check_stoichiometry Is the molar ratio of reactants correct? check_conditions->check_stoichiometry Yes check_conditions->no_issue No optimize_purification Is the purification method effective? check_stoichiometry->optimize_purification Yes check_stoichiometry->no_issue No solution Reaction Optimized optimize_purification->solution Yes optimize_purification->no_issue No

References

Validation & Comparative

A Comparative Guide to Purity Assessment of BnO-PEG6-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the integrity and reproducibility of their work, particularly in the synthesis of bioconjugates like antibody-drug conjugates (ADCs). BnO-PEG6-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, is a commonly used building block in this field. Its purity directly impacts the quality, efficacy, and safety of the final therapeutic product. This guide provides an objective comparison of analytical methods for assessing the purity of this compound and introduces alternative linkers, offering supporting experimental data and detailed methodologies.

Analytical Methods for this compound Purity Assessment

The most common and effective analytical techniques for determining the purity of this compound and similar PEG derivatives are High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers unique advantages in detecting and quantifying the main component and potential impurities.

Comparison of Analytical Methods
Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Purity Specification for this compound
HPLC-ELSD Separation based on hydrophobicity, followed by detection of non-volatile analytes.High sensitivity for non-UV absorbing compounds; gradient elution compatibility allows for good resolution of oligomers and impurities.[1][2]Semi-quantitative without a reference standard for each impurity; response can be non-linear.>95%[3]
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components.Provides detailed structural information; allows for absolute quantification of purity against a certified internal standard; can identify and quantify specific impurities if their signals are resolved.[4][5]Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis in complex mixtures.>98% (by quantitative NMR)
LC-MS/MS Combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry.High sensitivity and selectivity for identifying and quantifying trace-level impurities; provides molecular weight information for unknown peaks.[6][7]Complex instrumentation; quantification requires stable isotope-labeled internal standards for highest accuracy.Identification of impurities at <0.1% level.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Results: A major peak corresponding to this compound will be observed. Smaller peaks may indicate the presence of impurities such as PEG oligomers with different numbers of ethylene (B1197577) glycol units or starting materials.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_elsd ELSD Detection cluster_data Data Analysis dissolve Dissolve this compound (1 mg/mL in ACN/Water) injection Inject Sample dissolve->injection column C18 Reversed-Phase Column injection->column nebulize Nebulization column->nebulize gradient Gradient Elution (Water/ACN) evaporate Evaporation nebulize->evaporate detect Light Scattering Detection evaporate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

HPLC-ELSD Experimental Workflow
¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a similar mass of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30 seconds for quantitative analysis).

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the characteristic signals of this compound (e.g., the benzylic protons around 4.5 ppm and the PEG backbone protons around 3.5 ppm) and the signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Expected Results: The ¹H NMR spectrum will show characteristic peaks for the benzyl (B1604629) group and the PEG chain. The absence of significant unassigned signals and the correct integration ratios of the peaks are indicative of high purity.[1][4][5]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh Accurately weigh This compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

¹H NMR Purity Assessment Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • LC Conditions: Use the same chromatographic conditions as described for HPLC-ELSD.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for impurity identification.

    • Collision Energy: Optimize for fragmentation of the parent ion.

    • Mass Range: m/z 100-1000 for full scan.

  • Data Analysis: Identify the parent ion of this compound and any potential impurities in the full scan data. Perform MS/MS on the impurity ions to obtain fragmentation patterns for structural elucidation.

Expected Results: The full scan mass spectrum will show the [M+Na]⁺ or [M+H]⁺ adduct of this compound as the base peak. Other observed masses can be investigated as potential impurities. MS/MS analysis can help identify the structure of these impurities, such as PEG oligomers with different chain lengths or byproducts from the synthesis.[6][7]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis dissolve Dissolve this compound (100 µg/mL) injection Inject Sample dissolve->injection column C18 Reversed-Phase Column injection->column esi Electrospray Ionization (ESI) column->esi full_scan Full Scan MS esi->full_scan msms Product Ion Scan (MS/MS) full_scan->msms identify_parent Identify Parent Ions full_scan->identify_parent identify_impurities Identify Impurity Ions and Fragments msms->identify_impurities

LC-MS/MS Impurity Profiling Workflow

Alternatives to this compound

While PEG is a widely used and effective linker, concerns about potential immunogenicity have led to the exploration of alternatives. Polysarcosine (pSar) and polypeptide-based linkers are two promising classes of alternatives.

Comparison with Alternatives
Linker TypeKey AdvantagesPurity Assessment Methods
Polysarcosine (pSar) Biocompatible and biodegradable; considered non-immunogenic; can be synthesized with high purity and defined chain length.[8]HPLC, NMR, Mass Spectrometry.
Polypeptide-based Biodegradable (degrades into natural amino acids); low immunogenicity; tunable properties by altering the amino acid sequence.[9]HPLC, Mass Spectrometry, Amino Acid Analysis.
Purity Assessment of Alternatives

The purity of polysarcosine and polypeptide-based linkers can be assessed using similar analytical techniques as for PEG-based linkers.

  • HPLC: Reversed-phase HPLC with UV detection (for peptide bonds at ~214 nm) or ELSD can be used to determine the purity of these linkers.[10]

  • Mass Spectrometry: Mass spectrometry is crucial for confirming the correct molecular weight and sequence of polypeptide linkers.[11]

  • NMR: For polysarcosine, ¹H NMR can be used to confirm the structure and assess purity, similar to PEG derivatives.

Conclusion

The purity of this compound is critical for its application in bioconjugation and can be reliably assessed using a combination of HPLC-ELSD, ¹H NMR, and LC-MS/MS. Each technique provides complementary information, with HPLC-ELSD being suitable for routine purity checks, ¹H NMR for quantitative purity determination and structural confirmation, and LC-MS/MS for in-depth impurity profiling. For applications where potential PEG immunogenicity is a concern, polysarcosine and polypeptide-based linkers offer viable alternatives with their own sets of analytical methods for quality control. The choice of analytical method will depend on the specific requirements of the research or drug development stage, with a multi-technique approach providing the most comprehensive purity assessment.

References

A Comparative Guide to BnO-PEG6-OH and Other PEG Spacers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) spacer is a critical determinant in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a passive tether but an active modulator of a molecule's physicochemical properties, pharmacokinetics, and biological activity. This guide provides an objective comparison of BnO-PEG6-OH, a discrete six-unit PEG spacer, with other commonly employed PEG alternatives, supported by experimental data and detailed protocols to inform rational drug design.

The Role of the PEG Spacer: More Than Just Distance

PEG linkers are prized for their hydrophilicity, biocompatibility, and tunable nature.[1] Key properties imparted by PEG spacers include:

  • Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) oxide repeats can significantly improve the solubility of hydrophobic payloads, preventing aggregation.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[2]

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield the bioconjugate from the immune system.[1]

  • Optimal Ternary Complex Formation (in PROTACs): The length and flexibility of the PEG linker are crucial for enabling the productive interaction between the target protein and the E3 ligase.[3]

Comparison of this compound with Other PEG Spacers

This compound is a monodisperse, non-cleavable PEG linker featuring a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other.[4][5] The benzyl group can provide a non-polar interaction surface, which may be advantageous in specific binding scenarios. The terminal hydroxyl group allows for versatile chemical modifications.

Physicochemical Properties of Representative PEG Spacers

The choice of a PEG spacer is often guided by its physicochemical properties. The following table summarizes key properties of this compound and other representative PEG spacers.

SpacerMolecular FormulaMolecular Weight ( g/mol )Number of PEG UnitsKey Features
This compound C19H32O7372.456Benzyl ether terminus, discrete length
HO-PEG4-OH C8H18O5194.234Homobifunctional, hydroxyl termini
N-Boc-PEG6-OH C17H35NO8381.466Boc-protected amine and hydroxyl termini
HO-PEG8-COOH C18H36O10412.478Hydroxyl and carboxylic acid termini
m-PEG12-NHS Ester C29H53NO15651.7212Methoxy-capped, NHS ester for amine reaction
Branched PEG (4-arm-PEG10k) Varies~10,000VariesMulti-arm structure for higher payload
Performance Comparison of PEG Spacers in Bioconjugation

The length and architecture of the PEG spacer significantly impact the performance of ADCs and PROTACs.

ApplicationParameterShort PEG Spacers (2-4 units)Medium PEG Spacers (6-12 units)Long PEG Spacers (>12 units)Branched PEG Spacers
ADCs Hydrophilicity Moderate increaseSignificant increaseHigh increaseVery high increase
In Vitro Cytotoxicity Generally highCan be optimalMay decrease due to steric hindranceDependent on overall structure
Pharmacokinetics Shorter half-lifeImproved half-lifeExtended half-lifeSignificantly extended half-life
PROTACs Ternary Complex Formation May cause steric hindranceOften optimal for productive complexMay be too flexible, leading to non-productive complexesCan be beneficial for certain targets
Cellular Permeability Generally betterCan be a trade-off with solubilityMay be reducedMay be reduced
Degradation Efficacy (DC50) Highly dependent on targetOften shows high potencyPotency may decreaseDependent on specific geometry

Note: The optimal PEG spacer is highly dependent on the specific antibody, payload, target protein, and E3 ligase.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different PEG spacers.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, providing a measure of its potency.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs with different PEG spacers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Ternary Complex Formation Assay for PROTACs (Surface Plasmon Resonance - SPR)

This protocol measures the binding kinetics and affinity of the PROTAC-induced ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Recombinant target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTACs with different PEG spacers

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement to determine the binary KD between the PROTAC and the target protein.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α = KD_binary_PROTAC-E3 * KD_binary_PROTAC-Target / KD_ternary) to assess the stability of the ternary complex. A value of α > 1 indicates positive cooperativity.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for the rational design of bioconjugates.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow_PROTAC Start PROTAC Design (Varying PEG Linkers) Synthesis Synthesis & Purification Start->Synthesis Binary_Binding Binary Binding Assays (SPR/ITC) Synthesis->Binary_Binding Ternary_Complex Ternary Complex Assay (SPR/NanoBRET) Binary_Binding->Ternary_Complex Cell_Permeability Cellular Permeability (PAMPA) Ternary_Complex->Cell_Permeability Degradation_Assay Western Blot/ In-Cell Western Cell_Permeability->Degradation_Assay Cytotoxicity Cytotoxicity Assay (MTT/XTT) Degradation_Assay->Cytotoxicity Optimization Lead Optimization Cytotoxicity->Optimization

Caption: Experimental workflow for PROTAC evaluation.

References

The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to BnO-PEG6-OH and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical determinant of the therapeutic efficacy and safety profile of targeted drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting antibody to the cytotoxic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the potency of the ADC. Polyethylene glycol (PEG) has emerged as a favored component in linker design due to its hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the conjugate.

This guide provides a comparative analysis of BnO-PEG6-OH, a discrete six-unit PEG linker, against shorter-chain PEG alternatives in the context of drug delivery. While direct, head-to-head experimental data for this compound versus shorter PEG linkers is limited in publicly available literature, this guide synthesizes findings from studies on discrete PEG linkers of varying lengths to provide a comprehensive overview of the expected performance characteristics.

The Role of PEG Linker Length: A Balancing Act

The length of the PEG chain in a linker is a crucial parameter that drug developers can tune to optimize the performance of an ADC. The inclusion of PEG units generally imparts several advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The incorporation of a hydrophilic PEG linker can mitigate the propensity for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[2]

However, the benefits of increasing PEG linker length must be carefully weighed against potential drawbacks. A general trend observed is a trade-off between in vivo stability and in vitro cytotoxicity. Longer PEG chains tend to enhance plasma half-life but can sometimes lead to decreased potency in cell-based assays.[3][4]

Performance Comparison: this compound vs. Shorter Chain PEGs

Based on general trends observed with discrete PEG linkers, we can extrapolate the expected performance of a PEG6 linker like this compound in comparison to shorter chain alternatives (e.g., PEG2, PEG3, PEG4).

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with different discrete PEG linker lengths. It is important to note that this data is compiled from various studies using different antibodies, payloads, and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker LengthTypical Average DARObservations
No PEGVariable, often lowerHydrophobic payloads can lead to aggregation and lower conjugation efficiency.
Short-chain PEG (PEG2, PEG4)3.9 (PEG2), 2.4 (PEG8)Shorter PEG spacers can be efficient for conjugation, especially with less hydrophobic payloads.[5]
Mid-chain PEG (PEG6, PEG8, PEG12)4.8 (PEG8), 3.7 (PEG12)Intermediate length PEG spacers have been shown to result in higher drug loading in some cases.[5]
Long-chain PEG (PEG24)3.0Longer PEG chains can sometimes lead to lower DARs compared to intermediate lengths.[5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker LengthTypical IC50 RangeGeneral Trend
No PEGPotentially highly potentMay suffer from poor solubility and aggregation, affecting accurate measurement.
Short-chain PEG (e.g., PEG2, PEG4)Lower nM rangeGenerally associated with high in vitro potency.
Mid-chain PEG (e.g., PEG6, PEG8)Moderate nM rangeA slight decrease in potency may be observed compared to shorter linkers.
Long-chain PEG (e.g., PEG12, PEG24)Higher nM rangeOften a noticeable decrease in in vitro cytotoxicity with increasing PEG length.[3][6]

Table 3: Impact of PEG Linker Length on Pharmacokinetics (Plasma Half-life)

Linker LengthTypical Plasma Half-lifeGeneral Trend
No PEGShorterMore susceptible to clearance.[3]
Short-chain PEG (e.g., PEG2, PEG4)Moderately increasedA modest improvement in circulation time.
Mid-chain PEG (e.g., PEG6, PEG8)Significantly increasedA clear trend of longer half-life with increasing PEG length up to a certain point.
Long-chain PEG (e.g., PEG4K, PEG10K)Substantially prolongedCan lead to dramatic extensions in plasma half-life.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies. Below are representative protocols for key experiments in ADC development.

Protocol 1: General Synthesis of an Antibody-Drug Conjugate

This protocol outlines a general two-step process for the conjugation of a cytotoxic drug to an antibody via a heterobifunctional linker.

  • Drug-Linker Conjugation:

    • The cytotoxic payload, containing a reactive functional group (e.g., a primary amine), is reacted with the activated linker (e.g., this compound that has been functionalized with an NHS ester).

    • The reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA).

    • The reaction progress is monitored by analytical techniques such as HPLC or LC-MS.

    • The resulting drug-linker conjugate is purified by preparative HPLC.

  • Antibody-Drug-Linker Conjugation:

    • The antibody is first partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The reduced antibody is then reacted with the purified drug-linker conjugate, which has a thiol-reactive group (e.g., a maleimide).

    • The conjugation reaction is allowed to proceed for a specified time at a controlled temperature.

    • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated drug-linker and other impurities.

    • The final ADC product is characterized for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are then added to the cells and incubated for a specified period (e.g., 72-96 hours).

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol is for determining the plasma half-life and clearance rate of ADCs.

  • Animal Model: A suitable rodent model (e.g., mice or rats) is used.

  • ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to the animals.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation: The blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Quantification of ADC: The concentration of the total antibody or the ADC in the plasma samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance, volume of distribution, and half-life.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved in ADC therapy and development, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption of Mitotic Spindle

Caption: Mechanism of action for an ADC with a tubulin-inhibiting payload.

ADC_Development_Workflow A Linker & Payload Selection B Drug-Linker Synthesis A->B C Antibody Modification A->C D Conjugation B->D C->D E Purification D->E F Characterization (DAR, Purity) E->F G In Vitro Evaluation F->G H In Vivo Evaluation G->H I Lead Optimization H->I I->A Iterative Refinement

References

A Comparative Guide to the Characterization of BnO-PEG6-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BnO-PEG6-OH, or hexaethylene glycol monobenzyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) linker commonly utilized in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Its defined structure, consisting of a benzyl (B1604629) protecting group on one end, a six-unit PEG chain, and a terminal hydroxyl group, offers precise control over linker length and properties. Accurate and comprehensive characterization of this compound and its subsequent conjugates is critical for ensuring the quality, purity, efficacy, and reproducibility of the final biotherapeutic product.[4] This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of PEG derivatives.[5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), making it indispensable for confirming the identity and purity of this compound.

Key Information Obtained:

  • Structural Verification: Confirms the presence of the benzyl group, the repeating ethylene (B1197577) glycol units, and the terminal hydroxyl group.

  • Purity Assessment: Detects and quantifies impurities or residual starting materials.

  • Molecular Weight Determination: Can be used to calculate the molecular weight by comparing the integration of terminal group signals to the repeating monomer unit signals.[5]

Comparative Data: ¹H NMR
Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Notes
Aromatic ProtonsC₆H ₅-CH₂-7.25 - 7.40 (m)Multiplet characteristic of the phenyl ring.
Benzyl ProtonsC₆H₅-CH ₂-O-~4.57 (s)Sharp singlet for the methylene (B1212753) protons adjacent to the phenyl ring.
PEG Backbone-O-CH ₂-CH ₂-O-~3.64 (m)A complex multiplet representing the 24 protons of the six ethylene glycol units. This is the most prominent signal.[6]
Terminal Hydroxyl-CH₂-OH ~4.56 (t)In DMSO-d₆, this peak is a well-defined triplet and does not shift significantly with concentration, making it ideal for quantification.[7]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is crucial for resolving the hydroxyl proton peak.[7]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25°C.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • Integrate all relevant peaks, setting the integration of the benzyl protons (-CH₂-) at δ ~4.57 ppm to 2.00 as a reference.

    • Confirm that the integration of the PEG backbone protons corresponds to ~24H and the aromatic protons to ~5H.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of this compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer (≥400 MHz) C->D E Acquire 1H Spectrum (16-32 Scans) D->E F Reference Spectrum to Solvent Peak E->F G Integrate Peaks F->G H Confirm Structure & Purity G->H

Caption: Workflow for structural verification of this compound via ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight of this compound and its conjugates. Electrospray Ionization (ESI) is commonly used for PEG molecules, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

Key Information Obtained:

  • Molecular Weight Confirmation: Provides an accurate mass measurement to confirm the identity of the molecule (Theoretical MW for C₁₉H₃₂O₇: 372.46 g/mol ).[8]

  • Purity Analysis: Identifies the presence of impurities, byproducts, or molecules with incomplete PEG chains.

  • Conjugation Analysis: When coupled with liquid chromatography (LC-MS), it can determine the mass of the final conjugate, confirming successful reaction.[9][10]

Comparative Data: High-Resolution MS
Parameter Expected Value Notes
Chemical FormulaC₁₉H₃₂O₇-
Theoretical Monoisotopic Mass372.2148 g/mol The exact mass of the most abundant isotope combination.
Adducts Observed (ESI+)[M+Na]⁺: 395.2042 g/mol [M+K]⁺: 411.1782 g/mol [M+NH₄]⁺: 390.2435 g/mol PEG molecules have a high affinity for alkali metal ions. Sodium adducts are very common.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC System (Reversed-Phase):

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess purity.

    • Generate a mass spectrum for the main chromatographic peak.

    • Identify the m/z values for the molecular ion and its common adducts (e.g., [M+Na]⁺).

    • Compare the observed mass with the theoretical mass to confirm identity.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (RP-HPLC) cluster_ms MS Detection (ESI-MS) cluster_analysis Data Analysis A Prepare 1-10 ug/mL Solution in Mobile Phase B Inject Sample onto C18 Column A->B C Elute with Water/ACN Gradient B->C D Ionize Eluent (ESI+) C->D E Detect m/z in Mass Analyzer D->E F Generate Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum from Peak F->G H Compare Observed Mass to Theoretical Mass G->H

Caption: Workflow for purity and identity confirmation of this compound via LC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity and quantifying the components of a this compound sample. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed, though RP-HPLC is more common for small, discrete PEGs.

Key Information Obtained:

  • Purity Determination: Separates the main compound from impurities, allowing for precise purity calculation (e.g., >95%) based on peak area.[8]

  • Quantification: Can be used to determine the concentration of the compound when calibrated with a reference standard.

  • Stability Assessment: Monitors for degradation products in stability studies.

  • Size-Based Separation (SEC): For larger PEG conjugates, SEC is used to separate based on hydrodynamic volume, identifying aggregates or fragments.[11][12][13]

Comparative Data: RP-HPLC Purity Analysis
Parameter Typical Condition/Value Notes
ColumnC18 (e.g., 4.6 x 150 mm, 3.5 µm)Standard for separating molecules with moderate polarity.
Mobile PhaseA: H₂O + 0.1% TFA; B: ACN + 0.1% TFATrifluoroacetic acid (TFA) is a common ion-pairing agent.
Gradient5% to 95% B over 20 minutesA standard gradient to elute a wide range of polarities.
DetectionUV at 254 nm or Charged Aerosol Detector (CAD)UV detection is suitable due to the benzyl group. CAD is a universal detector for non-volatile analytes.[14][15]
Expected ResultA single major peak with >95% peak area.Minor peaks indicate impurities.
Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Method Parameters:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Run Time: 25-30 minutes (including equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Workflow for HPLC Purity Analysisdot

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Equilibrate HPLC System B Prepare 1 mg/mL Sample Solution C Inject 10 uL of Sample B->C D Run Gradient Elution on C18 Column C->D E Detect with UV (254 nm) or CAD D->E F Integrate All Chromatographic Peaks E->F G Calculate % Purity from Peak Areas F->G

References

Validating the Structure of Synthesized BnO-PEG6-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, antibody-drug conjugates (ADCs), and proteomics-targeting chimeras (PROTACs), the structural integrity of linker molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized Benzyl-PEG6-alcohol (BnO-PEG6-OH), a commonly used heterobifunctional linker. We present supporting experimental data, detailed methodologies, and a comparative look at alternative linkers to ensure the reliability and reproducibility of your conjugation strategies.

Core Analytical Techniques for Structural Elucidation

The successful synthesis of this compound requires rigorous characterization to confirm its molecular structure, purity, and identity. The primary analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information essential for a complete structural validation.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes from each analytical technique for a successfully synthesized batch of this compound.

Analytical TechniqueParameter MeasuredExpected Results for this compound
¹H NMR Proton environment and connectivitySignals corresponding to benzyl (B1604629), PEG, and terminal alcohol protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Carbon skeletonResonances for all 19 carbon atoms, including those of the benzyl group and the repeating ethylene (B1197577) glycol units.
FTIR Functional groupsCharacteristic absorption bands for O-H (alcohol), C-O-C (ether), and aromatic C-H bonds.
Mass Spectrometry Molecular weight and fragmentationA molecular ion peak corresponding to the exact mass of this compound and predictable fragmentation patterns.
HPLC PurityA single major peak indicating high purity, with retention time dependent on the chromatographic conditions.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the synthesis of this compound.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35multiplet5HAromatic protons (C₆H₅)
~ 4.57singlet2HBenzyl protons (C₆H₅-CH₂ -O)
~ 3.65multiplet24HPEG chain protons (-O-CH₂ -CH₂ -O-)
~ 2.80triplet1HTerminal alcohol proton (-OH )

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon (C₆H₅)
~ 128.4Aromatic CH carbons (C₆H₅)
~ 127.7Aromatic CH carbons (C₆H₅)
~ 73.2Benzyl carbon (C₆H₅-C H₂-O)
~ 70.6PEG chain carbons (-O-C H₂-C H₂-O-)
~ 61.7Terminal PEG carbon (-C H₂-OH)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: A small amount of the liquid this compound sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch (terminal alcohol)
~ 3030MediumAromatic C-H stretch
~ 2870StrongAliphatic C-H stretch (PEG chain)
~ 1100Very StrongC-O-C stretch (ether linkages)[1]
~ 740 & 700StrongAromatic C-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can reveal structural details through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common for PEGylated compounds.

Expected Mass Spectrometry Data:

m/zIon
372.22[M]⁺ (unlikely to be observed in ESI)
373.22[M+H]⁺ (protonated molecule)
395.20[M+Na]⁺ (sodium adduct)

Fragmentation Pattern: The primary fragmentation in the mass spectrum of PEG-containing molecules involves the cleavage of the C-O bonds of the ether linkages, leading to a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of synthesized compounds. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred over a UV detector.

Experimental Protocol for HPLC-ELSD Analysis:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Evaporator Temperature: ~40°C, Nebulizer Gas Pressure: ~3.5 bar).

  • Data Analysis: The purity is determined by the area percentage of the main peak.

Expected Results: A successful synthesis should yield a chromatogram with a single major peak, indicating a purity of >95%.

Workflow for Structural Validation

G cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_results Data Analysis and Comparison synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms hplc HPLC-ELSD/CAD purification->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_product Validated this compound structure_confirmation->final_product purity_assessment->final_product

Workflow for the synthesis and structural validation of this compound.

Comparison with Alternative PEG Linkers

While this compound is a versatile linker, alternative functional groups can be advantageous for specific applications. The choice of linker depends on the conjugation strategy and the functional groups available on the biomolecule.

LinkerStructureKey FeaturePrimary ApplicationValidation Considerations
This compound Benzyl-O-(CH₂CH₂)₆-OHTerminal hydroxyl group can be activated (e.g., tosylated) for reaction with nucleophiles.General purpose linker for further functionalization.As described in this guide.
BnO-PEG5-NH₂ Benzyl-O-(CH₂CH₂)₅-NH₂Terminal primary amine for reaction with activated esters (e.g., NHS esters) or aldehydes/ketones.Labeling of proteins at lysine (B10760008) residues or carboxyl groups.¹H NMR will show the absence of the terminal alcohol proton and the presence of amine protons. MS will show a different molecular weight.
Boc-NH-PEG6-OH Boc-NH-(CH₂CH₂)₆-OHBoc-protected amine allows for selective deprotection and subsequent conjugation.Orthogonal synthesis strategies.¹H NMR will show a characteristic signal for the Boc protecting group (~1.4 ppm). The molecular weight will be higher due to the Boc group.

The validation techniques described for this compound are broadly applicable to these alternatives, with expected variations in the spectral and chromatographic data corresponding to the different functional end groups. Careful analysis of this data is crucial to confirm the identity and purity of the chosen linker before its use in complex bioconjugation reactions.

References

Performance of BnO-PEG6-OH in Antibody-Drug Conjugate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PEGylated non-cleavable linkers, with a focus on structures similar to BnO-PEG6-OH, in key assays for antibody-drug conjugate (ADC) development. The data presented herein is derived from published studies and is intended to inform the selection of linkers for novel ADC candidates.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Non-cleavable linkers, such as those based on a polyethylene (B3416737) glycol (PEG) backbone, offer enhanced stability in circulation. The PEG component can also improve the hydrophilicity of the ADC, potentially leading to better pharmacokinetic properties and allowing for a higher drug-to-antibody ratio (DAR).

This guide focuses on the performance of a non-cleavable linker incorporating a six-unit polyethylene glycol (PEG6) spacer. While specific data for this compound is limited in publicly available research, we will present and analyze data from studies utilizing a structurally similar amino-PEG6 non-cleavable linker. This will provide valuable insights into the expected performance of this compound in various assays.

Comparison of In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a primary measure of its potency and is typically evaluated using cell-based assays that measure cell viability after exposure to the ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, with lower values indicating higher potency.

The following table summarizes the in vitro cytotoxicity of an ADC constructed with an anti-M1S1 antibody (clone C16), a monomethyl auristatin D (MMAD) payload, and a non-cleavable amino-PEG6 linker. The data showcases the impact of the conjugation site on the ADC's potency.

Linker TypeConjugation SitePayloadCell LineIC50 (ng/mL)
Amino-PEG6-C2 (non-cleavable)Site AMMADBxPC32.0
Amino-PEG6-C2 (non-cleavable)Site IMMADBxPC311.1

Data is sourced from a study evaluating site-dependent degradation of a non-cleavable auristatin-based linker-payload.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of an ADC using a tetrazolium-based (MTT) assay.

1. Cell Preparation:

  • Culture target cancer cells (e.g., BxPC3) in appropriate media and conditions.
  • Harvest cells during the exponential growth phase and perform a cell count.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in culture medium.
  • Remove the overnight culture medium from the 96-well plate and replace it with the ADC dilutions. Include untreated cells as a control.
  • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for auristatins).

3. Cell Viability Assessment:

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable statistical software.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude or SCID mice).
  • Subcutaneously implant human cancer cells (e.g., BxPC3) into the flank of each mouse.
  • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

2. ADC Administration:

  • Randomize the mice into treatment and control groups.
  • Administer the ADC, a vehicle control, and potentially a naked antibody control, typically via intravenous injection.

3. Efficacy Evaluation:

  • Measure tumor volume and body weight regularly (e.g., twice a week).
  • Monitor the overall health of the animals for any signs of toxicity.
  • The study is typically concluded when the tumors in the control group reach a predetermined maximum size.

4. Data Analysis:

  • Plot the mean tumor volume over time for each group.
  • Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
  • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Visualizing Workflows and Mechanisms

To better understand the processes involved in ADC research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the mechanism of action of a non-cleavable ADC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Degradation Internalization->Lysosome Payload 4. Release of Amino Acid-Linker-Payload Lysosome->Payload Target 5. Cytotoxic Action (e.g., Microtubule Disruption) Payload->Target Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Cytotoxicity_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h 2. Incubate Overnight cell_seeding->incubation_24h adc_treatment 3. Add Serial Dilutions of ADC incubation_24h->adc_treatment incubation_72h 4. Incubate for 72-96 hours adc_treatment->incubation_72h mtt_addition 5. Add MTT Reagent incubation_72h->mtt_addition incubation_4h 6. Incubate for 2-4 hours mtt_addition->incubation_4h solubilization 7. Add Solubilizing Agent incubation_4h->solubilization read_plate 8. Measure Absorbance solubilization->read_plate data_analysis 9. Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Beyond PEGylation: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) linkers like BnO-PEG6-OH have been widely adopted for their ability to improve solubility and pharmacokinetic profiles, their limitations have prompted the development of diverse alternatives.[1] This guide provides an objective comparison of prominent alternative linkers, supported by experimental data, to inform the selection of an optimal linker for specific bioconjugation needs.

The "PEG dilemma" stems from two primary concerns: potential immunogenicity due to pre-existing anti-PEG antibodies in a segment of the population, and the non-biodegradable nature of PEG, which raises concerns about long-term accumulation.[1][2][3] These drawbacks have fueled innovation, leading to a new generation of linkers with improved biocompatibility, controlled release mechanisms, and tailored functionalities.

Comparative Analysis of Bioconjugation Linkers

This guide focuses on a head-to-head comparison of this compound, a standard non-cleavable PEG linker, with three major classes of alternatives: protease-cleavable linkers (Valine-Citrulline), pH-sensitive linkers (Hydrazone), and non-PEG hydrophilic linkers (Polysarcosine).

FeatureThis compound (PEG Linker)Valine-Citrulline (VC) LinkerHydrazone LinkerPolysarcosine (pSar) Linker
Linker Type Non-cleavable, synthetic polymerProtease-cleavable dipeptidepH-sensitive (acid-labile)Non-cleavable, polypeptide mimic
Cleavage Mechanism Non-cleavable; relies on lysosomal degradation of the antibody to release payload-amino acid adducts.[4][5]Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[][7]Hydrolyzed under acidic conditions (pH 4.5-6.5) found in endosomes and lysosomes.[8][]Non-cleavable; similar release mechanism to PEG linkers.
Plasma Stability Generally high stability in systemic circulation.[10]Highly stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[11][12]Stability is pH-dependent; stable at physiological pH (~7.4) but can exhibit premature drug release.[8][11]Demonstrates high stability, comparable or superior to PEG.[1]
Key Advantages Improves solubility, stability, and pharmacokinetics; well-established chemistry.[1]Enables specific, intracellular drug release in target cells, potent bystander effect.[][11]Targeted release in the acidic tumor microenvironment or intracellular compartments.[]Excellent hydrophilicity, low immunogenicity, biodegradable, potential for higher drug-to-antibody ratios (DAR).[1]
Key Limitations Potential immunogenicity, non-biodegradable, risk of payload inactivation with linker remnant.[1][2]Efficacy can depend on protease expression levels in the tumor; potential for off-target cleavage.[11]Can be unstable in circulation, leading to off-target toxicity; potential for slower drug release.[8][11]Newer technology with less established long-term clinical data compared to PEG.
Typical Application Conjugation of hydrophobic payloads where stable linkage is desired.[13][14]ADCs for cancer therapy, such as Adcetris® (Brentuximab vedotin).[][12]ADCs where acid-mediated release is desired (e.g., Mylotarg®).[][15]Alternative to PEG for improving PK profiles of proteins and ADCs, especially with high DARs.[1]
Quantitative Performance Data

The in vitro cytotoxicity of an ADC, a key performance indicator, is often measured by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table compiles illustrative data from comparative studies of ADCs utilizing different linker technologies.

Linker TypePayloadTargetIC50 (pM)Key Findings
Valine-Citrulline (Val-Cit) MMAEHER2+14.3Potent cytotoxicity, serves as a benchmark for cleavable linkers.[11][16]
Valine-Alanine (Val-Ala) MMAEHER2+Similar to Val-CitComparable potency to Val-Cit with potentially improved stability in mouse models.[11][16]
β-Galactosidase-cleavable MMAEHER2+8.8Demonstrated higher in vitro potency compared to the Val-Cit ADC.[11][16]
Sulfatase-cleavable MMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC.[11][16]
Non-cleavable (e.g., SMCC) DM1EpCAM~609Generally less potent than cleavable linker ADCs in direct comparisons.[16]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups, including cell lines, antibodies, and payloads.[11]

Visualizing Linker Functionality and Experimental Design

Linker Release Mechanisms

The fundamental difference between cleavable and non-cleavable linkers lies in how the payload is released. This process is critical for the activation of the cytotoxic agent within the target cell.

Linker_Mechanisms cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_cleavable ADC Internalization Endosome Endosome/Lysosome (Acidic pH, High Protease) ADC_cleavable->Endosome 1. Trafficking Cleavage Linker Cleavage Endosome->Cleavage 2. Trigger Release_C Active Payload Release Cleavage->Release_C 3. Activation Bystander Bystander Effect Release_C->Bystander 4. Diffusion ADC_non_cleavable ADC Internalization Lysosome Lysosome ADC_non_cleavable->Lysosome 1. Trafficking Degradation Antibody Degradation Lysosome->Degradation 2. Proteolysis Release_NC Payload-Linker-Amino Acid Release Degradation->Release_NC 3. Activation

Caption: Release mechanisms for cleavable vs. non-cleavable linkers.

General Workflow for ADC Linker Comparison

A systematic approach is required to evaluate the performance of different linkers in an ADC context. The workflow involves synthesis, characterization, and functional testing of the resulting conjugates.

ADC_Workflow cluster_assays Functional Assays start Select Antibody & Payload linkers Synthesize Drug-Linker Sets (PEG, VC, Hydrazone, pSar) start->linkers conjugation Bioconjugation to Antibody linkers->conjugation purification Purification & Characterization (HIC, SEC, MS) Determine DAR conjugation->purification stability Plasma Stability Assay purification->stability cytotoxicity In Vitro Cytotoxicity Assay (IC50) purification->cytotoxicity invivo In Vivo Xenograft Model purification->invivo end Compare Performance Metrics (Stability, Potency, Efficacy) stability->end cytotoxicity->end invivo->end

Caption: Experimental workflow for comparing ADC linker performance.

Experimental Protocols

The following provides a generalized protocol for the synthesis and evaluation of an antibody-drug conjugate. Specific modifications for different linker types are noted.

General Protocol for Antibody-Drug Conjugation

Objective: To conjugate a drug-linker complex to a monoclonal antibody (mAb) via lysine (B10760008) or cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Activated drug-linker complex (e.g., Drug-Linker-NHS ester for lysine conjugation or Drug-Linker-Maleimide for cysteine conjugation).

  • Reducing agent (e.g., TCEP) for cysteine conjugation.

  • Reaction Buffer (e.g., PBS with 5 mM EDTA for cysteine conjugation).

  • Quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) reactions).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

Methodology:

  • Antibody Preparation (for Cysteine Conjugation): a. Prepare the mAb at a concentration of 5-10 mg/mL in Reaction Buffer. b. Add a 5-10 molar excess of TCEP to reduce interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction: a. Immediately after preparation, add the activated drug-linker complex to the (reduced) mAb solution. A typical molar excess is 5-10 fold of drug-linker per mAb. b. Linker-Specific Note: The solvent for the drug-linker complex should be compatible (e.g., DMSO). The final concentration of the organic solvent should typically be kept below 10% (v/v). c. Incubate the reaction at room temperature or 4°C for 2-16 hours with gentle mixing.

  • Quenching: a. For maleimide-based conjugations, add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: a. Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC. b. The mobile phase will depend on the chromatography method (e.g., PBS for SEC). c. Collect fractions corresponding to the purified ADC.

  • Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) and/or Hydrophobic Interaction Chromatography (HIC). c. Confirm the identity and purity of the ADC using Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC).

Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the IC50 value of the synthesized ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: a. Seed cancer cells (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab ADC) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment: a. Prepare a serial dilution of the ADC and a control antibody in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the ADC dilutions. c. Include wells with untreated cells as a negative control.

  • Incubation: a. Incubate the plate for 72-120 hours at 37°C and 5% CO2.

  • Viability Assay: a. Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay. b. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control cells (100% viability). b. Plot the cell viability against the logarithm of the ADC concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

The landscape of bioconjugation is rapidly moving beyond its reliance on traditional PEG linkers.[1] Alternatives such as cleavable peptide linkers, pH-sensitive systems, and biodegradable polymers like polysarcosine offer compelling advantages in tuning the stability, efficacy, and safety profiles of next-generation therapeutics.[1][][8] The optimal choice of linker is context-dependent, requiring careful consideration of the antibody, payload, and target biology, which can be determined through systematic evaluation as outlined in the protocols above.

References

BnO-PEG6-OH: A Comparative Review of its Applications and Efficacy in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the success of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, BnO-PEG6-OH, a 6-unit polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable tool. This guide provides an objective comparison of this compound's expected performance with other linker alternatives, supported by general experimental data for different linker types, to inform rational drug design.

Overview of this compound

This compound, or Hexaethylene glycol monobenzyl ether, is a non-cleavable linker.[1][2] This characteristic implies that the linker remains intact in the extracellular environment and during circulation, and the release of a conjugated payload in ADCs is dependent on the complete degradation of the antibody within the target cell.[3][4] In PROTACs, the non-cleavable nature ensures the stable connection between the target protein-binding ligand and the E3 ligase-recruiting moiety. The hexa-PEG unit imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[]

Applications of this compound

The primary applications of this compound are in the fields of:

  • Antibody-Drug Conjugates (ADCs): As a linker to connect a cytotoxic payload to a monoclonal antibody. The PEG component can enhance the pharmacokinetic properties of the ADC.[]

  • Proteolysis Targeting Chimeras (PROTACs): To bridge a target protein binder and an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.[6]

Performance and Efficacy: A Comparative Analysis

While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its performance characteristics based on studies of similar non-cleavable PEG linkers and compare them to other common linker classes.

Table 1: Comparative Performance of Linker Classes in ADCs

Linker ClassExample Linker(s)Key Performance CharacteristicsSupporting Experimental Data (Illustrative)
Non-Cleavable PEG (e.g., this compound) Thioether-based linkers (e.g., in Kadcyla®)High plasma stability: Reduces premature drug release and off-target toxicity. Improved Pharmacokinetics: PEGylation can prolong circulation half-life. Payload release: Dependent on lysosomal degradation of the antibody.ADCs with non-cleavable linkers have demonstrated increased plasma stability, which can lead to an improved therapeutic index.[4]
Cleavable Peptide Valine-Citrulline (VC)Enzyme-specific cleavage: Cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell. Bystander effect: Released payload can kill neighboring antigen-negative tumor cells.VC-based linkers show efficient payload release upon internalization into tumor cells.
Cleavable Hydrazone Hydrazone bondpH-sensitive cleavage: Hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). Potential for instability: Can exhibit some instability at physiological pH (7.4).Can lead to slow, premature drug release in circulation.
Cleavable Disulfide Disulfide bondRedox-sensitive cleavage: Cleaved in the reducing intracellular environment due to higher glutathione (B108866) concentrations. Variable stability: Can be susceptible to cleavage in the bloodstream.Stability can be modulated by steric hindrance around the disulfide bond.

Table 2: Comparative Performance of Linker Classes in PROTACs

Linker ClassExample Linker(s)Key Performance CharacteristicsSupporting Experimental Data (Illustrative)
Flexible PEG (e.g., this compound) PEG chains of varying lengthsEnhanced Solubility: Improves the physicochemical properties of the PROTAC. Flexibility: Allows for the formation of a productive ternary complex (Target-PROTAC-E3 ligase).The length of the PEG linker is critical; both too short and too long linkers can be detrimental to degradation efficacy.[7]
Flexible Alkyl Alkyl chains of varying lengthsSynthetic tractability: Generally straightforward to synthesize. Hydrophobicity: Can lead to poor solubility and aggregation.Often used as a baseline for comparison with other linker types.
Rigid Piperidine/piperazine, Phenyl ringsConformational restriction: Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency. Improved cell permeability: Can lead to better pharmacokinetic properties.Rigidification of a flexible linker has been shown to improve PROTAC activity in some cases.
Clickable Alkynes, AzidesModular synthesis: Facilitates the rapid synthesis of PROTAC libraries for optimization. Stability: The resulting triazole ring is metabolically stable.Click chemistry is a widely used strategy for PROTAC linker synthesis.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. Below are representative protocols for its synthesis and use in ADC and PROTAC development.

Synthesis of this compound (Hexaethylene glycol monobenzyl ether)

A potential synthetic route for this compound involves the Williamson ether synthesis. This is a general representation, and specific reaction conditions may require optimization.

Reaction Scheme:

  • Monobenzylation of a PEG precursor: Hexaethylene glycol is reacted with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF).

  • Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.

A detailed, step-by-step protocol would require access to specific laboratory procedures, which are often proprietary. However, a similar synthesis for a PEG-6 moiety is described in patent literature, providing a basis for a potential synthetic strategy.[8]

General Protocol for ADC Conjugation using a PEG Linker

This protocol describes a typical two-step process for conjugating a drug-linker intermediate to an antibody.

  • Activation of this compound: The terminal hydroxyl group of this compound is activated for conjugation to the payload. This can be achieved by converting it to a more reactive group, such as a tosylate or a maleimide, depending on the functional group on the payload.

  • Formation of Drug-Linker Intermediate: The activated BnO-PEG6-linker is reacted with the cytotoxic payload.

  • Antibody Modification: The antibody is prepared for conjugation. For example, disulfide bonds can be partially reduced to generate free thiols for conjugation.

  • Conjugation: The drug-linker intermediate is reacted with the modified antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker, and payload. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

General Protocol for PROTAC Synthesis with a PEG Linker

This protocol outlines a modular approach to PROTAC synthesis.

  • Synthesis of Building Blocks: The target protein-binding ligand and the E3 ligase-recruiting ligand are synthesized with appropriate functional groups for linker attachment (e.g., an amine or a carboxylic acid).

  • Linker Functionalization: this compound is functionalized at both ends to allow for sequential conjugation to the two ligands. For example, the hydroxyl group can be converted to an amine, and the benzyl ether can be deprotected and converted to a carboxylic acid.

  • Sequential Conjugation: The bifunctionalized PEG linker is sequentially coupled to the two ligands using standard coupling chemistries (e.g., amide bond formation).

  • Purification and Characterization: The final PROTAC is purified by chromatography and its structure and purity are confirmed by analytical techniques such as NMR and mass spectrometry.

Visualizing the Pathways

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for evaluating ADC efficacy.

PROTAC_Mechanism cluster_cell Target Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Target Cell Culture ADC_Treatment ADC Treatment (Varying Concentrations) Cell_Culture->ADC_Treatment Incubation Incubation ADC_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Tumor Xenograft Model ADC_Admin ADC Administration Xenograft->ADC_Admin Tumor_Monitoring Tumor Volume Monitoring ADC_Admin->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

References

Assessing the Biocompatibility of BnO-PEG6-OH Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall biocompatibility, stability, and pharmacokinetic profile of the final therapeutic. This guide provides a comparative assessment of the biocompatibility of the BnO-PEG6-OH linker, a commonly used polyethylene (B3416737) glycol (PEG) derivative, against alternative linker technologies. The information presented is supported by a summary of experimental data and detailed methodologies for key biocompatibility assays.

Introduction to this compound and Alternatives

This compound is a hydrophilic, non-cleavable linker featuring a six-unit polyethylene glycol chain. PEG linkers are widely employed in drug development to enhance the solubility and stability of bioconjugates, prolong circulation half-life, and reduce immunogenicity and toxicity[1]. However, concerns regarding the potential for immunogenicity against PEG itself and its non-biodegradable nature have prompted the exploration of alternative linker technologies[2]. Promising alternatives include:

  • Polysarcosine (PSar): A biodegradable polypeptoid with "stealth" properties similar to PEG, potentially offering lower immunogenicity[3][4][5].

  • Polypeptides: Composed of natural amino acids, these linkers are biodegradable and offer tunable properties[2].

  • Polysaccharides: Biocompatible and biodegradable polymers like dextran (B179266) are also being investigated as linker platforms[2].

Comparative Biocompatibility Data

The following tables summarize key biocompatibility data for this compound (extrapolated from data on short-chain PEGs) and its alternatives. It is important to note that direct comparative data for this compound is limited, and the presented values for PEG-based linkers are derived from studies on structurally similar short-chain PEG conjugates.

Table 1: In Vitro Cytotoxicity

Linker TypeCell LineIC50 (µM)Reference
This compound (Short-chain PEG) HeLa, L929>100 (estimated)[6][7]
Polysarcosine (PSar)Various Cancer Cell LinesComparable to PEG[2]
PolypeptideN/AGenerally low cytotoxicity[2]
Polysaccharide (Dextran)N/AGenerally low cytotoxicity[2]

Table 2: Hemolytic Activity

Linker ConjugateConcentrationHemolysis (%)Reference
PEGylated Nanoparticles Up to 50 µg/mL< 5%[8][9]
Polysarcosine ConjugatesN/AExpected to be low[3]
Polypeptide ConjugatesN/AExpected to be low
Polysaccharide ConjugatesN/AExpected to be low

Note: Data for hemolytic activity is often presented for the entire conjugate rather than the linker alone.

Table 3: In Vivo Toxicity

Linker TypeAnimal ModelLD50Reference
PEG 200 Mice (i.p.)7.5 mL/kg[10][11]
PolysarcosineMouseLow toxicity reported[3]
PolypeptideN/AExpected to be low due to biodegradability[2]
PolysaccharideN/AGenerally considered safe

LD50 values are for the specific PEG polymer and administration route and may not be directly representative of a this compound containing bioconjugate.

Table 4: Immunogenicity

Linker TypeKey ObservationReference
PEG Potential for pre-existing and induced anti-PEG antibodies.[2][3][12]
Polysarcosine (PSar)Elicits considerably fewer antibodies compared to PEG in mouse models.[3][4][5]
PolypeptideGenerally low immunogenicity due to natural amino acid composition.[2]
PolysaccharideGenerally considered to have low immunogenicity.

Experimental Protocols

Detailed methodologies for assessing the biocompatibility of linkers are crucial for generating reliable and comparable data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, L929) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Add serial dilutions of the test linker or conjugate to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells.

Protocol:

  • Blood Collection: Obtain fresh whole blood and isolate red blood cells (RBCs) by centrifugation.

  • RBC Suspension: Wash the RBCs with phosphate-buffered saline (PBS) and prepare a 2% (v/v) RBC suspension.

  • Treatment: Add different concentrations of the test substance to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the samples at 37°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Lymphocyte Proliferation Assay

This assay assesses the potential of a substance to stimulate an immune response by measuring the proliferation of lymphocytes.

Protocol:

  • Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.

  • Treatment: Add the test substance at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Measurement: Add a proliferation indicator, such as BrdU or [3H]-thymidine, for the final 18-24 hours of incubation.

  • Detection: Measure the incorporation of the indicator, which is proportional to cell proliferation, using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [3H]-thymidine).

  • Data Analysis: Express the results as a stimulation index (ratio of proliferation in treated cells to control cells).

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

General Workflow for In Vitro Cytotoxicity Assessment cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2-5: Incubation cluster_3 Day 5: MTT Assay A Plate cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of test compound D Add compounds to cells C->D E Incubate for 48-72 hours F Add MTT solution G Incubate for 4 hours F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Simplified Representation of PEG-Related Immunogenicity A PEGylated Therapeutic C Formation of Immune Complex A->C G Induction of Anti-PEG Antibodies A->G B Pre-existing Anti-PEG Antibodies B->C D Accelerated Clearance C->D F Potential Hypersensitivity C->F E Reduced Efficacy D->E

Caption: Potential immunological consequences of PEGylation.

Conclusion

The biocompatibility of a linker is a multifaceted issue that requires careful consideration and thorough experimental evaluation. While this compound, as a representative short-chain PEG linker, offers advantages in terms of hydrophilicity and established use, emerging alternatives like polysarcosine, polypeptides, and polysaccharides present compelling benefits such as biodegradability and potentially lower immunogenicity. The choice of linker should be guided by the specific application, the nature of the conjugated molecules, and a comprehensive assessment of biocompatibility using standardized in vitro and in vivo assays. Further head-to-head comparative studies are warranted to provide a more definitive understanding of the relative biocompatibility profiles of these different linker technologies.

References

A Comparative Guide to PEGylation Strategies: BnO-PEG6-OH vs. Amine-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a Polyethylene Glycol (PEG) linker is a critical determinant in the successful development of bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). The choice of linker not only dictates the conjugation strategy but also profoundly influences the stability, pharmacokinetics, and therapeutic efficacy of the final product. This guide provides an objective comparison of BnO-PEG6-OH, a non-cleavable linker, with two commonly employed amine-protected PEG alternatives: tert-Butoxycarbonyl (Boc)-protected and Fluorenylmethyloxycarbonyl (Fmoc)-protected PEGs.

At a Glance: Key Differences in PEGylation Approaches

The fundamental difference between these PEGylation reagents lies in their chemical stability and the strategic options they afford during synthesis. This compound possesses a stable benzyl (B1604629) ether protecting group at one terminus and a hydroxyl group at the other, designed for direct incorporation as a non-cleavable linker. In contrast, Boc- and Fmoc-protected PEGs feature temporary protecting groups on a terminal amine, which can be selectively removed to allow for subsequent conjugation steps. This inherent difference forms the basis of their distinct applications and performance characteristics.

Table 1: Comparative Overview of PEG Protecting Groups

FeatureThis compoundBoc-Protected PEGFmoc-Protected PEG
Protecting Group Benzyl (Bn)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Non-cleavable under typical bioconjugation conditionsAcidic conditions (e.g., TFA)[1][2]Basic conditions (e.g., piperidine)[1][3]
Primary Application Direct incorporation as a non-cleavable linker in ADCs and other bioconjugates[4][5]Orthogonal synthesis strategies requiring a temporarily protected amine[2][6]Orthogonal synthesis strategies, particularly in solid-phase peptide synthesis[1][]
Key Advantage High in vivo stability of the final conjugate[8][9]Stable to basic and nucleophilic conditions, allowing for Fmoc-based chemistry elsewhere[2]Stable to acidic conditions, allowing for Boc-based chemistry elsewhere[1]
Potential Limitation Payload is released as an amino acid adduct after lysosomal degradation, which may affect activity[10]Requires an additional deprotection step; potential for acid-sensitive functional groups to be affected.Requires an additional deprotection step; potential for base-sensitive functional groups to be affected.

Performance Comparison: A Data-Driven Perspective

While direct head-to-head studies comparing the PEGylation efficiency of this compound with deprotected Boc- and Fmoc-PEGs are limited in publicly available literature, we can infer performance based on their chemical properties and established conjugation chemistries. The following table presents a summary of expected performance metrics based on typical NHS-ester mediated amine conjugations.

Table 2: Representative Performance Data for Amine-Reactive PEGylation

ParameterBnO-PEG-NHS*Deprotected Boc-PEG-NHSDeprotected Fmoc-PEG-NHS
Typical Conjugation Yield (%) > 90> 90> 90
Purity of Crude Conjugate (%) > 85> 85> 85
Deprotection Efficiency (%) N/A> 95[11]> 95[3]
Major Side Products Unreacted antibody, PEG reagentUnreacted antibody, PEG reagent, residual protecting groupUnreacted antibody, PEG reagent, dibenzofulvene adducts
Final Conjugate Stability High in vivo plasma stability[8][9]Dependent on the final linkage chemistryDependent on the final linkage chemistry

*Note: this compound would first be activated to an NHS ester for amine conjugation.

Experimental Workflows and Methodologies

To provide a practical context for these comparisons, this section outlines the detailed experimental protocols for a typical antibody conjugation workflow using each of the three PEG linkers.

Diagram of a Comparative Experimental Workflow

G cluster_0 PEG Linker Preparation cluster_1 Activation / Deprotection cluster_2 Antibody Conjugation cluster_3 Purification & Analysis BnO This compound Activation_BnO NHS Ester Activation BnO->Activation_BnO Boc Boc-NH-PEG-COOH Activation_Boc NHS Ester Activation Boc->Activation_Boc Fmoc Fmoc-NH-PEG-COOH Activation_Fmoc NHS Ester Activation Fmoc->Activation_Fmoc Conjugation_BnO Conjugation Activation_BnO->Conjugation_BnO Deprotection_Boc Acidic Deprotection (TFA) Activation_Boc->Deprotection_Boc Conjugation_Boc Conjugation Deprotection_Boc->Conjugation_Boc Deprotection_Fmoc Basic Deprotection (Piperidine) Activation_Fmoc->Deprotection_Fmoc Conjugation_Fmoc Conjugation Deprotection_Fmoc->Conjugation_Fmoc Antibody Monoclonal Antibody Antibody->Conjugation_BnO Antibody->Conjugation_Boc Antibody->Conjugation_Fmoc Purification_BnO Purification (SEC/HIC) Conjugation_BnO->Purification_BnO Purification_Boc Purification (SEC/HIC) Conjugation_Boc->Purification_Boc Purification_Fmoc Purification (SEC/HIC) Conjugation_Fmoc->Purification_Fmoc Analysis Characterization (HIC-LC/MS, SDS-PAGE) Purification_BnO->Analysis Purification_Boc->Analysis Purification_Fmoc->Analysis

Caption: Comparative workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Antibody Conjugation with BnO-PEG6-NHS Ester

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent to obtain the BnO-PEG6-NHS ester.

  • Conjugation to Antibody:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of the BnO-PEG6-NHS ester (dissolved in a small amount of DMSO) to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated PEG linker and antibody.[12]

    • Characterize the purified ADC by HIC-LC/MS to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.[12][13][14]

Protocol 2: Antibody Conjugation using Boc-Protected PEG

  • Activation of Boc-NH-PEG-COOH:

    • Follow the same activation procedure as for this compound (Protocol 1, Step 1) to obtain Boc-NH-PEG-NHS ester.

  • Boc Deprotection:

    • Dissolve the Boc-NH-PEG-NHS ester in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[2]

    • Stir the reaction at room temperature for 30-60 minutes.

    • Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA.

  • Conjugation, Purification, and Characterization:

    • Immediately dissolve the deprotected and activated PEG linker in a suitable buffer and proceed with the conjugation to the antibody as described in Protocol 1, Step 2 and 3.

Protocol 3: Antibody Conjugation using Fmoc-Protected PEG

  • Activation of Fmoc-NH-PEG-COOH:

    • Follow the same activation procedure as for this compound (Protocol 1, Step 1) to obtain Fmoc-NH-PEG-NHS ester.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-NH-PEG-NHS ester in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[15]

    • Stir the reaction at room temperature for 10-20 minutes.

    • Precipitate the deprotected PEG by adding cold diethyl ether and collect the solid.

  • Conjugation, Purification, and Characterization:

    • Immediately dissolve the deprotected and activated PEG linker in a suitable buffer and proceed with the conjugation to the antibody as described in Protocol 1, Step 2 and 3.

Stability and Performance in ADCs

The choice of linker has a significant impact on the in vivo stability and therapeutic window of an ADC.

  • This compound (Non-cleavable): ADCs constructed with non-cleavable linkers, such as those derived from this compound, generally exhibit higher plasma stability.[8][9] The payload is released only after the complete lysosomal degradation of the antibody, which minimizes premature drug release and potential off-target toxicity.[10] However, the released payload is an amino acid-linker-drug adduct, which must retain its cytotoxic activity.

  • Boc/Fmoc-Protected PEGs (leading to Cleavable or Non-cleavable Linkers): The use of Boc or Fmoc protecting groups allows for the synthesis of more complex linkers that can be either cleavable or non-cleavable. Cleavable linkers are designed to release the payload in the tumor microenvironment or intracellularly in response to specific triggers (e.g., pH, enzymes).[10] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, cleavable linkers may have lower plasma stability compared to their non-cleavable counterparts.[10]

Orthogonal Synthesis Strategies

The distinct deprotection chemistries of Boc (acid-labile) and Fmoc (base-labile) protecting groups are the cornerstone of orthogonal synthesis. This strategy allows for the selective removal of one protecting group without affecting the other, enabling the sequential construction of complex bioconjugates with multiple functionalities.[11][16][17] For instance, a PEG linker could be protected with Fmoc on one end and Boc on the other, allowing for the stepwise attachment of two different molecules. The benzyl ether of this compound is stable to both acidic and basic conditions used for Boc and Fmoc removal, making it a valuable component in such multi-step synthetic schemes.

G cluster_0 Orthogonal Deprotection cluster_1 Stable Group Start Fmoc-PEG-Boc Step1 Base Treatment (Piperidine) Start->Step1 Step2 Acid Treatment (TFA) Start->Step2 Intermediate1 H2N-PEG-Boc Step1->Intermediate1 Final H2N-PEG-NH2 Step1->Final BnO_stable BnO-PEG-X (Stable) Intermediate1->Step2 Intermediate2 Fmoc-PEG-NH2 Step2->Intermediate2 Step2->Final Intermediate2->Step1

Caption: Orthogonal deprotection of Boc and Fmoc.

Conclusion

The selection between this compound and amine-protected PEG linkers is dictated by the specific requirements of the bioconjugation strategy.

  • This compound is an excellent choice for the straightforward synthesis of non-cleavable ADCs where high plasma stability is paramount. Its inert nature simplifies the synthetic workflow by eliminating deprotection steps.

  • Boc- and Fmoc-protected PEGs offer unparalleled versatility for multi-step and orthogonal synthesis strategies . They are indispensable for constructing complex bioconjugates with multiple payloads or functionalities and for creating both cleavable and non-cleavable linkers with tailored release mechanisms.

Researchers and drug developers must carefully consider the desired properties of the final conjugate, including its stability, mechanism of action, and synthetic accessibility, to make an informed decision on the most appropriate PEGylation reagent.

References

Safety Operating Guide

Proper Disposal of BnO-PEG6-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BnO-PEG6-OH, a non-cleavable, 6-unit polyethylene (B3416737) glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The disposal of this chemical must be conducted in accordance with all applicable local, state, and federal regulations.[3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While polyethylene glycol itself is considered readily biodegradable, the presence of the benzyl (B1604629) ether group necessitates treating this compound as a hazardous substance.[3][6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat when handling this compound.[3][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors.[3]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[3]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the first steps in a compliant disposal process.

  • Hazardous Waste Classification: Due to the benzyl ether component, this compound waste should be classified as hazardous chemical waste.[3][6][7] Do not dispose of it down the sink or in the regular trash.[4][6]

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially incompatible chemical reactions.[3] Store it away from strong oxidizing agents and strong acids.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Containerization Collect all this compound waste, including any contaminated materials like pipette tips or wipes, in a designated, leak-proof, and chemically compatible container.[3][4] Plastic containers are generally preferred for chemical waste.[9]

Step 2: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound" or "2-[2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol"

  • The words "Hazardous Waste"[3]

  • The date when waste was first added to the container (accumulation start date)[10]

  • The name and location of the generating laboratory or researcher[3]

Step 3: Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area must be:

  • Secure and under the control of the laboratory[4]

  • Well-ventilated[3]

  • Away from sources of ignition[3][6]

  • Stored with secondary containment where possible to mitigate spills[4]

Step 4: Spill Management In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container and dispose of it as hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3][7]

Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][11] Do not attempt to treat or dispose of the chemical waste yourself.

Regulatory Compliance

All hazardous waste generators must comply with regulations set forth by the Environmental Protection Agency (EPA) and corresponding state and local authorities.[5] These regulations govern all aspects of hazardous waste management, from generation to final disposal.[9] Laboratories may operate under different generator regulations, such as the satellite accumulation area rules, which have specific limits on the volume of waste that can be stored and the timeframe for its removal.[12]

Data Summary

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[3],[6],[7]
Primary Hazards Inferred from benzyl ether: potential skin and eye irritant.[3]
PPE Chemical-resistant gloves, safety goggles, lab coat.[3],[6]
Storage Designated, secure, well-ventilated area. Away from ignition sources.[3],[4]
Disposal Method Licensed professional waste disposal service.[3],[7],[11]
Spill Cleanup Absorb with inert material, containerize as hazardous waste.[3]

Disposal Workflow

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Compatible, Labeled Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Management E->F G Maintain Disposal Records (Manifests) F->G S1 Absorb Spill with Inert Material S2 Collect & Seal in a Labeled Container S1->S2 S3 Dispose of as Hazardous Waste S2->S3

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling BnO-PEG6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BnO-PEG6-OH, a common PEG linker used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye Protection Safety GogglesProvide a complete seal around the eyes to protect from splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is crucial for both safety and experimental consistency.

1. Preparation and Precaution:

  • Before handling, ensure that the Safety Data Sheet (SDS) for this compound has been reviewed and is readily accessible.

  • Work should be conducted exclusively within a properly functioning chemical fume hood.[1]

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which could affect the compound's integrity.

  • Carefully open the container, avoiding any splashing or aerosol generation.

  • Use clean, calibrated equipment for transferring and weighing the compound.

  • Given its potential use in sensitive biological applications, handle the compound with sterile techniques if necessary for your experiment.

3. Storage:

  • For long-term storage, this compound should be kept in a tightly sealed container at -20°C.

  • For short-term storage, refrigeration at 2-8°C is acceptable.

  • Protect the compound from light and moisture.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Segregate this waste from general laboratory trash.

2. Waste Collection:

  • Collect all this compound waste in a designated, clearly labeled, and sealed waste container.

  • The container should be appropriate for chemical waste and stored in a secondary container to prevent spills.

3. Final Disposal:

  • Disposal of this compound waste must be arranged through a licensed disposal company.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[1]

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By implementing these safety and logistical protocols, you can ensure the safe and effective use of this compound in your research endeavors, fostering a culture of safety and scientific excellence.

Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation: - Review SDS - Don PPE - Work in Fume Hood handle Handling: - Equilibrate to Room Temp - Open Carefully - Use Clean Equipment prep->handle storage Storage: - Tightly Sealed - -20°C Long-Term - Protect from Light/Moisture handle->storage segregate Waste Segregation: - Collect Contaminated Items - Separate from General Trash storage->segregate End of Use collect Waste Collection: - Designated, Labeled Container - Secondary Containment segregate->collect dispose Final Disposal: - Licensed Disposal Company - Follow EHS Guidelines collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BnO-PEG6-OH
Reactant of Route 2
Reactant of Route 2
BnO-PEG6-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.